molecular formula C7H7BrO B1280546 3-Bromo-5-methylphenol CAS No. 74204-00-5

3-Bromo-5-methylphenol

Cat. No.: B1280546
CAS No.: 74204-00-5
M. Wt: 187.03 g/mol
InChI Key: OTUYBYTUBWJBLO-UHFFFAOYSA-N
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Description

3-Bromo-5-methylphenol is a useful research compound. Its molecular formula is C7H7BrO and its molecular weight is 187.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUYBYTUBWJBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505632
Record name 3-Bromo-5-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74204-00-5
Record name 3-Bromo-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylphenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-5-methylphenol

This compound is a substituted aromatic compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique trifunctional nature, possessing a hydroxyl group, a bromine atom, and a methyl group on a benzene ring, makes it a highly versatile building block. The specific arrangement of these substituents (meta to each other) offers distinct electronic and steric properties, enabling chemists to perform selective transformations at different positions on the aromatic core. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and critical applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Properties and Identification

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties and unique identifiers. The Chemical Abstracts Service (CAS) has assigned the number 74204-00-5 to this compound, which serves as its universal identifier in scientific literature and chemical databases.[1][2][3][4][5][6][7][8][9][10]

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource(s)
Molecular Formula C₇H₇BrO[1][2][3][7][8][11][12]
Molecular Weight 187.03 g/mol [1][2][4][7][8][12]
Appearance White to colorless crystalline solid[4][6][11]
Melting Point 61-62 °C[1][4][7]
Boiling Point ~249 °C at 760 mmHg[1][4][7]
Solubility Soluble in alcohol, ether, and chlorinated solvents; slightly soluble in water.[11]
Density ~1.6 g/cm³[1][6]
pKa 9.11 ± 0.10 (Predicted)[4]
Spectroscopic and Structural Data

The structural identity of this compound is unequivocally confirmed by its various spectroscopic signatures and chemical identifiers.

IdentifierValueSource(s)
IUPAC Name This compound[3][8][12]
SMILES Cc1cc(O)cc(Br)c1[2][8][13]
InChI Key OTUYBYTUBWJBLO-UHFFFAOYSA-N[3][4][12][13]

Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the starting material availability, desired scale, and reaction efficiency. Two prominent, field-proven methods are detailed below.

Method 1: Oxidation of a Boronic Acid Precursor

This method is a reliable route that leverages the conversion of a boronic acid to a phenol, a common and high-yielding transformation in organic synthesis. It is particularly useful when the corresponding boronic acid is commercially available or readily synthesized.

Experimental Protocol:

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, dissolve (3-bromo-5-methylphenyl)boronic acid (1.0 eq, e.g., 15.0 g, 69.8 mmol) in an aqueous solution of potassium hydroxide (3.0 eq, e.g., 11.8 g, 209.4 mmol in 100 mL water).[4][5]

  • Oxidation: At room temperature, slowly add a 30% hydrogen peroxide solution (e.g., 57.0 mL) dropwise to the stirred mixture.[4][5] The reaction is exothermic and should be controlled. The reaction is typically complete within 20-30 minutes.[4][5]

  • Neutralization & Extraction: Upon completion, carefully adjust the pH of the reaction mixture to 7 using a 2 mol/L solution of dilute hydrochloric acid.[4][5]

  • Workup: Transfer the neutralized solution to a separatory funnel and perform an extraction with dichloromethane (3 x 50 mL).[4][5]

  • Isolation: Combine the organic phases and dry over anhydrous sodium sulfate. After filtering to remove the desiccant, concentrate the solvent under reduced pressure to yield this compound.[4][5] The product is often obtained as an oily liquid which solidifies upon standing.[4][5]

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Oxidation cluster_2 Step 3: Workup cluster_3 Step 4: Final Product A Dissolve (3-bromo-5-methylphenyl)boronic acid in aqueous KOH B Add 30% H2O2 dropwise (Exothermic Control) A->B C Neutralize with HCl (pH 7) B->C D Extract with Dichloromethane C->D E Dry organic phase (Na2SO4) D->E F Concentrate under reduced pressure E->F G This compound F->G

References

3-Bromo-5-methylphenol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-5-methylphenol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It delves into its core characteristics, synthesis protocols, applications, and safety considerations, grounded in established scientific principles and authoritative data.

This compound, identified by the CAS Number 74204-00-5, is a disubstituted phenol.[1] The systematic IUPAC name, This compound , is derived from its molecular structure.[1][2] The principal functional group is the hydroxyl (-OH) group attached to the benzene ring, which classifies the molecule as a phenol. The carbon atom bonded to this hydroxyl group is designated as position 1. The ring is then numbered to give the substituents—a bromine atom and a methyl group—the lowest possible locants, which are positions 3 and 5, respectively.

The structure facilitates its role as a versatile intermediate in organic synthesis. The phenolic hydroxyl group can undergo O-alkylation or O-acylation, while the aromatic ring is susceptible to further electrophilic substitution, guided by the existing substituents. The bromo-substituent is a key functional handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are fundamental to modern drug discovery for creating complex molecular architectures.

structure C1 C C2 C C1->C2 C1->C2 = OH OH C1->OH C3 C C2->C3 C4 C C3->C4 C3->C4 = Br Br C3->Br C5 C C4->C5 C6 C C5->C6 C5->C6 = CH3 H3C C5->CH3 C6->C1 workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Workup & Isolation start Dissolve (3-bromo-5-methylphenyl)boronic acid and KOH in water oxidation Add 30% H₂O₂ dropwise (20 min @ RT) start->oxidation Stirring neutralize Neutralize to pH 7 with 2M HCl oxidation->neutralize Reaction complete extract Extract with CH₂Cl₂ (3 x 50 mL) neutralize->extract dry Dry combined organic layers (anhydrous Na₂SO₄) extract->dry isolate Filter and evaporate solvent under reduced pressure dry->isolate end_node Pure this compound isolate->end_node

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical properties of 3-Bromo-5-methylphenol (CAS No. 74204-00-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in the development of specialty polymers and as a valuable component in coupling reactions for novel chemical entities underscores the importance of a thorough understanding of its physical characteristics for researchers, scientists, and drug development professionals.[2] This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the underlying chemical principles that govern these properties.

Molecular Structure and Its Influence

The physical properties of this compound are a direct consequence of its molecular architecture. The molecule consists of a phenol ring substituted with a bromine atom and a methyl group at the 3 and 5 positions, respectively. This arrangement of a bulky, electronegative halogen, a small alkyl group, and a polar hydroxyl group on the aromatic ring creates a unique interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. These forces dictate the compound's melting and boiling points, solubility, and spectral behavior.

Section 1: Fundamental Physical Constants

A precise understanding of the fundamental physical constants of this compound is critical for its application in synthetic chemistry and material science. These properties are summarized in the table below and are discussed in detail in the subsequent sections.

PropertyValueSource(s)
Molecular Formula C₇H₇BrO[3][4]
Molecular Weight 187.03 g/mol [3][4]
Appearance White to off-white crystalline solid[5]
Melting Point 61-62 °C[5]
Boiling Point 249 °C at 760 mmHg[1]
Density ~1.554 g/cm³[6]

Section 2: Thermal Properties

The thermal behavior of a compound is a critical parameter for its purification, handling, and application in various chemical processes.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, this is consistently reported in the range of 61-62 °C .[5] This relatively moderate melting point is indicative of the significant intermolecular forces, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the carbon-bromine bond, that must be overcome to disrupt the crystal lattice.

The determination of a precise melting point is a fundamental technique for assessing the purity of a solid organic compound.

Caption: Workflow for determining the melting point of this compound.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This compound has a boiling point of 249 °C at 760 mmHg .[1] This high boiling point is a testament to the strong intermolecular hydrogen bonding afforded by the phenolic hydroxyl group, which requires a significant amount of energy to overcome.

For a non-volatile compound like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition, though the standard boiling point is reported at atmospheric pressure. A simple distillation setup is a common method for this determination.[7]

Caption: Workflow for determining the boiling point via simple distillation.

Causality Behind Experimental Choices:

  • Boiling Chips: Ensure smooth boiling and prevent bumping.

  • Thermometer Placement: Crucial for measuring the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true boiling point.

Section 3: Solubility Profile

The solubility of this compound is a key determinant of its reactivity and how it is handled in various solvent systems. It is reported to be slightly soluble in water but soluble in organic solvents such as alcohol, ether, and chlorinated solvents .[5] The slight solubility in water is due to the ability of the hydroxyl group to form hydrogen bonds with water molecules, while the bulk of the molecule, the brominated aromatic ring, is hydrophobic. In organic solvents, the nonpolar aromatic portion of the molecule interacts favorably with the nonpolar solvent molecules.

A systematic approach to solubility testing can provide valuable information about the functional groups present in a molecule.[8]

Caption: Systematic workflow for the qualitative solubility testing of this compound.

Section 4: Spectroscopic Characterization

Spectroscopic techniques provide a detailed fingerprint of a molecule, allowing for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

    • Aromatic Protons (δ 6.5-8.0 ppm): Due to the substitution pattern, three distinct signals are expected in the aromatic region, each integrating to one proton. The electronic effects of the bromine (electron-withdrawing) and the methyl and hydroxyl groups (electron-donating) will influence their precise chemical shifts.[9]

    • Methyl Protons (δ ~2.3 ppm): The protons of the methyl group will appear as a singlet.[10]

    • Hydroxyl Proton (δ 4-7 ppm): The chemical shift of the phenolic proton can vary depending on the solvent and concentration due to hydrogen bonding. It typically appears as a broad singlet.[11]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

    • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry. The carbon attached to the hydroxyl group will be the most deshielded, followed by the carbon bonded to the bromine.[12][13]

    • Methyl Carbon (δ ~20 ppm): A single peak is expected for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14]

  • O-H Stretch (broad, ~3200-3600 cm⁻¹): A strong, broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl group of the phenol.[15][16]

  • C-H Stretch (aromatic, ~3000-3100 cm⁻¹): Peaks in this region correspond to the stretching vibrations of the C-H bonds on the aromatic ring.

  • C=C Stretch (aromatic, ~1450-1600 cm⁻¹): A series of sharp absorptions in this region are indicative of the aromatic ring.[17]

  • C-O Stretch (~1200-1260 cm⁻¹): A strong absorption in this region is characteristic of the C-O bond in a phenol.[18]

  • C-Br Stretch (~500-600 cm⁻¹): A weaker absorption in the fingerprint region can be attributed to the carbon-bromine bond.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenols exhibit characteristic absorptions in the UV region due to π → π* transitions of the aromatic ring. The presence of substituents like bromine and methyl groups can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. The UV-Vis spectrum of brominated phenols can be influenced by the pH of the solution.[19][20][21]

Section 5: Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[22] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6] It should be used in a well-ventilated area or a chemical fume hood.[6] Store in a cool, dry place away from oxidizing agents.[6]

References

3-Bromo-5-methylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-5-methylphenol for Advanced Research

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 74204-00-5), a critical intermediate in the fields of organic synthesis, pharmaceutical development, and agrochemical research. We will delve into its fundamental properties, synthesis methodologies, and key applications, offering field-proven insights for researchers and drug development professionals.

Core Molecular and Physical Characteristics

This compound is a disubstituted phenol featuring a bromine atom and a methyl group on the aromatic ring. This specific arrangement of functional groups—a reactive hydroxyl group, a versatile bromine atom for cross-coupling reactions, and a methyl group influencing steric and electronic properties—makes it a valuable building block in complex molecular architectures.

Key Properties Summary

The fundamental physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₇BrO[1][2][3][4][5][6][7]
Molecular Weight 187.03 g/mol [1][8][2][3][5]
CAS Number 74204-00-5[8][2][3]
Appearance Colorless crystalline solid or oily liquid[9]
Melting Point 61-62 °C[1][5]
Boiling Point 249 °C at 760 mmHg[5]
Solubility Soluble in alcohol, ether, and chlorinated solvents; slightly soluble in water.[10]ChemBK[10]
SMILES Cc1cc(O)cc(c1)Br
InChIKey OTUYBYTUBWJBLO-UHFFFAOYSA-N[3][4][6]

Synthesis Methodologies: From Precursor to Product

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the starting material availability, required scale, and desired purity. We will explore two prevalent, field-proven methods.

Method A: One-Pot C-H Activation/Borylation/Oxidation

A highly efficient and practical method involves a one-pot sequence starting from 3-bromotoluene.[11] This process leverages modern catalytic C-H activation to introduce a boronic ester, which is then oxidized to the desired phenol without isolating the intermediates. This approach is lauded for its high yield and mild reaction conditions, making it suitable for multigram scale synthesis.[11]

Method B: Oxidation of a Boronic Acid Precursor

Another robust method involves the oxidation of (3-bromo-5-methylphenyl)boronic acid. This pathway is advantageous when the boronic acid precursor is readily available or can be synthesized efficiently. The oxidation step itself is typically clean and high-yielding.

This protocol details a reliable, lab-scale synthesis of this compound from its corresponding boronic acid. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Dissolution of the Precursor

  • In a three-necked flask equipped with a mechanical stirrer, dissolve (3-bromo-5-methylphenyl)boronic acid (15.0 g, 69.8 mmol) in an aqueous solution (100 mL) of potassium hydroxide (11.8 g, 209.4 mmol).[9]

    • Expert Insight: The use of a strong base like KOH is crucial to deprotonate the boronic acid, forming a more reactive boronate species, which is susceptible to oxidative cleavage.

Step 2: Oxidation

  • Slowly add a 30% hydrogen peroxide solution (57.0 mL) dropwise to the stirring mixture at room temperature.[2][9] Allow the reaction to proceed for 20 minutes.[9]

    • Expert Insight: Hydrogen peroxide is the oxidant of choice for this transformation (the Hooz-Brooks oxidation). The reaction is exothermic; therefore, slow, dropwise addition is a critical safety and control measure to manage the reaction temperature.

Step 3: Neutralization and Quenching

  • Upon completion, carefully adjust the pH of the reaction mixture to 7 using a 2 mol/L solution of dilute hydrochloric acid.[9]

    • Expert Insight: Neutralization is essential to quench any unreacted base and peroxide and to ensure the final product is in its neutral phenolic form for efficient extraction into an organic solvent.

Step 4: Extraction

  • Perform a liquid-liquid extraction using dichloromethane (3 x 50 mL).[9] Combine the organic layers.

    • Expert Insight: Dichloromethane is selected for its ability to effectively solvate the product while being immiscible with the aqueous phase. Multiple extractions ensure maximum recovery of the product from the aqueous layer.

Step 5: Drying and Isolation

  • Dry the combined organic phases over anhydrous sodium sulfate. Filter to remove the desiccant and concentrate the solvent under reduced pressure.[9]

    • Expert Insight: Anhydrous sodium sulfate is a neutral drying agent that efficiently removes trace water from the organic phase without reacting with the product. Evaporation under reduced pressure allows for the removal of the volatile solvent at a lower temperature, preventing thermal degradation of the final product, which is obtained as an oily liquid (yields reported up to 86.5%).[2][9]

Synthesis_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Oxidation cluster_workup Step 3 & 4: Workup cluster_isolation Step 5: Isolation A Dissolve (3-bromo-5-methylphenyl)boronic acid in aqueous KOH B Slowly add 30% H₂O₂ at Room Temperature A->B Forms reactive boronate C Neutralize with 2M HCl to pH 7 B->C Reaction complete (20 min) D Extract with Dichloromethane (3x) C->D Prepares for extraction E Dry organic layer (Na₂SO₄) D->E Collect organic phases F Concentrate under reduced pressure E->F Removes trace water G Final Product: This compound F->G Isolates pure product

Caption: Workflow for the synthesis of this compound via boronic acid oxidation.

Applications in Drug Discovery and Agrochemicals

This compound is not an end product but a versatile intermediate. Its utility stems from the orthogonal reactivity of its functional groups.[5]

  • Pharmaceutical Synthesis: The molecule serves as a scaffold for building more complex active pharmaceutical ingredients (APIs). The hydroxyl group can be alkylated, acylated, or used in ether linkages, while the bromo group is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents.

  • Agrochemical Development: It is used to prepare active ingredients in crop protection products like pesticides.[10][5] The specific substitution pattern can be tuned to achieve desired biological activity and environmental profiles.

  • Specialty Polymers and Materials Science: The compound is also employed in developing specialty polymers and resins where specific functionalization is required for performance characteristics.[5]

Application_Logic cluster_reactions Chemical Transformations cluster_outcomes Final Applications A This compound -OH Group -Br Group B Etherification, Esterification A:hydroxyl->B C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) A:bromo->C D Pharmaceuticals (APIs) B->D E Agrochemicals (Pesticides) B->E F Specialty Polymers & Resins B->F C->D C->E C->F

Caption: Reactivity and application pathways of this compound.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.

  • GHS Hazards: The compound is classified as harmful if swallowed (Acute Tox. 4), causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood.[1] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[10][1]

  • Handling: This product should only be handled by, or under the close supervision of, personnel qualified in managing potentially hazardous chemicals.[1] Avoid contact with skin and eyes and prevent inhalation of dust or vapors.

  • Storage: Store in a tightly closed vessel in a dry, room-temperature environment.[4] Keep away from heat sources, open flames, and incompatible materials such as oxidizing agents.[10][1]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. If irritation persists, seek medical attention.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

    • Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[1]

    • Ingestion: Wash out the mouth with copious amounts of water and seek immediate medical attention.[1]

References

Introduction: Understanding the Profile of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-methylphenol

This compound (CAS No: 74204-00-5) is a halogenated aromatic alcohol used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring reactive bromo and hydroxyl groups, makes it a versatile building block in organic synthesis, particularly for coupling reactions in the development of novel chemical entities.[2] However, the same reactivity that makes it valuable also necessitates a thorough understanding of its hazard profile to ensure the safety of researchers and scientists.

This guide provides a comprehensive overview of the critical safety data for this compound. Moving beyond a simple recitation of Safety Data Sheet (SDS) sections, we will explore the causal links between its chemical properties and the required safety protocols, offering a practical framework for risk assessment and management in a laboratory setting.

Physicochemical and Chemical Identity

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, from storage to reaction, and inform decisions on handling and emergency response.

Structural and Identifying Information

The unique arrangement of functional groups on the phenol ring dictates the molecule's reactivity and toxicological profile.

Caption: Chemical Structure of this compound.

Key Physicochemical Data

The following table summarizes essential quantitative data. This compound is a solid at room temperature, with a relatively high boiling point, indicating low volatility under standard conditions.

PropertyValueSource
Molecular Formula C₇H₇BrO[3][4][5]
Molecular Weight 187.03 g/mol [2][3][4]
Appearance White Solid / Colorless crystalline solid[1][6][7]
Melting Point 61-62 °C[1][2][6]
Boiling Point 249 °C[1][2][6]
Flash Point 105 °C[6][7]
Density ~1.6 g/cm³[6][7]
Solubility Soluble in alcohol, ether, and chlorinated solvents; slightly soluble in water.[7]
CAS Number 74204-00-5[1][3][4]

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is critical for performing an accurate risk assessment before any experimental work begins.

GHS Hazard Classifications

The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed. [3][6][8] This indicates acute oral toxicity. Ingestion can lead to significant adverse health effects.

  • H315: Causes skin irritation. [3][8] Direct contact with the skin is likely to cause inflammation, redness, or irritation.

  • H319: Causes serious eye irritation. [3][8] Contact with the eyes can cause significant irritation, potentially leading to damage if not addressed immediately.

  • H335: May cause respiratory irritation. [3][8] Inhalation of dust or powder can irritate the respiratory tract, leading to coughing and discomfort.

The signal word associated with these hazards is "Warning" .[3]

Exposure Control and Personal Protection

A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is essential to mitigate the risks identified above. The choice of controls is directly dictated by the compound's hazard profile.

Engineering Controls
  • Chemical Fume Hood: Due to the risk of respiratory irritation (H335), all handling of solid this compound that could generate dust, as well as any work with its solutions, must be performed in a certified chemical fume hood. This is the primary method for preventing inhalation exposure.

  • Safety Showers and Eyewash Stations: These must be readily accessible in any laboratory where the compound is handled.[9] Their proximity is critical for immediate decontamination in the event of a significant splash or eye contact.

Personal Protective Equipment (PPE)

The selection of PPE is a non-negotiable aspect of safe handling.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles, directly addressing the H319 "serious eye irritation" hazard.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact, mitigating the H315 "skin irritation" hazard.[7]

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Assess Risks (H302, H315, H319, H335) don_ppe 2. Don PPE (Goggles, Gloves, Lab Coat) risk_assessment->don_ppe Proceed eng_controls 3. Use Engineering Controls (Chemical Fume Hood) don_ppe->eng_controls Enter Lab experiment 4. Perform Experiment eng_controls->experiment Begin Work decontaminate 5. Decontaminate Work Area experiment->decontaminate Complete Work waste_disposal 6. Dispose of Waste (Follow Regulations) decontaminate->waste_disposal doff_ppe 7. Doff PPE Correctly waste_disposal->doff_ppe

Caption: Standard workflow for the safe handling of this compound.

Emergency and First-Aid Procedures

Immediate and correct first-aid response is crucial to minimizing harm following accidental exposure.

Step-by-Step First-Aid Protocols
  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[9]

    • Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9]

    • If skin irritation occurs or persists, seek medical attention.[9]

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.

    • Seek medical attention if symptoms persist.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.[9]

    • Seek immediate medical attention.

Handling, Storage, and Disposal

Proper long-term handling and storage practices are vital for maintaining the chemical's integrity and preventing accidental exposure or dangerous reactions.

Handling and Storage Protocol
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][9][10] Recommended storage is at room temperature.[2][4][6]

  • Incompatibilities: Keep away from strong oxidizing agents, heat, flames, and sparks.[7] The phenolic hydroxyl group can react with strong bases, and the aromatic ring can undergo further reactions.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Accidental Release and Disposal
  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wear all required PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material like sand or vermiculite.[10]

    • Sweep up the absorbed material and place it into a suitable, tightly closed container for disposal.[9]

    • Do not allow the material to enter drains or waterways.[10]

  • Waste Disposal: Dispose of the chemical and any contaminated materials as special waste, in strict accordance with all local, state, and federal regulations at an approved waste disposal facility.[10]

Stability and Reactivity

Understanding the chemical's stability is key to preventing hazardous reactions.

  • Reactivity: this compound is generally stable under recommended storage conditions.

  • Conditions to Avoid: Avoid exposure to heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide and hydrogen bromide.

Conclusion

As a Senior Application Scientist, it is my experience that true laboratory safety is not achieved by merely possessing a Safety Data Sheet, but by actively integrating its principles into a dynamic risk assessment framework. For this compound, the primary hazards—oral toxicity, irritation to skin, eyes, and respiratory tract—are well-defined. The causality is clear: its chemical nature dictates the need for stringent controls. By adhering to the engineering controls, PPE requirements, and emergency protocols detailed in this guide, researchers can confidently utilize this valuable synthetic intermediate while upholding the highest standards of laboratory safety.

References

Introduction: Deciphering Molecular Architecture through ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-methylphenol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the structure of molecules. For drug development professionals and researchers, mastering the interpretation of NMR spectra is fundamental to verifying molecular identity, assessing purity, and understanding structural nuances. This guide offers a detailed examination of the ¹H NMR spectrum of this compound, a substituted aromatic compound. We will dissect the theoretical underpinnings of its spectral features, provide a robust experimental protocol for data acquisition, and explore the causal relationships between the molecule's electronic environment and its NMR signature. The principles discussed herein are broadly applicable to the structural elucidation of similarly substituted aromatic systems.

The ¹H NMR spectrum of an aromatic compound is governed by the chemical environment of each proton. The circulation of π-electrons in the benzene ring generates a "ring current" that strongly deshields the aromatic protons, causing them to resonate at a characteristically downfield region (typically 6.5-8.0 ppm).[1][2][3] The precise chemical shift and splitting pattern of each proton are further modulated by the electronic effects—both inductive and resonance—of the substituents attached to the ring.[4][5]

Predicted ¹H NMR Spectrum of this compound

A rigorous analysis of the this compound structure allows for a detailed prediction of its ¹H NMR spectrum. The molecule possesses five distinct proton environments, leading to five unique signals.

Molecular Structure and Proton Environments

The structure of this compound features a benzene ring with three substituents: a hydroxyl (-OH) group, a bromine (-Br) atom, and a methyl (-CH₃) group. This substitution pattern results in three non-equivalent aromatic protons and two distinct substituent protons.

Caption: Structure of this compound with distinct protons highlighted.

Analysis of Chemical Shifts (δ)
  • Hydroxyl Proton (-OH): The chemical shift of a phenolic proton is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding.[6][7] It typically appears as a broad singlet in a range of 4-7 ppm.[8][9] In a non-interacting solvent like CDCl₃, intermolecular exchange can broaden the signal significantly.[10]

  • Methyl Protons (-CH₃): Protons on a methyl group attached directly to an aromatic ring (benzylic protons) are deshielded compared to aliphatic methyl groups. Their signal is expected to appear as a sharp singlet in the range of 2.0-3.0 ppm.[3]

  • Aromatic Protons (H-2, H-4, H-6): These three protons reside in the aromatic region (6.5-8.0 ppm)[3]. Their specific chemical shifts are determined by the cumulative electronic influence of the -OH, -Br, and -CH₃ substituents.

    • -OH Group: A strong electron-donating group that shields the ortho (H-2, H-6) and para (H-4) positions, shifting them upfield.

    • -CH₃ Group: A weak electron-donating group that also shields the ortho (H-4, H-6) and para (H-2) positions.

    • -Br Group: An electronegative atom that inductively withdraws electron density, causing a general deshielding effect.[11][12] However, through resonance, its lone pairs can donate electron density, primarily to the ortho (H-2, H-4) and para (H-6) positions. The inductive effect typically dominates for halogens.

    Considering these combined effects:

    • H-4: Located ortho to the electron-donating methyl group and ortho to the electron-withdrawing bromine, and para to the strongly electron-donating hydroxyl group. The strong shielding from the -OH group is expected to make this the most upfield of the aromatic protons.

    • H-2 & H-6: These protons are chemically non-equivalent. H-2 is ortho to the -OH and -Br groups. H-6 is ortho to the -OH and -CH₃ groups. The relative shielding and deshielding effects will result in distinct chemical shifts for these two protons.

Spin-Spin Coupling (J) and Multiplicity

Spin-spin coupling arises from the interaction of magnetic moments of neighboring non-equivalent protons transmitted through the bonding electrons.[13]

  • -CH₃ and -OH Protons: These will appear as singlets as they have no adjacent, non-equivalent protons to couple with. The -OH proton's coupling is often not observed due to rapid chemical exchange.[14][15]

  • Aromatic Protons: The three aromatic protons (H-2, H-4, H-6) are separated by four bonds from each other. This arrangement precludes the more common and larger ortho (³J, ~7-9 Hz) and para (⁵J, ~0-1 Hz) couplings. However, they will exhibit meta coupling (⁴J) to each other.

    • Meta coupling constants are significantly smaller, typically in the range of 2-3 Hz.[13]

    • H-4 will be coupled to both H-2 and H-6, likely appearing as a triplet (or more accurately, a doublet of doublets if the coupling constants are slightly different) with J ≈ 2-3 Hz.

    • H-2 will be coupled to H-4 and H-6, also appearing as a triplet or doublet of doublets with J ≈ 2-3 Hz.

    • H-6 will be coupled to H-2 and H-4, resulting in a similar triplet or doublet of doublets pattern.

    • This type of long-range coupling across more than three bonds is common in rigid aromatic systems.[16][17]

Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[15] For this compound, the expected integration ratio would be: -OH : -CH₃ : Aromatic (H-2, H-4, H-6) = 1 : 3 : 1 : 1 : 1

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
-OH4.0 - 7.0 (variable)Broad Singlet (br s)N/A1H
-CH₃2.0 - 3.0Singlet (s)N/A3H
Aromatic H-26.5 - 7.5Triplet (t) or ddJ ≈ 2-3 (meta)1H
Aromatic H-46.5 - 7.5Triplet (t) or ddJ ≈ 2-3 (meta)1H
Aromatic H-66.5 - 7.5Triplet (t) or ddJ ≈ 2-3 (meta)1H

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. This protocol provides a self-validating system for obtaining a reliable ¹H NMR spectrum.

Experimental_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Vial (~0.7 mL Deuterated Solvent e.g., CDCl₃ or DMSO-d₆) weigh->dissolve standard 3. Add Internal Standard (e.g., TMS) dissolve->standard filter 4. Filter Solution (Glass wool plug in Pasteur pipette) standard->filter transfer 5. Transfer to NMR Tube (Fill to ~4-5 cm depth) filter->transfer cap 6. Cap and Label Tube transfer->cap insert_sample 7. Insert Sample into Spectrometer cap->insert_sample lock_shim 8. Lock and Shim (Lock on solvent deuterium signal, optimize field homogeneity) insert_sample->lock_shim setup_params 9. Set Acquisition Parameters (SW, TD, NS, AQ, D1, P1) lock_shim->setup_params acquire 10. Acquire FID (Execute 'zg' command) setup_params->acquire ft 11. Fourier Transform (FT) (Convert FID to spectrum) acquire->ft phase 12. Phase Correction ft->phase baseline 13. Baseline Correction phase->baseline calibrate 14. Calibrate Spectrum (Set TMS to 0.00 ppm) baseline->calibrate integrate 15. Integrate Signals calibrate->integrate analyze 16. Analyze and Assign Peaks (Chemical Shift, Multiplicity, Integration) integrate->analyze

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step 1: Sample Preparation
  • Quantity of Material: Weigh approximately 5-25 mg of this compound.[18] This amount is sufficient for a standard ¹H NMR experiment.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[19]

    • Causality: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because the deuterium (²H) nucleus resonates at a different frequency from protons (¹H), rendering the solvent "invisible" in the ¹H spectrum.[14] The spectrometer also uses the deuterium signal to "lock" the magnetic field, ensuring stability during acquisition.[20]

    • Field Insight: For observing exchangeable protons like phenols, DMSO-d₆ is often superior to CDCl₃. It forms hydrogen bonds with the -OH group, slowing down proton exchange and resulting in a sharper, more defined signal.[10] In contrast, CDCl₃ may result in a very broad -OH signal that is difficult to distinguish from the baseline.[10]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS).

    • Causality: TMS provides a sharp singlet at a defined position (0.00 ppm) from which all other chemical shifts are measured.[14]

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[19]

    • Causality: Suspended solid particles severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution. Filtration is a critical, non-negotiable step for obtaining high-quality data.

Step 2: Instrument and Acquisition Parameters

The following parameters are foundational for a high-quality 1D proton experiment. While modern spectrometers have excellent default parameter sets (e.g., 'PROTON1' for a single scan)[21], understanding their function is key to troubleshooting and optimization.

ParameterSymbolTypical ValueRationale and Causality
Spectral Width SW16-20 ppmDefines the frequency range to be observed. This range must be wide enough to encompass all expected proton signals, from TMS at 0 ppm to potentially downfield aromatic protons.[22]
Number of Points TD / SI32k or 64kThe number of data points used to digitize the FID. A higher number of points provides better digital resolution in the final spectrum, allowing for more accurate peak definition.[23][24]
Acquisition Time AQ2-4 sThe duration for which the Free Induction Decay (FID) is recorded.[23] AQ is directly related to resolution (Resolution ∝ 1/AQ). It should be long enough to capture the decay of the signals but not so long that excessive noise is acquired after the signal has vanished.[22][25]
Number of Scans NS8-16The number of times the experiment is repeated and the FIDs are averaged. The signal-to-noise ratio (S/N) improves with the square root of the number of scans (S/N ∝ √NS).[22][25] For a reasonably concentrated sample, 8 to 16 scans are usually sufficient.
Relaxation Delay D11.5-2.0 sA delay period before each pulse to allow the nuclei to relax back towards equilibrium. For routine qualitative spectra, a delay of 1.5s is a good compromise between signal intensity and experiment time.[21] For accurate quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.[22]
Pulse Angle P1 (90°)~10 µsA 90° pulse provides the maximum signal for a single scan.[21] When acquiring multiple scans (NS > 1), a smaller pulse angle (e.g., 30°) is often used in conjunction with a short relaxation delay to increase the acquisition rate without saturating the signals.[21]
Step 3: Data Processing and Verification
  • Fourier Transform (FT): The raw data (FID) is a time-domain signal. A Fourier transform converts it into the familiar frequency-domain spectrum.

  • Phase and Baseline Correction: The spectrum is mathematically adjusted to ensure all peaks are in the correct phase (purely absorptive) and that the baseline is flat.

  • Calibration: The spectrum is referenced by setting the TMS peak to exactly 0.00 ppm.

  • D₂O Exchange (Verification of -OH): To definitively identify the phenolic -OH peak, a "D₂O shake" can be performed.[9] Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish from the ¹H spectrum.[9][14] This is an authoritative method for confirming the assignment of exchangeable protons.

References

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data for 3-bromo-5-methylphenol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation and characterization. This document will delve into the theoretical underpinnings of the observed chemical shifts, offer a detailed peak-by-peak assignment, and provide a standardized experimental protocol for acquiring such data.

Introduction: The Power of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon skeleton of a molecule. Unlike proton NMR, where spin-spin coupling can lead to complex multiplets, ¹³C NMR spectra are often simpler to interpret due to the low natural abundance of the ¹³C isotope (1.1%) and the common use of proton-decoupling techniques. This results in a spectrum where each unique carbon atom in a molecule typically gives rise to a single, sharp signal. The chemical shift of each signal is highly sensitive to the local electronic environment of the carbon atom, making ¹³C NMR an indispensable tool for determining molecular structure, identifying isomers, and confirming the purity of synthesized compounds.[1][2]

For a substituted phenol like this compound, ¹³C NMR is particularly insightful. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the hydroxyl (-OH), bromo (-Br), and methyl (-CH₃) substituents. A thorough analysis of these shifts allows for the unambiguous assignment of each carbon atom in the molecule, providing a detailed electronic and structural picture.

Predicted ¹³C NMR Spectrum of this compound

In the absence of readily available experimental data, a high-quality predicted ¹³C NMR spectrum serves as an excellent foundation for analysis. The following data was generated using a validated online prediction tool and is interpreted based on established principles of substituent effects in NMR spectroscopy.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton-Coupled)
C1 (-OH)156.2Singlet
C2114.5Doublet
C3 (-Br)122.9Singlet
C4126.1Doublet
C5 (-CH₃)141.2Singlet
C6118.9Doublet
-CH₃21.4Quartet

In-Depth Spectral Analysis and Peak Assignment

The predicted chemical shifts for this compound can be rationalized by considering the additive effects of the hydroxyl, bromo, and methyl substituents on the benzene ring. The chemical shift of benzene itself (128.5 ppm) is the baseline from which these effects can be understood.

C1 (Carbon bearing the -OH group): ~156.2 ppm

The hydroxyl group is a strong electron-donating group through resonance and is also highly electronegative. The oxygen atom strongly deshields the ipso-carbon (the carbon to which it is attached), causing a significant downfield shift. In phenol, the C1 carbon appears around 155 ppm.[3] The presence of other substituents modifies this, but it remains the most downfield-shifted aromatic carbon.

C5 (Carbon bearing the -CH₃ group): ~141.2 ppm

The methyl group is a weak electron-donating group through induction and hyperconjugation. It typically causes a slight downfield shift at the ipso-carbon. In toluene, the ipso-carbon is found at approximately 138 ppm.

C3 (Carbon bearing the -Br group): ~122.9 ppm

The bromine atom is an electronegative group that withdraws electron density inductively. However, it can also donate electron density through resonance. In the case of halogens, the inductive effect is generally stronger for heavier halogens. For bromobenzene, the ipso-carbon appears at around 122.5 ppm.

C4: ~126.1 ppm

This carbon is situated meta to the hydroxyl group, ortho to the methyl group, and para to the bromine atom. The meta-directing deactivating nature of the bromine and the ortho-, para-directing activating nature of the hydroxyl and methyl groups all contribute to its final chemical shift.

C2 and C6: ~114.5 ppm and ~118.9 ppm

These carbons are ortho and para to the strongly electron-donating hydroxyl group, which results in significant shielding and an upfield shift. C2 is ortho to the -OH and meta to the -CH₃, while C6 is ortho to the -OH and meta to the -Br. The differing electronic environments of the adjacent substituents lead to distinct chemical shifts for these two carbons.

Methyl Carbon (-CH₃): ~21.4 ppm

The methyl carbon is in the typical aliphatic region. In toluene, the methyl carbon signal appears at approximately 21.5 ppm.[1] The electronic effects of the other substituents on the ring have a minimal impact on the chemical shift of this carbon.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for many organic compounds.[4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the ¹³C probe to the correct frequency.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): Set to approximately 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more, depending on the sample concentration) is required to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline.

  • Reference the spectrum by setting the TMS signal to 0.0 ppm.

  • Integrate the peaks if desired, although ¹³C NMR peak intensities are not always directly proportional to the number of carbons under standard acquisition conditions.[1]

Logical Relationships in Spectral Interpretation

The interpretation of the ¹³C NMR spectrum of this compound is a logical process that connects the molecular structure to the observed chemical shifts. The following diagram illustrates this workflow.

G cluster_0 Structural Information cluster_1 Theoretical Principles cluster_2 Experimental Data cluster_3 Analysis & Assignment mol_structure This compound Molecular Structure substituents Identify Substituents: -OH, -Br, -CH3 mol_structure->substituents substituent_effects Substituent Chemical Shift (SCS) Effects: Inductive vs. Resonance substituents->substituent_effects prediction Predict Approximate Chemical Shifts substituent_effects->prediction peak_assignment Assign Each Peak to a Specific Carbon Atom prediction->peak_assignment nmr_acquisition ¹³C NMR Experiment spectrum Acquired Spectrum: Peak Positions (ppm) nmr_acquisition->spectrum spectrum->peak_assignment validation Validate Assignments using Theoretical Predictions peak_assignment->validation final_structure Confirm Molecular Structure validation->final_structure

References

An In-depth Technical Guide to the FTIR Analysis of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Vibrational Spectroscopy Approach to Molecular Characterization

In the landscape of pharmaceutical development and materials science, the precise and unambiguous characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, and rocking), FTIR provides a unique "fingerprint" of a compound.

This guide provides an in-depth analysis of 3-Bromo-5-methylphenol (C₇H₇BrO), a substituted aromatic compound of interest in organic synthesis and as a building block for more complex molecules.[1][2] We will explore the theoretical underpinnings of its infrared spectrum, detailing the characteristic vibrational modes of its constituent functional groups. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causality behind spectral features.

Molecular Structure and Key Functional Groups

To effectively interpret the FTIR spectrum, one must first understand the molecular architecture of this compound. The molecule consists of a benzene ring substituted with a hydroxyl (-OH) group, a bromine (-Br) atom, and a methyl (-CH₃) group at positions 1, 3, and 5, respectively. This 1,3,5-trisubstituted pattern is a critical determinant of certain spectral features.

The primary functional groups for analysis are:

  • Phenolic Hydroxyl Group (O-H)

  • Aromatic Ring (C=C and C-H bonds)

  • Carbon-Oxygen Bond (C-O)

  • Carbon-Bromine Bond (C-Br)

  • Methyl Group (C-H)

Caption: Molecular structure of this compound with key functional groups highlighted.

Deep Dive into Spectral Regions and Vibrational Modes

The FTIR spectrum of this compound can be systematically interpreted by examining the characteristic absorption bands for each functional group.

The Hydroxyl (O-H) Group Region (3600-3200 cm⁻¹)

The most prominent and easily identifiable feature in the spectrum of a phenol is the O-H stretching vibration.[3]

  • O-H Stretch (Hydrogen-Bonded): In a solid or neat liquid sample, phenols exhibit strong intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing its stretching frequency to appear as a strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ range.[4][5] The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix, creating a multitude of slightly different vibrational environments.[6][7] From an experimental standpoint, this broadness is a key diagnostic feature that distinguishes it from the sharper O-H stretch of a free, non-hydrogen-bonded hydroxyl group (which appears at ~3610-3640 cm⁻¹) often seen only in very dilute solutions or the gas phase.[5][7][8]

The Aromatic and Alkyl C-H Stretching Region (3100-2850 cm⁻¹)

This region provides clear evidence for both the aromatic ring and the methyl substituent.

  • Aromatic C-H Stretch: The stretching vibrations of C-H bonds where the carbon is part of the aromatic ring (sp² hybridized) occur at slightly higher frequencies than their aliphatic counterparts. Expect to see one or more sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ range.[3][9][10]

  • Alkyl C-H Stretch: The methyl group's C-H bonds (sp³ hybridized) will produce absorptions just below 3000 cm⁻¹. These typically appear as medium-intensity bands in the 3000-2850 cm⁻¹ region.[10]

The Fingerprint Region (1600-500 cm⁻¹): A Wealth of Structural Information

This complex region of the spectrum contains a host of bending and stretching vibrations that are unique to the molecule as a whole.

  • Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of medium-to-strong absorptions. Typically, two distinct bands are observed near 1600 cm⁻¹ and 1500-1450 cm⁻¹ .[11][12][13] These bands confirm the presence of the aromatic core.

  • Carbon-Oxygen (C-O) Stretching (1300-1200 cm⁻¹): The C-O stretching vibration in phenols is a strong band that appears at a higher wavenumber than in aliphatic alcohols due to the influence of the aromatic ring. This peak is a key discriminator and is expected in the 1260-1200 cm⁻¹ range.[4][11]

  • Aromatic C-H Out-of-Plane (oop) Bending (900-675 cm⁻¹): The position of the strong C-H "oop" bending vibrations is highly diagnostic of the substitution pattern on the aromatic ring.[9][14] For the 1,3,5-trisubstituted pattern of this compound, characteristic strong bands are expected in the 810-850 cm⁻¹ and 690-710 cm⁻¹ regions, corresponding to the vibrations of the remaining ring hydrogens.[13][15] The presence and specific location of these bands provide powerful confirmation of the isomer's structure.

  • Carbon-Bromine (C-Br) Stretching (690-515 cm⁻¹): The stretching vibration of the C-Br bond is expected to produce a medium-to-strong absorption in the far fingerprint region, typically between 690-515 cm⁻¹ .[5][16] This band may overlap with C-H oop bending vibrations, but its presence is a direct indicator of the bromine substituent.

Quantitative Summary of Expected Absorptions

The following table summarizes the key vibrational frequencies, their assignments, and expected characteristics for this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityPeak Shape
3500 - 3200O-H Stretch (H-bonded)Phenolic -OHStrongBroad
3100 - 3000C-H StretchAromatic RingMediumSharp
3000 - 2850C-H Stretch (asymmetric/symmetric)Methyl -CH₃MediumSharp
~1600, ~1500-1450C=C Ring StretchAromatic RingMedium-StrongSharp
1260 - 1200C-O StretchPhenolic C-OStrongSharp
850 - 810C-H Out-of-Plane BendAromatic RingStrongSharp
710 - 690C-H Out-of-Plane BendAromatic RingStrongSharp
690 - 515C-Br StretchAryl HalideMedium-StrongSharp

Self-Validating Experimental Protocol

To ensure the acquisition of high-fidelity, reproducible FTIR data, a rigorously defined and self-validating protocol is essential. As this compound is a solid at room temperature,[1][2] an Attenuated Total Reflectance (ATR) accessory is the preferred method for its simplicity and minimal sample preparation.

workflow start Start: Instrument Initialization prep Step 1: Clean ATR Crystal (e.g., with isopropanol) start->prep bkg Step 2: Acquire Background Spectrum (Clean crystal, 32 scans, 4 cm⁻¹ resolution) prep->bkg sample Step 3: Apply Sample (Small amount of solid, ensure good contact) bkg->sample acq Step 4: Acquire Sample Spectrum (Same parameters as background) sample->acq process Step 5: Data Processing (Automatic background subtraction, ATR correction) acq->process analyze Step 6: Spectral Analysis (Peak picking and functional group assignment) process->analyze end End: Data Interpretation analyze->end

Caption: A standardized workflow for acquiring the FTIR spectrum of a solid sample using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the interferometer and light source.

  • ATR Crystal Cleaning (Validation Step 1): The ATR crystal surface (typically diamond or germanium) must be impeccably clean. Clean the surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.

    • Causality: This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral response. This spectrum will be subtracted from the sample spectrum to yield the true absorbance of the compound. A typical setting is 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Sample Application: Place a small amount of solid this compound powder onto the ATR crystal. Use the pressure arm to apply consistent and firm pressure.

    • Causality: Good contact between the sample and the crystal is essential for achieving a strong signal, as the infrared beam only penetrates a few microns into the sample.

  • Sample Spectrum Acquisition: Using the exact same acquisition parameters as the background scan, collect the sample spectrum.

    • Trustworthiness: Using identical parameters ensures that the background subtraction is mathematically valid and does not introduce artifacts.

  • Data Processing: The instrument software will automatically perform a background subtraction. If using an ATR, apply an ATR correction algorithm.

    • Causality: The ATR correction mathematically adjusts for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum, with more accurate peak intensities at lower wavenumbers.

  • Analysis: Analyze the resulting spectrum by identifying the peak positions (wavenumbers) and correlating them with the known absorption bands for the expected functional groups as detailed in the table above.

Conclusion

FTIR spectroscopy provides a powerful and definitive method for the structural verification of this compound. By systematically analyzing the spectrum, one can confidently identify the phenolic hydroxyl group through its characteristic broad O-H stretch, confirm the aromatic ring via its C-H and C=C stretching vibrations, and verify the 1,3,5-substitution pattern through the diagnostic C-H out-of-plane bending bands. Furthermore, the presence of the C-Br and C-O stretching vibrations in the fingerprint region provides a complete picture of the molecule's functionalization. The implementation of a rigorous, self-validating experimental protocol is crucial for obtaining high-quality, trustworthy data suitable for research, quality control, and regulatory purposes in the pharmaceutical and chemical industries.

References

The Electron Ionization Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-bromo-5-methylphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causal mechanisms behind the fragmentation pathways. By understanding these core principles, analysts can more accurately elucidate the structures of novel halogenated phenolic compounds.

The Molecular Ion: A Tale of Two Isotopes

The first critical observation in the mass spectrum of this compound (C₇H₇BrO) is the molecular ion (M⁺˙) region.[1][2][3] Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[4][5][6] This natural distribution gives rise to a highly characteristic doublet for any bromine-containing ion.

For this compound, this results in two distinct molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z).

  • M⁺˙ Peak: at m/z 186, corresponding to the molecule containing the ⁷⁹Br isotope ([C₇H₇⁷⁹BrO]⁺˙).

  • [M+2]⁺˙ Peak: at m/z 188, corresponding to the molecule containing the ⁸¹Br isotope ([C₇H₇⁸¹BrO]⁺˙).

The presence of this 1:1 intensity ratio for the M⁺˙/[M+2]⁺˙ peaks is a definitive indicator of a single bromine atom within the molecule or fragment.[7][8][9] The molecular ion peak for phenols is typically strong and readily observable, providing a confident starting point for spectral interpretation.[10][11]

Primary Fragmentation Pathways: Stability as the Driving Force

Upon electron ionization, the molecular ion is energetically unstable and undergoes fragmentation to form more stable daughter ions.[12] The fragmentation of this compound is dictated by the interplay of the aromatic ring, the hydroxyl group, the methyl substituent, and the bromine atom. The most probable primary fragmentation events involve the cleavage of the weakest bonds to yield the most stable resulting cations and neutral radicals.[13]

The Dominant Cleavage: Loss of the Bromine Radical

The carbon-bromine bond is typically the most labile bond in this structure under EI conditions. The primary and often most abundant fragmentation pathway for aromatic bromides is the homolytic cleavage of the C-Br bond, leading to the expulsion of a bromine radical (Br•).[14][15]

  • [M - Br]⁺: This fragmentation results in the formation of a methylphenol cation at m/z 107 .

    • [C₇H₇BrO]⁺˙ → [C₇H₇O]⁺ + Br•

This m/z 107 ion is expected to be a significant, if not the base, peak in the spectrum. Its stability is conferred by the positive charge being delocalized across the aromatic ring and the influence of the electron-donating hydroxyl and methyl groups.

Alpha-Cleavage: Loss of a Methyl Radical

Substituted aromatic rings can undergo cleavage of the bond beta to the ring, a form of benzylic cleavage. In this case, the bond between the aromatic ring and the methyl group can break.

  • [M - CH₃]⁺: Loss of a methyl radical (•CH₃) would form a bromophenol cation. This ion will still exhibit the characteristic bromine isotope pattern.

    • [C₇H₇BrO]⁺˙ → [C₆H₄BrO]⁺ + •CH₃

    • This results in a doublet at m/z 171 ([C₆H₄⁷⁹BrO]⁺) and m/z 173 ([C₆H₄⁸¹BrO]⁺).

Secondary Fragmentation: The Aromatic Core Unravels

The primary fragment ions, particularly the abundant m/z 107 ion, can possess sufficient internal energy to undergo further fragmentation. These secondary cleavages provide additional structural confirmation.

Decarbonylation: A Classic Phenolic Fragmentation

Phenolic cations are known to undergo a characteristic loss of a neutral carbon monoxide (CO) molecule.[16] This involves a rearrangement of the aromatic ring.

  • [[M - Br] - CO]⁺: The m/z 107 ion loses CO (28 Da).

    • [C₇H₇O]⁺ → [C₆H₇]⁺ + CO

    • This fragmentation leads to a cation at m/z 79 .

Loss of the Formyl Radical

A related fragmentation pathway observed in phenols is the loss of a formyl radical (HCO•), which accounts for a loss of 29 Da.[16]

  • [[M - Br] - HCO]⁺: The m/z 107 ion loses HCO•.

    • [C₇H₇O]⁺ → [C₆H₆]⁺˙ + HCO•

    • This pathway results in an ion at m/z 78 .

Summary of Predicted Fragmentation

The following table summarizes the key predicted ions in the electron ionization mass spectrum of this compound.

m/z (Isotopes)Proposed Ion StructureFormula of IonFragmentation Pathway
186 / 188Molecular Ion[C₇H₇BrO]⁺˙Ionization
171 / 173Bromophenol Cation[C₆H₄BrO]⁺[M - CH₃]⁺
107Methylphenol Cation[C₇H₇O]⁺[M - Br]⁺
79Cyclopentadienyl Methyl Cation[C₆H₇]⁺[[M - Br] - CO]⁺
78Benzene Radical Cation[C₆H₆]⁺˙[[M - Br] - HCO]⁺
77Phenyl Cation[C₆H₅]⁺Loss of H from m/z 78

Experimental Protocol: Acquiring the Mass Spectrum

To empirically validate the predicted fragmentation, the following protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol or dichloromethane. Dilute this stock solution to a final concentration of 1-10 µg/mL for injection.

  • GC Separation:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Injection: Inject 1 µL of the sample solution in splitless mode.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

    • Data Acquisition: Full scan mode.

This self-validating system ensures chromatographic separation from any potential impurities before the analyte enters the mass spectrometer, where the standardized 70 eV ionization energy will induce the characteristic and reproducible fragmentation patterns described.

Visualizing the Fragmentation Cascade

The logical relationship between the parent molecule and its major fragment ions can be visualized as a fragmentation pathway.

G M [C₇H₇BrO]⁺˙ m/z 186/188 Molecular Ion F107 [C₇H₇O]⁺ m/z 107 M->F107 - Br• F171 [C₆H₄BrO]⁺ m/z 171/173 M->F171 - •CH₃ F79 [C₆H₇]⁺ m/z 79 F107->F79 - CO F78 [C₆H₆]⁺˙ m/z 78 F107->F78 - HCO•

Caption: Predicted EI fragmentation pathway of this compound.

References

synthesis of 3-Bromo-5-methylphenol from 3-bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-methylphenol from 3-Bromotoluene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a valuable intermediate in the pharmaceutical and specialty chemical industries.[1] The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of both traditional multi-step syntheses and modern one-pot methodologies. Each synthetic pathway is presented with in-depth mechanistic insights, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations. The guide emphasizes scientific integrity, providing a robust framework for the practical application of these synthetic strategies.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis. Its disubstituted aromatic structure, featuring a hydroxyl group and a bromine atom at the meta positions relative to a methyl group, allows for a wide range of chemical transformations. This makes it a crucial intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes. The strategic placement of its functional groups enables chemists to introduce further complexity through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and electrophilic aromatic substitution.

This guide will explore two primary synthetic strategies for the preparation of this compound from the readily available starting material, 3-bromotoluene.

Comparative Analysis of Synthetic Strategies

The can be approached through several distinct pathways. The choice of a particular route often depends on factors such as scale, available reagents, desired purity, and process safety considerations. This guide will focus on two principal strategies:

  • Strategy A: The Classical Multi-Step Synthesis via Diazotization. This traditional route involves a sequence of electrophilic aromatic substitution, reduction, and diazotization reactions. It is a well-established method that provides a high degree of control over the regiochemistry of the final product.

  • Strategy B: The Sulfonation-Alkali Fusion Pathway. This alternative classical approach utilizes the sulfonation of 3-bromotoluene followed by a high-temperature alkali fusion to introduce the hydroxyl group. This method is often employed in industrial settings.

A more recent and highly efficient method involving a one-pot C-H activation/borylation/oxidation sequence has also been reported, offering a milder and faster alternative.[2] While this guide will primarily detail the more established multi-step syntheses, the principles of this modern approach will be briefly discussed.

Strategy A: Multi-Step Synthesis via Diazotization

This synthetic route is a cornerstone of aromatic chemistry and proceeds through the formation of a diazonium salt intermediate. The overall transformation can be broken down into three key stages:

  • Nitration of 3-bromotoluene to form 3-bromo-5-nitrotoluene.

  • Reduction of the nitro group to yield 3-bromo-5-methylaniline.

  • Diazotization of the aniline followed by hydrolysis to afford the target phenol.

Stage 1: Nitration of 3-Bromotoluene

The initial step involves the electrophilic aromatic substitution of 3-bromotoluene to introduce a nitro group. The directing effects of the existing substituents (bromo and methyl groups) are crucial for achieving the desired regioselectivity.

Mechanism: The nitration of 3-bromotoluene is a classic example of electrophilic aromatic substitution. In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 3-bromotoluene then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a weak base (typically water or the bisulfate ion) removes a proton from the ring to restore aromaticity and yield the nitrated product.

The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene ring. Both the bromo and methyl groups are ortho-, para-directing. However, the methyl group is an activating group, while the bromine is a deactivating group. The directing effects combine to favor the introduction of the nitro group at the 5-position, which is para to the methyl group and meta to the bromo group.

Experimental Protocol: Synthesis of 3-Bromo-5-nitrotoluene [3]

  • Reagents and Materials:

    • 3-Bromotoluene

    • Concentrated Nitric Acid (70%)

    • Concentrated Sulfuric Acid (98%)

    • Ice

    • Dichloromethane

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

    • Slowly add 3-bromotoluene to the cold sulfuric acid while maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of 3-bromotoluene in sulfuric acid, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The solid product, 3-bromo-5-nitrotoluene, will precipitate. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Safety Precautions:

    • Nitrating mixtures are highly corrosive and potent oxidizing agents. Handle with extreme care in a well-ventilated fume hood.

    • The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

Stage 2: Reduction of 3-Bromo-5-nitrotoluene

The second stage involves the reduction of the nitro group in 3-bromo-5-nitrotoluene to an amino group, yielding 3-bromo-5-methylaniline.

Mechanism: The reduction of an aromatic nitro group to an amine can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are further reduced to the final amine. Alternatively, metal-acid reductions, such as with tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also widely used. In these reactions, the metal is oxidized while the nitro group is reduced.

Experimental Protocol: Synthesis of 3-Bromo-5-methylaniline

  • Reagents and Materials:

    • 3-Bromo-5-nitrotoluene

    • Tin (Sn) metal or Iron (Fe) powder

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

    • Diethyl ether or Ethyl acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, place 3-bromo-5-nitrotoluene and tin metal (or iron powder).

    • Add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

    • After the initial vigorous reaction subsides, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully add a concentrated solution of sodium hydroxide to make the solution strongly alkaline. This will precipitate the tin or iron hydroxides and liberate the free amine.

    • Extract the product, 3-bromo-5-methylaniline, with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or recrystallization.

  • Safety Precautions:

    • The reaction with hydrochloric acid is exothermic and produces hydrogen gas, which is flammable. Ensure adequate ventilation.

    • Handle concentrated acids and bases with appropriate personal protective equipment.

Stage 3: Diazotization and Hydrolysis

The final stage of this synthetic route involves the conversion of the amino group of 3-bromo-5-methylaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Mechanism: Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[4] Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C).[4] The amine acts as a nucleophile and attacks the nitrosonium ion (NO⁺), which is formed from nitrous acid in the acidic medium. A series of proton transfers and dehydration steps then leads to the formation of the aryl diazonium ion (Ar-N₂⁺).

The resulting diazonium salt is then hydrolyzed to the phenol by heating the aqueous solution.[5][6] The diazonium group is an excellent leaving group (as nitrogen gas, N₂), and water acts as a nucleophile, attacking the aromatic ring to form the phenol.[6] This hydrolysis is often referred to as a Sandmeyer-type reaction, although the classic Sandmeyer reaction typically involves the use of copper salts to introduce other nucleophiles.[7][8]

Experimental Protocol: Synthesis of this compound [9][10]

  • Reagents and Materials:

    • 3-Bromo-5-methylaniline

    • Sodium Nitrite (NaNO₂)

    • Concentrated Sulfuric Acid or Hydrochloric Acid

    • Ice

    • Water

    • Diethyl ether

    • Sodium Bicarbonate solution

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve 3-bromo-5-methylaniline in an aqueous solution of sulfuric acid or hydrochloric acid in a beaker, cooling the mixture in an ice-salt bath to maintain a temperature between 0 and 5 °C.

    • In a separate flask, prepare a solution of sodium nitrite in water and cool it in an ice bath.

    • Slowly add the cold sodium nitrite solution to the acidic solution of the amine, keeping the temperature below 5 °C. The addition should be done with constant stirring.

    • After the addition is complete, stir the mixture for an additional 15-20 minutes at the same temperature to ensure complete diazotization.

    • To hydrolyze the diazonium salt, gently warm the reaction mixture. The evolution of nitrogen gas will be observed. The heating should be controlled to prevent excessive frothing.

    • After the gas evolution ceases, cool the reaction mixture to room temperature.

    • Extract the product, this compound, with diethyl ether.

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

    • The product can be purified by vacuum distillation or column chromatography.

  • Safety Precautions:

    • Aryl diazonium salts can be explosive when isolated and dry. They are generally kept in solution at low temperatures.

    • The hydrolysis step involves the evolution of nitrogen gas, which can cause frothing. The reaction should be carried out in a vessel with sufficient headspace.

Strategy B: Sulfonation and Alkali Fusion

An alternative classical route to this compound involves the sulfonation of 3-bromotoluene followed by alkali fusion of the resulting sulfonic acid.

Stage 1: Sulfonation of 3-Bromotoluene

In this step, an electrophilic aromatic substitution reaction is used to introduce a sulfonic acid group onto the aromatic ring of 3-bromotoluene.

Mechanism: Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction.[11] The electrophile is typically sulfur trioxide (SO₃), which can be used directly or generated in situ from fuming sulfuric acid (oleum) or concentrated sulfuric acid. The aromatic ring attacks the sulfur trioxide, forming a sigma complex. A proton is then lost to restore aromaticity and form the aryl sulfonic acid. The directing effects of the bromo and methyl groups will again influence the position of the incoming sulfonic acid group.

Experimental Protocol: Synthesis of 3-Bromo-5-methylbenzenesulfonic Acid

  • Reagents and Materials:

    • 3-Bromotoluene

    • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

    • Sodium Chloride (NaCl)

  • Procedure:

    • In a round-bottom flask, heat 3-bromotoluene with an excess of concentrated sulfuric acid or fuming sulfuric acid.

    • The reaction mixture is heated for several hours to drive the sulfonation to completion.

    • After cooling, the reaction mixture is carefully poured into a saturated solution of sodium chloride.

    • The sodium salt of the sulfonic acid, being less soluble, will precipitate out and can be collected by filtration. This process is known as "salting out."

    • The collected solid is washed with a cold, saturated sodium chloride solution and then can be used directly in the next step.

  • Safety Precautions:

    • Concentrated and fuming sulfuric acid are extremely corrosive and should be handled with extreme care.

    • The reaction is conducted at elevated temperatures, so appropriate precautions should be taken.

Stage 2: Alkali Fusion of 3-Bromo-5-methylbenzenesulfonic Acid

The final step in this sequence is the conversion of the sulfonic acid group to a hydroxyl group via a high-temperature reaction with a molten alkali.

Mechanism: Alkali fusion is a nucleophilic aromatic substitution reaction where the sulfonate group is displaced by a hydroxide ion.[11] The reaction is typically carried out by heating the sodium salt of the sulfonic acid with a large excess of sodium hydroxide or a mixture of sodium and potassium hydroxides at high temperatures (typically 300-350 °C).[12][13][14] The initial product is the sodium phenoxide, which is then protonated in a separate workup step by the addition of acid to yield the final phenol.

Experimental Protocol: Synthesis of this compound [15]

  • Reagents and Materials:

    • Sodium 3-bromo-5-methylbenzenesulfonate

    • Sodium Hydroxide (NaOH) pellets

    • Potassium Hydroxide (KOH) pellets (optional)

    • Water

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Diethyl ether

  • Procedure:

    • In a high-temperature resistant reaction vessel (e.g., a nickel or iron crucible), place the sodium 3-bromo-5-methylbenzenesulfonate and a significant excess of sodium hydroxide (and optionally potassium hydroxide).

    • Heat the mixture until the alkali melts and the reaction temperature reaches 300-350 °C. The mixture should be stirred if possible.

    • Maintain this temperature for several hours until the fusion is complete.

    • Cool the reaction mixture to room temperature. The solidified melt will be a hard cake.

    • Carefully dissolve the cooled melt in water.

    • Acidify the aqueous solution with concentrated hydrochloric acid or sulfuric acid until it is strongly acidic. This will protonate the phenoxide to form the phenol.

    • Extract the product, this compound, with diethyl ether.

    • Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization.

  • Safety Precautions:

    • Alkali fusions are performed at very high temperatures and involve highly corrosive molten alkali. Extreme caution and appropriate safety equipment are essential.

    • The dissolution of the molten alkali is highly exothermic.

Data Presentation

Table 1: Comparison of Synthetic Strategies

FeatureStrategy A: DiazotizationStrategy B: Sulfonation-Alkali Fusion
Starting Material 3-Bromotoluene3-Bromotoluene
Key Intermediates 3-Bromo-5-nitrotoluene, 3-Bromo-5-methylaniline3-Bromo-5-methylbenzenesulfonic acid
Number of Steps 32
Reaction Conditions Low to moderate temperatures for nitration and diazotization; reflux for reductionHigh temperatures for both sulfonation and alkali fusion
Key Reagents Nitric acid, Sulfuric acid, Sn/HCl, NaNO₂Sulfuric acid/Oleum, NaOH
Safety Concerns Handling of nitrating agents, potentially explosive diazonium saltsHigh temperatures, corrosive molten alkali
Overall Yield Moderate to goodModerate
Scalability Suitable for lab scale; industrial scale requires careful controlMore common for industrial-scale production

Visualization of Workflows and Mechanisms

Diagram 1: Workflow for Strategy A (Diazotization Route)

G A 3-Bromotoluene B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 3-Bromo-5-nitrotoluene B->C D Reduction (Sn, HCl) C->D Step 2 E 3-Bromo-5-methylaniline D->E F Diazotization (NaNO₂, H₂SO₄, 0-5°C) E->F Step 3a G Aryl Diazonium Salt F->G H Hydrolysis (H₂O, Heat) G->H Step 3b I This compound H->I

Caption: Workflow for the synthesis of this compound via the diazotization route.

Diagram 2: Mechanism of Diazotization

G cluster_0 In situ generation of Nitrosonium ion cluster_1 Formation of Aryl Diazonium Salt NaNO2 NaNO₂ NO_plus NO⁺ H2SO4 2H₂SO₄ NaHSO4 NaHSO₄ H3O_plus H₃O⁺ HSO4_minus HSO₄⁻ ArNH2 Ar-NH₂ (3-Bromo-5-methylaniline) ArNH2_NO Ar-NH₂⁺-N=O ArNH2->ArNH2_NO + NO⁺ ArNH_NO Ar-NH-N=O ArNH2_NO->ArNH_NO - H⁺ ArN_NOH Ar-N=N-OH ArNH_NO->ArN_NOH Tautomerization ArN_NOH2 Ar-N=N-OH₂⁺ ArN_NOH->ArN_NOH2 + H⁺ ArN2 Ar-N₂⁺ (Aryl Diazonium Salt) ArN_NOH2->ArN2 - H₂O

Caption: Simplified mechanism for the formation of an aryl diazonium salt.

Conclusion

The can be effectively achieved through well-established multi-step synthetic routes. The diazotization pathway offers a high degree of control and is a versatile method for laboratory-scale synthesis. The sulfonation-alkali fusion route, while requiring more harsh conditions, is a viable alternative, particularly for larger-scale production. The choice between these methods will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For researchers seeking milder and more efficient alternatives, exploring modern one-pot C-H activation methodologies is also highly recommended.

References

preparation of 3-Bromo-5-methylphenol from m-cresol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preparation of 3-Bromo-5-methylphenol from m-Cresol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] The synthesis is achieved through the electrophilic aromatic substitution of m-cresol. This document delineates the underlying chemical principles, offers a detailed experimental protocol, and addresses critical safety and handling considerations. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, providing actionable insights grounded in established chemical literature.

Introduction: Strategic Importance of this compound

This compound is a disubstituted phenol derivative with the chemical formula C₇H₇BrO.[1][3] Its structural features make it a versatile building block in organic synthesis. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the phenolic hydroxyl group can be readily converted into ethers or esters, or participate in other nucleophilic reactions. These attributes make this compound a key precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients and specialty chemicals.[1][2]

Mechanistic Insights: The Electrophilic Bromination of m-Cresol

The synthesis of this compound from m-cresol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups of m-cresol are both activating and ortho-, para-directing.[4][5] However, the hydroxyl group is a much stronger activating group than the methyl group.[4] This dictates the regioselectivity of the bromination.

The lone pairs on the oxygen atom of the hydroxyl group delocalize into the benzene ring, increasing the electron density at the ortho and para positions relative to the hydroxyl group.[5][6] In m-cresol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The methyl group is at C3. The positions ortho to the methyl group are C2 and C4, and the para position is C6. Therefore, both groups direct incoming electrophiles to the same positions.

The increased electron density makes the aromatic ring nucleophilic enough to attack a polarized bromine molecule, which acts as the electrophile.[4] In non-polar solvents, the reaction can be controlled to favor mono-bromination.[5] In polar solvents like water, the high reactivity of the phenol can lead to multiple substitutions, often resulting in the formation of 2,4,6-tribromophenol from phenol itself.[4][6]

The bromination of m-cresol is expected to yield a mixture of isomers. The major product, this compound, arises from bromination at the C5 position (meta to the methyl group and ortho to the hydroxyl group). Other possible isomers include bromination at the other activated positions. The careful control of reaction conditions is crucial to maximize the yield of the desired product.

Reaction Mechanism Workflow

Electrophilic Bromination of m-Cresol m-Cresol m-Cresol Electrophilic_Attack Nucleophilic Attack by Aromatic Ring m-Cresol->Electrophilic_Attack Br2 Bromine (Br₂) Polarization Polarization of Br₂ Br2->Polarization Polarization->Electrophilic_Attack Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Electrophilic_Attack->Sigma_Complex Forms Deprotonation Deprotonation Sigma_Complex->Deprotonation Resonance Stabilized Product This compound Deprotonation->Product Restores Aromaticity HBr Hydrogen Bromide (HBr) Deprotonation->HBr Byproduct

Caption: Workflow of the electrophilic bromination of m-cresol.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the controlled mono-bromination of m-cresol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
m-CresolC₇H₈O108.14≥99%Sigma-Aldrich
BromineBr₂159.81≥99.5%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS gradeFisher Scientific
Sodium BicarbonateNaHCO₃84.01ACS gradeVWR
Sodium ThiosulfateNa₂S₂O₃158.11ACS gradeVWR
Anhydrous Sodium SulfateNa₂SO₄142.04ACS gradeFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12ACS gradeFisher Scientific
HexanesC₆H₁₄-ACS gradeFisher Scientific
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Condenser

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Fume hood

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve m-cresol (10.81 g, 0.1 mol) in 100 mL of dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Preparation of Bromine Solution: In the dropping funnel, prepare a solution of bromine (15.98 g, 0.1 mol) in 20 mL of DCM.

  • Addition of Bromine: Add the bromine solution dropwise to the stirred m-cresol solution over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to prevent over-bromination and control the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate to the reaction mixture to quench any unreacted bromine. The reddish-brown color of bromine should disappear.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford this compound as a solid.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve m-cresol in DCM cool Cool to 0°C dissolve->cool add_br2 Add Br₂ solution dropwise cool->add_br2 stir Stir at 0°C add_br2->stir quench Quench with Na₂S₂O₃ stir->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product Yields

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₇BrO[1]
Molecular Weight 187.03 g/mol [7]
Appearance Colorless crystalline solid[1]
Melting Point 48-51 °C[1]
Boiling Point 335-337 °C[1]
Solubility Soluble in alcohol, ether, and chlorinated solvents; slightly soluble in water.[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the methyl protons. The integration and coupling patterns will confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the seven carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and the characteristic isotopic pattern for a bromine-containing compound.

  • IR Spectroscopy: The infrared spectrum will show a broad absorption band for the phenolic -OH group and characteristic peaks for the aromatic C-H and C-C bonds.

Safety and Handling

This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.[8][9]

  • m-Cresol: Corrosive and toxic. Avoid contact with skin and eyes.

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent.[8] It can cause severe burns upon contact with skin and is fatal if inhaled.[9] Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[8][10][11] An emergency shower and eyewash station should be readily accessible.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Brominated organic waste should be collected in a designated container.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[8][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]

  • Spills: Small spills of bromine can be neutralized with a sodium thiosulfate solution. Evacuate the area in case of a large spill and follow emergency procedures.

Conclusion

The synthesis of this compound from m-cresol is a well-established electrophilic aromatic substitution reaction. By carefully controlling the reaction conditions, particularly temperature and the rate of bromine addition, the desired mono-brominated product can be obtained in good yield. Adherence to strict safety protocols is paramount when handling the hazardous reagents involved in this synthesis. The resulting product is a versatile intermediate for further chemical transformations, making this a valuable procedure for synthetic chemists.

References

An In-Depth Technical Guide to the Electrophilic Bromination of m-Cresol for the Synthesis of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of m-cresol to synthesize 3-Bromo-5-methylphenol, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] This document delves into the underlying principles of the reaction, including the directing effects of substituent groups on the aromatic ring, and presents a detailed, field-proven experimental protocol. Furthermore, it covers essential aspects of reaction workup, product purification, and analytical characterization. Safety considerations integral to handling the involved reagents are also thoroughly addressed to ensure safe and successful execution.

Introduction and Significance

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other high-value chemical entities.[1][2] Its utility stems from the presence of three distinct functional groups on the aromatic ring—hydroxyl, methyl, and bromo groups—which allow for a variety of subsequent chemical transformations. The targeted synthesis of this compound via electrophilic bromination of the readily available starting material, m-cresol, is a process of significant industrial and academic interest.

The core of this synthesis lies in understanding and controlling the regioselectivity of the bromination reaction. The hydroxyl (-OH) and methyl (-CH3) groups on the m-cresol ring are both activating, ortho-, para-directing groups in electrophilic aromatic substitution.[3][4][5] Their combined influence dictates the position of the incoming electrophile, in this case, the bromine atom. A thorough grasp of these directing effects is paramount to maximizing the yield of the desired this compound isomer and minimizing the formation of unwanted byproducts.

Mechanistic Insights: The Basis for Regioselectivity

The electrophilic bromination of an aromatic ring proceeds via the attack of an electrophile (Br+) on the electron-rich π system of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, resulting in the brominated product.

In the case of m-cresol, the hydroxyl and methyl groups are positioned meta to each other. Both groups are electron-donating and therefore activate the aromatic ring towards electrophilic attack.[3][6][7]

  • Hydroxyl Group (-OH): A strongly activating group due to the resonance effect of its lone pair of electrons, which significantly increases electron density at the ortho and para positions.[3][6]

  • Methyl Group (-CH3): A weakly activating group that donates electron density primarily through an inductive effect and hyperconjugation.[3][6]

The positions ortho and para to the powerful hydroxyl group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C6. Crucially, the C4 and C6 positions are activated by both the hydroxyl and methyl groups, making them the most nucleophilic sites for electrophilic attack.[8] The C2 position is also activated by both groups. However, steric hindrance from the adjacent methyl and hydroxyl groups can influence the approach of the electrophile.

Considering the directing effects, the bromination of m-cresol is expected to yield a mixture of isomers, with the major products being 2-bromo-5-methylphenol, 4-bromo-3-methylphenol, and 6-bromo-3-methylphenol. To selectively synthesize this compound, alternative strategies are often employed, such as starting from a different precursor where the desired substitution pattern is more readily achieved. One such method involves the C-H activation/borylation/oxidation of 3-bromotoluene.[9] Another approach involves the oxidation of (3-bromo-5-methylphenyl)boronic acid.[2]

However, for the purpose of this guide, we will focus on a direct bromination approach that can be optimized to favor the desired isomer, acknowledging that separation of isomers will likely be necessary.

Reaction Mechanism Diagram

Electrophilic_Bromination Figure 1: General Mechanism of Electrophilic Bromination of m-Cresol m-Cresol m-Cresol Sigma_Complex Sigma Complex (Resonance Stabilized) m-Cresol->Sigma_Complex + Br⁺ Bromine Br₂ Brominated_Product Brominated m-Cresol (Isomer Mixture) Sigma_Complex->Brominated_Product - H⁺ HBr HBr

Caption: General mechanism for the electrophilic bromination of m-cresol.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the bromination of m-cresol. Optimization of solvent, temperature, and reaction time may be required to maximize the yield of the desired this compound isomer.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
m-CresolC₇H₈O108.1410.81 g (0.1 mol)>99%
BromineBr₂159.8116.0 g (0.1 mol)>99%
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous
Sodium Bicarbonate (aq)NaHCO₃84.01As neededSaturated
Sodium Sulfate (anhydrous)Na₂SO₄142.04As neededGranular
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 10.81 g (0.1 mol) of m-cresol in 200 mL of dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromine Addition: Slowly add 16.0 g (0.1 mol) of bromine dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the reddish-brown color of bromine disappears and the effervescence ceases. This step neutralizes the hydrogen bromide (HBr) byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product will be a mixture of isomers. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve m-cresol in DCM Cool Cool to 0 °C Dissolve->Cool Add_Br2 Add Bromine dropwise Cool->Add_Br2 Stir Stir at 0 °C Add_Br2->Stir Quench Quench with NaHCO₃ Stir->Quench Separate Separate organic layer Quench->Separate Wash Wash with H₂O and brine Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Remove solvent Dry->Evaporate Purify Purify by column chromatography Evaporate->Purify Product This compound Purify->Product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton, with chemical shifts and coupling patterns consistent with the this compound structure.
¹³C NMR The spectrum should display the correct number of carbon signals corresponding to the aromatic and methyl carbons.
Mass Spectrometry The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound, at m/z values corresponding to the molecular weight of this compound (186.03 g/mol and 188.03 g/mol ).[10][11]
Infrared (IR) Spectroscopy The IR spectrum should show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-Br stretch (~500-600 cm⁻¹).
Melting Point The purified product should have a sharp melting point consistent with the literature value (approximately 57 °C).[12]

Safety and Handling

Both bromine and phenols are hazardous materials and require careful handling in a well-ventilated fume hood.[13][14]

  • Bromine: Is highly corrosive, toxic, and a strong oxidizing agent.[13] It can cause severe burns upon skin contact and is fatal if inhaled.[13][15] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[13] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[16]

  • m-Cresol: Is corrosive and toxic. It can be absorbed through the skin and may cause damage to the liver and kidneys.[14] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Handle in a fume hood to avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Brominated organic waste should be collected separately.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[17] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting.[16] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16]

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Increase reaction time or temperature (with caution). Ensure stoichiometry of reagents is correct.
Loss of product during workup.Ensure complete extraction and careful handling during transfers.
Formation of Multiple Products Lack of regioselectivity.Optimize reaction conditions (lower temperature, different solvent). Consider a protecting group strategy for the hydroxyl group.
Over-bromination.Use a 1:1 molar ratio of m-cresol to bromine. Add bromine slowly and maintain a low temperature.
Product is an Oil, Not a Solid Impurities present.Re-purify by column chromatography or recrystallization.
Persistent Bromine Color After Quenching Insufficient quenching agent.Add more sodium bicarbonate solution until the color disappears.

Conclusion

The electrophilic bromination of m-cresol is a fundamental reaction in organic synthesis for producing brominated phenols. While the synthesis of this compound via this direct route presents challenges in regioselectivity due to the activating nature of both the hydroxyl and methyl groups, a carefully controlled experimental procedure can lead to the desired product. This guide provides the necessary theoretical background, a detailed experimental protocol, and crucial safety information to aid researchers in the successful and safe synthesis of this important chemical intermediate. Further optimization of reaction conditions and purification techniques may be necessary to achieve high yields and purity of the target molecule.

References

An In-Depth Technical Guide to the Aromatic Ring Reactivity of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the aromatic ring reactivity of 3-bromo-5-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical principles to offer actionable insights into the molecule's behavior in key organic transformations. We will dissect the intricate interplay of the hydroxyl, bromo, and methyl substituents, which collectively govern the regioselectivity and reaction rates in electrophilic aromatic substitution, nucleophilic aromatic substitution, and modern metal-catalyzed cross-coupling reactions. This guide is structured to provide not only a deep mechanistic understanding but also practical, field-proven experimental protocols, enabling the strategic design of synthetic routes involving this versatile intermediate.

Core Principles: Unraveling the Substituent Effects on the Phenolic Ring

The reactivity of the aromatic ring in this compound is dictated by the electronic and steric contributions of its three substituents: the hydroxyl (-OH), bromo (-Br), and methyl (-CH₃) groups. A thorough understanding of their individual and collective directing effects is paramount for predicting and controlling reaction outcomes.

The hydroxyl group is a powerful activating, ortho, para-directing group.[1][2] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system through resonance, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack.[2] This resonance effect is most pronounced at the ortho and para positions.

Conversely, the bromo group is a deactivating, yet ortho, para-directing substituent. Its deactivating character arises from the halogen's strong electronegativity, which withdraws electron density from the ring inductively, making the ring less nucleophilic.[3] However, like the hydroxyl group, the bromine atom possesses lone pairs that can be donated to the ring via resonance, preferentially stabilizing the arenium ion when attack occurs at the ortho and para positions.

The methyl group is a weakly activating, ortho, para-director. It donates electron density primarily through an inductive effect, which stabilizes the arenium ion intermediate.

When these effects are considered in concert on the this compound ring, a clear picture of its reactivity emerges. The powerful activating effect of the hydroxyl group dominates, making the ring highly susceptible to electrophilic attack. The directing effects of the hydroxyl and methyl groups reinforce each other, strongly favoring substitution at the positions ortho and para to the hydroxyl group. The bromo group's ortho, para-directing influence also aligns with this preference.

G cluster_EAS Electrophilic Aromatic Substitution (EAS) cluster_NAS Nucleophilic Aromatic Substitution (NAS) cluster_Coupling Metal-Catalyzed Cross-Coupling Start This compound Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Halogenation Halogenation (e.g., Br₂, FeBr₃) Start->Halogenation Sulfonation Sulfonation (SO₃, H₂SO₄) Start->Sulfonation Friedel_Crafts Friedel-Crafts Acylation (RCOCl, AlCl₃) Start->Friedel_Crafts NAS_product Substitution at Bromine (with strong nucleophile under forcing conditions) Start->NAS_product Suzuki Suzuki Coupling (ArB(OH)₂, Pd catalyst, base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Start->Buchwald

Electrophilic Aromatic Substitution (EAS)

The strongly activated nature of the this compound ring makes it highly susceptible to electrophilic aromatic substitution.[1] The primary challenge in these reactions is often controlling the substitution to achieve mono-substitution, as the activated ring can readily undergo multiple additions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Given the directing effects of the substituents, the nitro group is expected to add at the positions ortho or para to the hydroxyl group. Steric hindrance from the adjacent bromo and methyl groups may influence the ratio of the products.

Predicted Regioselectivity:

PositionSubstituent EffectsPredicted Outcome
2ortho to -OH, ortho to -BrFavorable
4para to -OH, ortho to -CH₃Highly Favorable
6ortho to -OH, ortho to -CH₃Favorable

Representative Experimental Protocol (adapted from nitration of similar phenols):

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable solvent such as glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture (a pre-mixed and cooled solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the phenol solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

G Start This compound Intermediate Arenium Ion Intermediate (Resonance Stabilized) Start->Intermediate + NO₂⁺ Reagents HNO₃ / H₂SO₄ Product 4-Nitro-3-bromo-5-methylphenol (Major Product) Intermediate->Product - H⁺

Halogenation

Due to the highly activated ring, halogenation of this compound can often proceed without a Lewis acid catalyst.[4] The use of milder halogenating agents, such as N-bromosuccinimide (NBS), can provide better control over the reaction.

Predicted Regioselectivity: Similar to nitration, halogenation is expected to occur primarily at the 4-position.

Representative Experimental Protocol (adapted from bromination of phenols with NBS):

  • Dissolve this compound in a solvent like dichloromethane or acetonitrile.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture until TLC indicates the consumption of the starting material.

  • Wash the reaction mixture with water to remove the succinimide byproduct.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring and is a valuable method for forming carbon-carbon bonds. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The powerful activation by the hydroxyl group can sometimes lead to complexation with the Lewis acid, potentially deactivating the ring. However, under appropriate conditions, acylation is expected to proceed with high regioselectivity.

Predicted Regioselectivity: The acyl group is predicted to add at the 4-position, para to the strongly directing hydroxyl group.

Representative Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add the acyl chloride dropwise.

  • Add a solution of this compound in the same solvent to the mixture, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting ketone by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (NAS)

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution can occur on aryl halides under specific conditions.[6] For NAS to proceed on this compound, the bromine atom would be displaced by a strong nucleophile. This reaction is generally difficult due to the electron-donating nature of the hydroxyl and methyl groups, which destabilize the negatively charged Meisenheimer intermediate.[6] However, under forcing conditions (high temperature and pressure) or with the presence of strong electron-withdrawing groups, NAS can be achieved. For this compound, this reaction is expected to be challenging.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound ring provides a reactive handle for a variety of powerful metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base.[8] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position.

Representative Experimental Protocol:

  • In a reaction vessel, combine this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

G Start This compound OxAdd OxAdd Reagents Ar-B(OH)₂ Pd Catalyst, Base Transmetal Transmetal RedElim RedElim Product 3-Aryl-5-methylphenol RedElim->Product Forms

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][9] This reaction provides a powerful method for synthesizing substituted anilines and related compounds from this compound.

Representative Experimental Protocol:

  • To an oven-dried reaction vessel, add this compound, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the amine and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the mixture to the required temperature (typically 80-120 °C) and stir for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Conclusion

This compound is a highly versatile building block in organic synthesis. The reactivity of its aromatic ring is dominated by the strongly activating and ortho, para-directing hydroxyl group, leading to high susceptibility towards electrophilic aromatic substitution, primarily at the 4-position. While nucleophilic aromatic substitution at the bromine-bearing carbon is challenging due to the electron-rich nature of the ring, the bromo substituent serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. A comprehensive understanding of the interplay of the directing effects of the substituents, as detailed in this guide, is essential for the strategic design of synthetic pathways to novel and complex molecules. The provided protocols, based on well-established precedents for similar substrates, offer a solid foundation for the practical application of this knowledge in a research and development setting.

References

A Comprehensive Technical Guide to 3-Bromo-5-methylphenol for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Synthetic Potential of a Key Building Block

In the landscape of pharmaceutical and agrochemical research, the strategic selection of starting materials and intermediates is paramount to the successful and efficient development of novel molecules. 3-Bromo-5-methylphenol, a halogenated aromatic compound, has emerged as a critical building block, offering a unique combination of reactive sites that allow for diverse and complex molecular architectures. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, reliable suppliers, detailed synthesis and purification protocols, and its versatile applications in organic synthesis, supported by established safety procedures and analytical methods for quality control.

Physicochemical Properties and Supplier Landscape

A thorough understanding of a chemical's properties is the foundation of its effective application. This compound is a solid at room temperature with a distinct phenolic character.[1] Its bromine and hydroxyl functionalities provide orthogonal reactivity, making it a valuable synthon.

PropertyValueSource
CAS Number 74204-00-5
Molecular Formula C₇H₇BrO[2]
Molecular Weight 187.03 g/mol [2]
Melting Point 61-62 °C[3]
Boiling Point 249 °C at 760 mmHg[3]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in alcohol, ether, and chlorinated solvents; slightly soluble in water.[1]
Identifying Reliable Chemical Suppliers

Sourcing high-purity this compound is a critical first step for any research or development program. The choice of supplier often depends on the required scale, from laboratory research quantities to bulk manufacturing for clinical trials and commercial production.

For Research and Development (R&D) Quantities:

A multitude of suppliers cater to the needs of academic and industrial research laboratories, offering small to medium-sized quantities with high purity and comprehensive documentation, including Certificates of Analysis (CoA).

SupplierNoteworthy Offerings
Sigma-Aldrich (Merck) A comprehensive portfolio of research chemicals with detailed technical and safety information.
LGC Standards Provides high-quality, certified reference materials, ensuring traceability and reliability for analytical applications.[2]
Apollo Scientific A UK-based supplier with a wide range of aromatic and heterocyclic building blocks.
Toronto Research Chemicals (TRC) Specializes in complex organic molecules for biomedical research.

For Bulk and Commercial Scale Production:

For drug development professionals planning for pilot-scale and commercial manufacturing, it is essential to partner with suppliers who can provide larger quantities with consistent quality and regulatory support.

SupplierNoteworthy Offerings
ChemScene Offers a broad catalog of chemical building blocks and provides custom synthesis and bulk production services.
Allschoolabs A global distributor of laboratory equipment and pharmaceuticals, with capabilities for bulk chemical supply.
PharmaBlock Sciences (Nanjing), Inc. Focuses on the design, synthesis, and supply of novel building blocks for drug discovery and development.
NINGBO INNO PHARMCHEM CO.,LTD. A manufacturer and supplier of chemical intermediates based in China.

Strategic Synthesis and Purification Protocols

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Below are two distinct and reliable protocols.

Protocol 1: Synthesis from (3-Bromo-5-methylphenyl)boronic acid

This method offers a high-yielding and straightforward approach, particularly suitable for laboratory-scale synthesis. The core of this protocol is the oxidation of a boronic acid to the corresponding phenol.

Experimental Workflow:

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up Boronic Acid (3-Bromo-5-methylphenyl)boronic acid Dissolution Dissolve Boronic Acid in Base Boronic Acid->Dissolution Base Potassium Hydroxide (aq) Base->Dissolution Oxidant 30% Hydrogen Peroxide Oxidation Slowly add Hydrogen Peroxide at Room Temperature Oxidant->Oxidation Dissolution->Oxidation Neutralization Adjust pH to 7 with HCl Oxidation->Neutralization Extraction Extract with Dichloromethane Neutralization->Extraction Drying Dry organic phase with Na₂SO₄ Extraction->Drying Isolation Remove solvent under reduced pressure Drying->Isolation Final Product Final Product Isolation->Final Product This compound

A flowchart of the synthesis of this compound from its boronic acid precursor.

Step-by-Step Methodology:

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, dissolve (3-bromo-5-methylphenyl)boronic acid in an aqueous solution of potassium hydroxide.

  • Oxidation: Slowly add a 30% hydrogen peroxide solution dropwise to the reaction mixture at room temperature. The reaction is typically complete within 20 minutes.

  • Neutralization: Upon completion of the reaction, carefully adjust the pH of the solution to 7 using a 2 mol/L solution of hydrochloric acid.

  • Extraction: Perform a liquid-liquid extraction with dichloromethane (3 x 50 mL).

  • Drying and Isolation: Combine the organic phases and dry over anhydrous sodium sulfate. Filter to remove the desiccant and remove the solvent by distillation under reduced pressure to yield this compound.

Protocol 2: One-Pot C-H Activation/Borylation/Oxidation of 3-Bromotoluene

This modern and efficient method avoids the isolation of intermediates, making it an attractive option for multigram-scale synthesis. The process involves the direct conversion of a C-H bond to a C-O bond.

Conceptual Workflow:

G Start 3-Bromotoluene Step1 C-H Activation/Borylation Start->Step1 Mild Conditions Step2 In-situ Oxidation Step1->Step2 Without Isolation Product This compound Step2->Product

A simplified diagram of the one-pot synthesis of this compound.

This process proceeds under mild conditions and can be completed within a single day, offering a significant advantage in terms of time and resource efficiency.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[3] Its utility stems from the ability to selectively functionalize the aromatic ring at the bromine and hydroxyl positions, as well as the potential for further modifications of the methyl group.

While the direct incorporation of this compound into specific marketed drugs is not always publicly disclosed, its structural motif is found in numerous patented compounds with potential therapeutic applications. For instance, related brominated phenyl derivatives are key intermediates in the synthesis of novel antibacterial agents and enzyme inhibitors. The bromine atom is particularly useful for introducing further complexity through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are cornerstone reactions in modern medicinal chemistry.

Safety, Handling, and Quality Control

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Use only in a well-ventilated area or in a chemical fume hood.

Handling and Storage:

  • Store in a tightly sealed container in a dry, well-ventilated place at room temperature.

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with strong oxidizing agents.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is crucial for the reproducibility of synthetic procedures and the quality of the final products. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method with UV detection is a reliable technique for assessing the purity of this compound.

Representative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 274 nm

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • A singlet for the methyl protons (around 2.3 ppm).

  • A singlet for the hydroxyl proton (variable, typically 5-6 ppm).

  • Three aromatic protons in the meta-substituted pattern (around 6.7-7.0 ppm).

Conclusion: A Versatile and Essential Synthetic Tool

This compound stands out as a valuable and versatile intermediate for researchers and professionals in the pharmaceutical and agrochemical industries. Its unique structural features and reactivity profile provide a gateway to a wide array of complex molecules. By understanding its properties, sourcing from reliable suppliers, employing robust synthetic and purification protocols, and adhering to strict safety and quality control measures, scientists can effectively leverage the synthetic potential of this important building block to drive innovation in drug discovery and development.

References

Methodological & Application

using 3-Bromo-5-methylphenol in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5-methylphenol

Introduction: The Strategic Importance of Biaryl Phenols

The Suzuki-Miyaura reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Biaryl structures, in particular, are privileged motifs found in numerous biologically active molecules and functional materials.

This guide focuses on a specific, yet highly relevant building block: This compound . Its utility lies in the strategic placement of three distinct functional handles: a bromine atom for cross-coupling, a phenolic hydroxyl group for further derivatization or to direct metallation, and a methyl group that imparts specific steric and electronic properties. However, the very features that make this substrate valuable also present a unique set of challenges in cross-coupling chemistry. This document provides a deep dive into the mechanistic nuances, optimization strategies, and detailed protocols required to successfully employ this compound in Suzuki-Miyaura coupling reactions, tailored for researchers in synthetic chemistry and drug development.

Deconstructing the Substrate: Challenges and Opportunities

The successful application of this compound in Suzuki coupling hinges on understanding its inherent chemical properties. The molecule is not a simple aryl bromide; its reactivity is modulated by the substituents on the aromatic ring.

  • Electronic Effects: The hydroxyl (-OH) and methyl (-CH₃) groups are both electron-donating groups (EDGs). Their presence enriches the aromatic ring with electron density. While beneficial for many reactions, this makes the crucial first step of the Suzuki reaction—oxidative addition of the palladium catalyst to the carbon-bromine bond—more challenging and often slower compared to electron-deficient systems.[3]

  • Steric Hindrance: The substitution pattern, while not severely congested, presents a degree of steric bulk around the reactive C-Br bond, which can impede the approach of the palladium catalyst.

  • The Phenolic Moiety: The acidic proton of the hydroxyl group can interact with the basic conditions required for the reaction, potentially leading to catalyst deactivation or other side reactions. While many modern catalytic systems exhibit remarkable tolerance for free hydroxyl groups, this functionality cannot be ignored.[4] In certain contexts, protection of the phenol (e.g., as a methyl or silyl ether) may be considered, though a well-optimized protocol can render this step unnecessary.

Harnessing the potential of this substrate requires a catalytic system robust enough to overcome the high activation barrier of oxidative addition while tolerating the free phenolic group.

The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

Suzuki_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle cluster_base Base Activation Pd0 Active Pd(0)Ln Catalyst OxAdd Oxidative Addition (Often Rate-Limiting) Pd0->OxAdd + Ar-Br (this compound) ArPdBr Ar-Pd(II)-Br Complex (Ar = 3-methyl-5-hydroxyphenyl) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal + [Ar'-B(OR)₃]⁻ (Activated Boronic Acid) ArPdAr_prime Ar-Pd(II)-Ar' Complex Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product (Biaryl Phenol) RedElim->Product BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) Boronate [Ar'-B(OH)₃]⁻ Boronate->Transmetal Enters Cycle Base->Boronate Activates

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is a critical, and often rate-limiting, step for electron-rich aryl bromides. The choice of ligand is essential to facilitate this process.[3]

  • Transmetalation: The organic moiety (Ar') from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻).[1][6]

  • Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple to form the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky ligands can accelerate this final step, preventing catalyst decomposition.[3]

Protocol Optimization: A Data-Driven Approach

The success of coupling with this compound is highly dependent on the careful selection of four key parameters: palladium catalyst/ligand system, base, solvent, and temperature. Standard conditions using simple catalysts like Pd(PPh₃)₄ are often inefficient for this substrate class.[7] A screening approach is typically necessary to identify the optimal conditions.

Table 1: Example Optimization of Suzuki Coupling for this compound with Phenylboronic Acid

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O100< 20
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Toluene/H₂O10025
3Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2.0)Dioxane/H₂O10088
4Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2.0)Toluene11092
5Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2.0)Dioxane10090
6Pd₂(dba)₃ (1)XPhos (2.5)t-BuOK (2.0)Dioxane8075¹

¹ Significant dehalogenation of starting material observed.

Analysis of Optimization Data:

  • The Ligand is Key: Entries 1 and 2 demonstrate the poor efficacy of traditional triphenylphosphine-based systems. The dramatic increase in yield in entries 3-5 highlights the necessity of using bulky, electron-rich biaryl monophosphine ligands (Buchwald-type ligands) like SPhos and XPhos.[7][8] These ligands form highly active, low-coordinate Pd(0) species that excel at the oxidative addition of electron-rich aryl bromides. N-Heterocyclic Carbene (NHC) ligands are also highly effective alternatives.[4]

  • Base Selection: While common bases like K₂CO₃ can work, stronger yet non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide superior results by efficiently promoting transmetalation without causing excessive side reactions.[7] Very strong bases like t-BuOK can be effective but may increase the risk of side reactions like dehalogenation (Entry 6).

  • Solvent and Temperature: Anhydrous ethereal solvents like dioxane or aromatic hydrocarbons like toluene are standard. The addition of water is often required to solubilize inorganic bases like K₃PO₄ or K₃PO₄. Reactions are typically heated to ensure a sufficient reaction rate.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling reaction using this compound.

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki Coupling Setup 1. Reaction Setup - Flame-dried flask - Inert atmosphere (Ar/N₂) Reagents 2. Reagent Addition - this compound - Boronic Acid - Base (e.g., K₃PO₄) - Pd Precursor & Ligand Setup->Reagents Solvent 3. Degassed Solvent Addition (e.g., Toluene or Dioxane) Reagents->Solvent Reaction 4. Reaction - Heat to specified temp (e.g., 100-110 °C) - Stir for 12-24 h Solvent->Reaction Monitor 5. Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitor Check for completion Monitor->Reaction If incomplete Workup 6. Aqueous Work-up - Cool to RT - Quench with H₂O - Extract with organic solvent Monitor->Workup If complete Purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purify Analysis 8. Characterization (NMR, MS) Purify->Analysis

Caption: Figure 2: Experimental Workflow for Suzuki Coupling

Materials & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2.5-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Round-bottom flask or reaction vial, magnetic stirrer, condenser, heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 110 °C for toluene). Stir the mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Separate the layers.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure biaryl phenol product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst system. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Poor quality reagents (e.g., wet solvent, decomposed boronic acid).1. Switch to a more active ligand (e.g., from PPh₃ to XPhos or an NHC ligand).[7] 2. Ensure rigorous degassing of the solvent and proper evacuation/backfilling of the reaction vessel. 3. Use freshly opened or purified reagents and anhydrous solvents.
Protodeboronation The boronic acid reacts with trace water/protons to revert to the corresponding arene before it can couple. This is often exacerbated by harsh basic conditions or prolonged heating.1. Use a milder base (e.g., KF instead of K₃PO₄).[9] 2. Lower the reaction temperature if possible. 3. Use a more stable boronate ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[10] 4. Use a slight excess (1.5 equiv) of the boron reagent.
Dehalogenation The starting this compound is reduced to 3-methylphenol. This is often base-mediated.1. Use a weaker base (e.g., K₂CO₃, K₃PO₄) instead of a strong base like an alkoxide. 2. Lower the reaction temperature.
Homocoupling The boronic acid couples with itself to form a symmetrical biaryl (Ar'-Ar'). This is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).1. Improve inert atmosphere technique; ensure solvent is thoroughly degassed.[11] 2. Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) directly rather than a Pd(II) source that requires in-situ reduction.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands, especially alkylphosphines, can be air-sensitive and pyrophoric. Biaryl phosphine ligands are generally air-stable solids but should be handled in a well-ventilated area or fume hood.

  • Solvents: Organic solvents like toluene, dioxane, and DMF are flammable and/or toxic. Always work in a fume hood.

  • Bases: Inorganic bases can be corrosive or caustic. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

The Strategic Utility of 3-Bromo-5-methylphenol in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of contemporary pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 3-Bromo-5-methylphenol has emerged as a versatile and highly valuable precursor, offering a unique combination of reactive sites that allow for sequential and controlled functionalization. Its disubstituted aromatic ring, featuring a nucleophilic hydroxyl group and a bromine atom amenable to a wide array of cross-coupling reactions, provides a robust platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a focus on the practical, field-proven protocols for its key transformations.

Core Attributes of this compound as a Pharmaceutical Precursor

The utility of this compound in drug synthesis is rooted in its distinct chemical properties. The phenolic hydroxyl group can be readily alkylated or arylated, while the bromine atom serves as a handle for the introduction of diverse functionalities through powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This orthogonal reactivity is the cornerstone of its application in building complex drug molecules.

PropertyValueSource
CAS Number 74204-00-5[1]
Molecular Formula C₇H₇BrO[1]
Molecular Weight 187.03 g/mol [1]
Appearance Off-white to light brown crystalline solid
Melting Point 56-59 °C
Boiling Point 249 °C at 760 mmHg

Safety and Handling: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application Focus: Synthesis of Selective Androgen Receptor Modulators (SARMs)

A prominent application of this compound is in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects. This tissue selectivity makes them promising candidates for the treatment of muscle wasting, osteoporosis, and other conditions.

The synthesis of a key SARM intermediate, as detailed in the patent literature (WO/2007/002181), exemplifies the strategic use of this compound. The synthesis involves a sequential functionalization of the precursor, first through a Buchwald-Hartwig amination to introduce a key nitrogen-containing moiety, followed by further transformations.

Key Synthetic Transformations and Protocols

The following sections provide detailed protocols for the key reactions involving this compound, drawing upon established methodologies and adapting them for this specific precursor.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] In the context of SARM synthesis, this reaction is employed to couple this compound with an appropriate amine, a critical step in building the core structure of the target molecule.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

Objective: To synthesize N-(3-hydroxy-5-methylphenyl) derivatives from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., 4-cyano-3-(trifluoromethyl)aniline) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous toluene

  • Anhydrous dioxane

Instrumentation:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine this compound, the amine, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Solvent Addition: Add anhydrous toluene and anhydrous dioxane (typically in a 1:1 to 4:1 ratio) to the flask via syringe. The reaction concentration is typically maintained between 0.1 and 0.5 M.

  • Degassing: To ensure an oxygen-free environment, subject the reaction mixture to three cycles of vacuum backfill with argon or nitrogen.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(3-hydroxy-5-methylphenyl) derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for efficient catalytic turnover. The ligand stabilizes the palladium center and facilitates both the oxidative addition of the aryl bromide and the reductive elimination of the product.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the transmetalation step without promoting side reactions.

  • Solvent: A mixture of toluene and dioxane provides a high-boiling, non-polar medium that is suitable for dissolving the reactants and maintaining the stability of the catalytic species at elevated temperatures.

The Suzuki-Miyaura coupling is another indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction allows for the introduction of aryl or heteroaryl moieties at the bromine position of this compound, significantly increasing molecular complexity.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 3-aryl-5-methylphenol derivatives from this compound and an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-cyanophenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst and Solvent Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), followed by the 1,4-dioxane/water solvent mixture.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously under an inert atmosphere. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 3-aryl-5-methylphenol derivative.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, providing a source of the active Pd(0) species.

  • Base and Solvent System: The aqueous base (K₂CO₃ in dioxane/water) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The water co-solvent is crucial for the solubility of the base and for activating the boronic acid.

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[4] In the case of this compound, this reaction allows for the selective functionalization of the hydroxyl group, often as a final step in a synthetic sequence or to install a key pharmacophore.

Protocol: Williamson Ether Synthesis with a this compound Derivative

Objective: To synthesize an ether derivative from a substituted 3-hydroxy-5-methylphenyl intermediate.

Materials:

  • Substituted 3-hydroxy-5-methylphenyl intermediate (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 eq)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen) supply (if using NaH)

  • Standard glassware for workup and purification

Procedure:

  • Deprotonation:

    • (Using NaH): In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF. Cool the suspension to 0 °C. Add a solution of the substituted 3-hydroxy-5-methylphenyl intermediate in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

    • (Using K₂CO₃): In a round-bottom flask, dissolve the substituted 3-hydroxy-5-methylphenyl intermediate in acetone and add potassium carbonate.

  • Alkylation: Add the alkyl halide to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).

  • Work-up:

    • (If using NaH): Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Causality Behind Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. Potassium carbonate is a milder base suitable for less sterically hindered or more reactive alkyl halides.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions involving ionic intermediates. Acetone is a suitable alternative when using a milder base like potassium carbonate.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key transformations and the overall workflow for the utilization of this compound in pharmaceutical synthesis.

Synthetic_Pathways cluster_0 Core Transformations Precursor This compound Amine_Product N-(3-hydroxy-5-methylphenyl) Derivative Precursor->Amine_Product Buchwald-Hartwig Amination Aryl_Product 3-Aryl-5-methylphenol Derivative Precursor->Aryl_Product Suzuki-Miyaura Coupling Ether_Product Ether Derivative Amine_Product->Ether_Product Williamson Ether Synthesis Aryl_Product->Ether_Product Williamson Ether Synthesis

Caption: Key synthetic transformations of this compound.

Experimental_Workflow cluster_1 General Protocol Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reactants, Catalyst, Base, Solvent Setup->Reagents Degas Degassing Reagents->Degas Reaction Heating & Stirring (Monitoring) Degas->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound stands as a testament to the power of strategic precursor selection in modern pharmaceutical synthesis. Its inherent reactivity profile, allowing for selective and high-yielding transformations at both the bromine and hydroxyl positions, makes it an invaluable building block for the construction of complex and medicinally relevant molecules. The protocols detailed herein for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Williamson ether synthesis provide a robust foundation for researchers and drug development professionals to harness the full potential of this versatile precursor in their synthetic endeavors.

References

Application Note: Synthesis of Bioactive Derivatives from 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthetic derivatization of 3-Bromo-5-methylphenol. This versatile building block, featuring three distinct reactive sites—a phenolic hydroxyl group, a bromo substituent, and an aromatic ring—serves as an ideal starting point for constructing diverse libraries of potentially bioactive compounds. We present detailed protocols and the underlying scientific rationale for key transformations, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and derivatization of the phenolic hydroxyl group. The application of these methods to generate compounds with known pharmacophores, such as biphenyls and aryl amines, is discussed in detail.

Introduction: The Strategic Value of this compound

This compound is a disubstituted phenol that serves as a highly valuable and strategic scaffold in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups. The aryl bromide is primed for metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The phenolic hydroxyl group can be readily alkylated, acylated, or otherwise modified. The aromatic ring itself can undergo further electrophilic substitution, although this is less common in derivatization strategies. This trifecta of reactivity allows for a modular and divergent approach to synthesizing complex molecules from a simple, commercially available starting material[1][2]. These derivatives are of significant interest in medicinal chemistry and agrochemicals, with applications as potential anticancer, anti-inflammatory, antioxidant, and antifungal agents[3][4][5].

Physicochemical Properties and Safety Data

Proper handling and understanding of the starting material's properties are critical for successful and safe experimentation.

PropertyValueReference
CAS Number 74204-00-5[6][7]
Molecular Formula C₇H₇BrO[8]
Molecular Weight 187.04 g/mol [6]
Appearance Colorless to light-colored crystalline solid[8]
Melting Point 48-51 °C[8]
Solubility Soluble in alcohols, ethers, and chlorinated solvents; slightly soluble in water.[8]

Safety & Handling: this compound is classified as an irritant and is harmful if swallowed.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Keep away from open flames and heat sources.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Core Synthetic Strategies: A Modular Approach

The true power of this compound lies in its capacity for selective, stepwise functionalization. The diagram below illustrates the primary synthetic pathways that can be exploited to generate a diverse range of bioactive derivatives.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_hydroxyl Hydroxyl Derivatization start This compound suzuki Biphenyl Derivatives start->suzuki C-C Bond Formation buchwald Aryl Amine Derivatives start->buchwald C-N Bond Formation ether Phenolic Ethers start->ether O-Alkylation ester Phenolic Esters/ Carbamates start->ester O-Acylation suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base buchwald_reagents R₂NH Pd Catalyst, Base hydroxyl_reagents_ether R-X, Base hydroxyl_reagents_ester RCOCl or R-NCO

Caption: Key synthetic pathways from this compound.

Synthesis of Biphenyl Scaffolds via Suzuki-Miyaura Coupling

Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for generating biaryl structures.[9] Biphenyl moieties are prevalent in a vast number of pharmacologically active compounds, exhibiting activities ranging from antimicrobial and antifungal to anticancer and anti-inflammatory.[3][10][11] The reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organic halide.[12][13]

The catalytic cycle proceeds through three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the aryl group from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the biaryl product and regenerate the Pd(0) catalyst.[9][12] The presence of a base is crucial for activating the boronic acid to facilitate the transmetalation step.[14]

Suzuki_Cycle pd0 L₂Pd⁰ oa Oxidative Addition pd0->oa pd2_complex L₂PdII(Ar)(Br) tm Transmetalation pd2_complex->tm Ar'-B(OH)₂ Base pd2_borane L₂PdII(Ar)(Ar') re Reductive Elimination pd2_borane->re product Ar-Ar' product->pd0 Catalyst Regeneration oa->pd2_complex Ar-Br tm->pd2_borane re->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • A suitable phosphine ligand, e.g., SPhos or Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), or Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction vessel (e.g., Schlenk flask or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).[12]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biphenyl derivative.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80
33-Cyanophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100

Synthesis of Aryl Amines via Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[15] This reaction has revolutionized the synthesis of aryl amines, which are fundamental components of countless pharmaceuticals and functional materials. It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, under relatively mild conditions, overcoming the limitations of older methods like nucleophilic aromatic substitution.[16][17]

The mechanism is analogous to other cross-coupling reactions, involving (1) Oxidative Addition of the aryl bromide to Pd(0), (2) Amine Coordination and Deprotonation to form a palladium-amido complex, and (3) Reductive Elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[18] The choice of ligand is critical for reaction efficiency, with sterically hindered phosphine ligands often providing the best results.[17][18]

Buchwald_Cycle pd0 L₂Pd⁰ oa Oxidative Addition pd0->oa pd2_complex L₂PdII(Ar)(Br) amine_binding Amine Binding & Deprotonation pd2_complex->amine_binding HNR₂ Base pd2_amido L₂PdII(Ar)(NR₂) re Reductive Elimination pd2_amido->re product Ar-NR₂ product->pd0 Catalyst Regeneration oa->pd2_complex Ar-Br amine_binding->pd2_amido re->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound (protected, e.g., as a methyl ether, if the amine is to be coupled at the bromo position) or the free phenol if N-arylation of the phenol itself is desired (less common). For this protocol, we assume the starting material is 1-Bromo-3-methoxy-5-methylbenzene.

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • A suitable biarylphosphine ligand, e.g., XPhos, RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂), the ligand (e.g., XPhos), and the base (e.g., NaOtBu) to a dry Schlenk tube.

  • Reagent Addition: Add the aryl bromide (1.0 eq) and the amine (1.2 eq) to the tube, followed by the anhydrous solvent (e.g., Toluene).

  • Sealing and Heating: Seal the tube tightly with a Teflon screw cap. Remove from the glovebox and heat the reaction mixture in an oil bath to the required temperature (typically 80-110 °C) with magnetic stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by flash column chromatography.

EntryAmineCatalyst SystemBaseSolventTemp (°C)
1MorpholinePd(OAc)₂ / XPhosNaOtBuToluene100
2AnilinePd₂(dba)₃ / RuPhosCs₂CO₃Dioxane110
3n-HexylaminePd(OAc)₂ / XPhosNaOtBuToluene90

Derivatization of the Phenolic Hydroxyl Group

Scientific Rationale: The hydroxyl group of this compound is a versatile handle for introducing a variety of functionalities that can tune the molecule's biological and physical properties. Esterification and etherification are common strategies to enhance lipophilicity, improve cell membrane permeability, or act as a prodrug strategy.[19] For instance, the synthesis of novel carbamates has been shown to be a successful strategy in the development of new fungicides.[5]

Protocol 3: Synthesis of a Phenolic Ether (O-Alkylation)

This protocol describes a standard Williamson ether synthesis.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like Dimethylformamide (DMF) or Acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme care) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 4: Synthesis of an N-Aryl Carbamate Derivative

This protocol describes the formation of a carbamate, a functional group found in some modern fungicides.[5]

Procedure:

  • Dissolve this compound (1.0 eq) in a dry, aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Add a tertiary amine base like triethylamine (Et₃N, 1.2 eq).

  • Add the desired isocyanate (e.g., phenyl isocyanate, 1.05 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Conclusion

This compound is an exemplary starting material for the synthesis of diverse and complex molecular architectures. Through well-established and robust methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and various O-functionalization reactions, researchers can efficiently generate libraries of novel compounds. The protocols and strategic insights provided in this guide serve as a foundation for the development of new therapeutic agents and agrochemicals, leveraging the unique and versatile chemical nature of this powerful building block.

References

The Strategic Application of 3-Bromo-5-methylphenol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Untapped Potential of a Versatile Scaffolding Intermediate

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. 3-Bromo-5-methylphenol, a disubstituted aromatic compound, has emerged as a highly valuable and versatile building block in medicinal chemistry.[1][2] Its utility stems from the presence of two orthogonal reactive handles: a phenolic hydroxyl group amenable to a variety of substitution reactions and a bromine atom perfectly positioned for modern cross-coupling methodologies.[1] This unique combination allows for the systematic and divergent synthesis of complex molecular architectures, making it an attractive starting point for the development of novel therapeutic agents, particularly in the realms of oncology and enzyme inhibition.[3][4]

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage this powerful synthetic intermediate in their own research endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 74204-00-5[5]
Molecular Formula C₇H₇BrO[5]
Molecular Weight 187.03 g/mol [5]
Melting Point 61-62 °C[1]
Boiling Point 249 °C at 760 mmHg[1]
Appearance Solid[6]
Solubility Soluble in various organic solvents
Storage Store at room temperature in a dry, well-ventilated place.[6]

Safety Precautions: this compound is harmful if swallowed and causes skin and eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Key Synthetic Transformations: A Gateway to Molecular Diversity

The true power of this compound as a medicinal chemistry scaffold lies in its capacity to undergo a range of selective and high-yielding chemical transformations. The following sections detail the most important of these reactions, providing both mechanistic insights and practical protocols.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[7][8] In the context of this compound, this reaction is instrumental for the synthesis of 3-aryl-5-methylphenol derivatives, a common motif in bioactive molecules.[9]

Reaction Principle: The reaction involves the palladium-catalyzed coupling of the aryl bromide (this compound) with an organoboron reagent, typically a boronic acid or ester, in the presence of a base.[10] The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Weigh Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base prep_solvent Add Anhydrous Solvent prep_reactants->prep_solvent prep_degas Degas Mixture (Ar/N2 Purge) prep_solvent->prep_degas heat Heat to Reaction Temperature (e.g., 80-100 °C) prep_degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3-(4-methoxyphenyl)-5-methylphenol

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 187 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 mmol, 41 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[11] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including heterocycles, to generate diverse libraries of aniline derivatives.[12][13]

Reaction Principle: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed process. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine.[11]

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Weigh Reactants: - this compound - Amine - Palladium Pre-catalyst - Ligand - Base prep_solvent Add Anhydrous Solvent prep_reactants->prep_solvent prep_degas Degas Mixture (Ar/N2 Purge) prep_solvent->prep_degas heat Heat to Reaction Temperature (e.g., 80-110 °C) prep_degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of 3-methyl-5-(morpholino)phenol

  • Reaction Setup: In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38.1 mg).

  • Reactant Addition: Add this compound (1.0 mmol, 187 mg), morpholine (1.2 mmol, 105 µL), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to yield the desired product.

O-Alkylation and Etherification: Modifying the Phenolic Moiety

The phenolic hydroxyl group of this compound provides a convenient site for functionalization through O-alkylation or etherification reactions. These transformations are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which can significantly impact biological activity and pharmacokinetic profiles. The Ullmann condensation is a classic method for the formation of diaryl ethers.[14][15]

Reaction Principle: O-alkylation typically proceeds via a Williamson ether synthesis-type mechanism, where the phenoxide, generated by a base, acts as a nucleophile and displaces a leaving group on an alkyl halide. The Ullmann condensation for diaryl ether synthesis involves the copper-catalyzed reaction of a phenol with an aryl halide.[16]

Protocol: Synthesis of 1-bromo-3-(benzyloxy)-5-methylbenzene

  • Reaction Setup: To a solution of this compound (1.0 mmol, 187 mg) in acetone (10 mL), add potassium carbonate (1.5 mmol, 207 mg).

  • Reagent Addition: Add benzyl bromide (1.1 mmol, 131 µL) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for 6 hours.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL), wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography if necessary.

Applications in Medicinal Chemistry: From Building Block to Bioactive Molecule

The synthetic versatility of this compound has led to its use in the development of a wide range of bioactive compounds. The following sections highlight its application in two key therapeutic areas.

Anticancer Agents

Derivatives of bromophenols have demonstrated significant potential as anticancer agents.[3] While direct studies on this compound derivatives are emerging, the broader class of compounds provides a strong rationale for its use in this area. The introduction of various aryl and heteroaryl groups via Suzuki coupling, or diverse amine functionalities through Buchwald-Hartwig amination, can lead to the discovery of novel compounds with potent antiproliferative activity.

Case Study: Synthesis of Bromophenol Hybrids with Anticancer Activity

A study by Li et al. (2020) described the synthesis of novel bromophenol hybrids with potent anticancer activities.[17] Although not starting from this compound, their work provides a blueprint for how this scaffold can be utilized. For instance, coupling this compound with N-containing heterocycles could lead to compounds that induce apoptosis in cancer cells through ROS-mediated pathways.

Biological Evaluation Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Enzyme Inhibitors

The structural motif derived from this compound is present in various enzyme inhibitors. For example, bromophenols have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in the insulin signaling pathway and a target for the treatment of diabetes and obesity.[4] Furthermore, derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[18]

Example Application: PRMT5 Inhibitors

A recent patent discloses the use of substituted isoquinolines as PRMT5 inhibitors for the treatment of cancer.[19] The synthesis of key intermediates in this patent involves a brominated benzylamine derivative, highlighting the utility of bromo-substituted aromatic rings in the construction of such inhibitors. While the patent does not explicitly start from this compound, it demonstrates the value of the bromo-aryl motif in targeting this important enzyme.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry, offering multiple avenues for the synthesis of complex and diverse molecular scaffolds. Its utility in palladium-catalyzed cross-coupling reactions and classical functional group transformations makes it an invaluable tool for drug discovery programs. The demonstrated biological activities of bromophenol derivatives, particularly in oncology and enzyme inhibition, underscore the potential of this starting material for the development of novel therapeutics. As the demand for new chemical entities continues to grow, the strategic application of well-positioned intermediates like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

Application Notes & Protocols: 3-Bromo-5-methylphenol as a Versatile Building Block for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for New Antimicrobials and the Potential of 3-Bromo-5-methylphenol

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents with new mechanisms of action. Historically, phenolic compounds have served as a rich source of inspiration for the discovery of antimicrobials. Their ability to disrupt microbial membranes, inhibit essential enzymes, and interfere with cellular signaling pathways has made them a cornerstone in the fight against infectious diseases. Within this chemical class, halogenated phenols represent a particularly promising, yet underexplored, area for the development of potent new drugs.

This compound is a readily accessible and highly versatile chemical scaffold that offers a unique combination of structural features for the synthesis of novel antimicrobial agents. The presence of the bromine atom, a hydroxyl group, and a methyl group on the aromatic ring provides multiple points for synthetic modification, allowing for the creation of diverse chemical libraries with a wide range of physicochemical properties. The bromine atom can enhance antimicrobial activity through halogen bonding and by increasing the lipophilicity of the molecule, which can facilitate its passage through microbial cell membranes. The hydroxyl group provides a handle for etherification, esterification, and other functionalization reactions, while the methyl group can influence the steric and electronic properties of the molecule, impacting its interaction with biological targets. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key building block for the synthesis of novel antimicrobial agents. We will explore synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships of the resulting compounds.

Chemical Properties and Reactivity of this compound

This compound is a white solid with a molecular weight of 187.03 g/mol .[1] Its structure, characterized by the strategic placement of the bromo, methyl, and hydroxyl groups, dictates its reactivity and makes it an ideal starting material for medicinal chemistry campaigns.

PropertyValueReference
Molecular Formula C₇H₇BrO[1]
Molecular Weight 187.03 g/mol [1]
Appearance White Solid[2]
Melting Point 61-62 °C[2]
Boiling Point 249 °C[2]

The hydroxyl group is weakly acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile for Williamson ether synthesis and other coupling reactions. The aromatic ring can undergo electrophilic substitution, although the directing effects of the existing substituents must be considered. The bromine atom is a key functional group that can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds and the construction of complex molecular architectures.

Synthetic Strategies for the Elaboration of this compound into Antimicrobial Scaffolds

The strategic functionalization of this compound can lead to a diverse range of molecular scaffolds with potential antimicrobial activity. A particularly promising strategy involves the synthesis of dibenzofuran derivatives. Dibenzofurans are a class of heterocyclic compounds that have been shown to possess a wide range of biological activities, including antimicrobial properties.

A robust and versatile method for the synthesis of dibenzofurans involves a palladium-catalyzed intramolecular C-H activation/C-O cyclization of a biaryl precursor. This can be achieved by first coupling this compound with a suitable boronic acid via a Suzuki-Miyaura reaction to form a 2-hydroxybiphenyl intermediate. Subsequent intramolecular cyclization, often facilitated by a palladium catalyst, leads to the formation of the dibenzofuran core.

dot

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Target Scaffold This compound This compound 2-Hydroxy-biphenyl derivative 2-Hydroxy-biphenyl derivative This compound->2-Hydroxy-biphenyl derivative Suzuki-Miyaura Coupling (Pd catalyst, base) Substituted Dibenzofuran Substituted Dibenzofuran 2-Hydroxy-biphenyl derivative->Substituted Dibenzofuran Intramolecular C-H Activation/ C-O Cyclization (Pd catalyst)

Caption: General synthetic pathway from this compound to a substituted dibenzofuran.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Dibenzofuran from this compound

This protocol describes a representative two-step synthesis of a substituted dibenzofuran derivative from this compound and 3,4,5-trimethoxyphenylboronic acid.

Step 1: Suzuki-Miyaura Coupling to form 2-Hydroxy-4-methyl-6-(3,4,5-trimethoxyphenyl)biphenyl

Parameter Value
Reactant 1 This compound
Reactant 2 3,4,5-Trimethoxyphenylboronic acid
Catalyst Pd(dppf)Cl₂
Base K₃PO₄
Solvent 1,4-Dioxane/H₂O
Temperature 80 °C
Reaction Time 4 hours

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 3,4,5-trimethoxyphenylboronic acid (1.1 mmol, 1.1 equiv), Pd(dppf)Cl₂ (0.04 mmol, 0.04 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with nitrogen gas (repeat three times).

  • Add degassed 1,4-dioxane (10 mL) and water (5 mmol) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biphenyl intermediate.

Step 2: Intramolecular Cyclization and Demethylation to form a Polyhydroxy Dibenzofuran

Parameter Value
Reactant 2-Hydroxy-4-methyl-6-(3,4,5-trimethoxyphenyl)biphenyl
Reagent BBr₃
Solvent Anhydrous CH₂Cl₂
Temperature 0 °C to room temperature
Reaction Time Overnight

Procedure:

  • Dissolve the biphenyl intermediate (1.0 mmol) in anhydrous dichloromethane (10 mL) in a dried Schlenk flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of boron tribromide (BBr₃) in dichloromethane (1.8 mL, 1.8 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final polyhydroxy dibenzofuran derivative.

Protocol 2: Evaluation of Antimicrobial Activity using Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of bacteria using the broth microdilution method.[3][4][5][6][7]

Materials:

  • Synthesized dibenzofuran derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in MHB at 37 °C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5][6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).

    • Perform a two-fold serial dilution of each compound in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][8]

Antimicrobial Activity Data and Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of a series of synthesized biphenyl and dibenzofuran derivatives was evaluated against a panel of drug-resistant bacteria.[3] The results, presented as Minimum Inhibitory Concentration (MIC) values, are summarized in the table below.

CompoundStructureMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. VRE
6i 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol6.2512.5
6m 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol3.136.25

Data adapted from a study on biphenyl and dibenzofuran derivatives.[3]

dot

SAR_Analysis cluster_core Core Scaffold cluster_substituents Substituent Effects on Antimicrobial Activity Dibenzofuran Core Dibenzofuran Core Polyhydroxy Groups Polyhydroxy Groups Dibenzofuran Core->Polyhydroxy Groups Essential for Activity Electron-withdrawing Groups (e.g., -CF3) Electron-withdrawing Groups (e.g., -CF3) Dibenzofuran Core->Electron-withdrawing Groups (e.g., -CF3) Enhances Activity Extended Aromatic Systems (e.g., Carbazole) Extended Aromatic Systems (e.g., Carbazole) Dibenzofuran Core->Extended Aromatic Systems (e.g., Carbazole) Potentiates Activity

Caption: Key structural features influencing the antimicrobial activity of dibenzofuran derivatives.

Analysis of the structure-activity relationships of these and related compounds reveals several key insights:

  • Polyhydroxy Substitution is Crucial: The presence of multiple hydroxyl groups on the aromatic rings appears to be essential for potent antimicrobial activity. These groups can participate in hydrogen bonding interactions with target enzymes or membrane components.

  • Electron-Withdrawing Groups Enhance Potency: The introduction of electron-withdrawing groups, such as the trifluoromethyl group in compound 6i , can enhance antibacterial activity.[3] This may be due to modulation of the electronic properties of the aromatic system, influencing its interaction with biological targets.

  • Extended Aromatic Systems Can Increase Activity: The incorporation of extended, planar aromatic systems, like the carbazole moiety in compound 6m , can lead to a significant increase in antimicrobial potency.[3] This suggests that π-π stacking interactions may play a role in the binding of these compounds to their targets.

These SAR insights provide a valuable roadmap for the rational design of future generations of antimicrobial agents based on the this compound scaffold. By systematically modifying the substitution pattern on the dibenzofuran core, it is possible to optimize the antimicrobial activity and selectivity of these compounds.

Conclusion and Future Directions

This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of novel antimicrobial agents. The synthetic strategies outlined in this application note, particularly the palladium-catalyzed construction of dibenzofuran scaffolds, provide a clear and efficient pathway to a diverse range of potentially potent compounds. The detailed experimental protocols offer a practical guide for researchers to begin their own investigations in this promising area.

The structure-activity relationship analysis highlights the importance of polyhydroxylation and the introduction of specific electronic and steric features to enhance antimicrobial potency. Future work in this area should focus on the synthesis of a broader range of dibenzofuran derivatives from this compound, exploring a wider variety of substituents on both aromatic rings. In addition, mechanistic studies are warranted to elucidate the specific molecular targets of these compounds, which will further guide the rational design of more effective and selective antimicrobial agents. The continued exploration of this chemical space holds significant promise for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for the Synthesis of Novel Compounds Using 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Synthetic Potential of 3-Bromo-5-methylphenol

This compound is a versatile aromatic building block that serves as a valuable starting material in the synthesis of a diverse array of novel compounds. Its unique trifunctional nature, featuring a reactive hydroxyl group, a strategically positioned bromine atom, and a methyl group, allows for a wide range of chemical transformations. The interplay of these functionalities enables its use in the construction of complex molecular architectures with potential applications in medicinal chemistry, agrochemicals, and materials science.[1] The hydroxyl group can be readily derivatized through etherification or esterification, while the bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Furthermore, the overall substitution pattern of the aromatic ring lends itself to the synthesis of unique heterocyclic systems like dibenzofurans.

This comprehensive guide provides detailed application notes and field-proven protocols for key synthetic transformations of this compound. The methodologies outlined herein are designed to be robust and adaptable, offering researchers and drug development professionals a reliable starting point for their synthetic endeavors. Each protocol is accompanied by an explanation of the underlying chemical principles and a visual representation of the workflow to ensure clarity and reproducibility.

I. O-Functionalization: The Williamson Ether Synthesis

The phenolic hydroxyl group of this compound is a prime site for modification, with the Williamson ether synthesis being a fundamental and highly effective method for introducing a variety of alkyl or aryl groups. This reaction proceeds via an SN2 mechanism, where the phenoxide, generated by deprotonation of the phenol with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide.[2][3]

Causality in Experimental Design:

The choice of base is critical to ensure complete deprotonation of the phenol without promoting side reactions. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 pathway. The reactivity of the alkyl halide follows the order I > Br > Cl. For the synthesis of aryl ethers, related copper-catalyzed Ullmann condensations can be employed, though these often require harsher conditions.[4]

Protocol 1: Synthesis of 1-Bromo-3-(benzyloxy)-5-methylbenzene

This protocol details the synthesis of the benzyl ether of this compound, a common protecting group strategy and a building block for more complex molecules.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
This compoundC₇H₇BrO187.041.87 g10 mmol
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.44 g11 mmol
Benzyl BromideC₇H₇Br171.041.30 mL11 mmol
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Diethyl EtherC₄H₁₀O74.12As needed-
Saturated Ammonium Chloride SolutionNH₄Cl53.49As needed-
BrineNaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.87 g, 10 mmol).

  • Solvent Addition: Add 40 mL of anhydrous DMF via syringe and stir the solution until the solid dissolves.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.30 mL, 11 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-3-(benzyloxy)-5-methylbenzene.

Williamson_Ether_Synthesis cluster_prep Reaction Preparation cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF deprotonation Cool to 0°C and add NaH start->deprotonation Inert Atmosphere activation Stir at RT to form phenoxide deprotonation->activation alkylation Cool to 0°C and add Benzyl Bromide activation->alkylation reaction Stir at RT for 12-16h alkylation->reaction quench Quench with sat. NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with H2O and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Workflow for Williamson Ether Synthesis.

II. Carbon-Carbon Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[5][6] In the context of this compound, it allows for the arylation or vinylation at the bromine-bearing carbon, leading to the synthesis of biaryl and styrene derivatives. These structural motifs are prevalent in pharmaceuticals and organic materials.

Mechanistic Rationale:

The catalytic cycle of the Suzuki coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as debromination. The hydroxyl group of this compound can potentially interact with the catalyst or base, necessitating careful optimization of reaction conditions.

Protocol 2: Synthesis of 5-Methyl-3-(4-methoxyphenyl)phenol

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
This compoundC₇H₇BrO187.041.87 g10 mmol
4-Methoxyphenylboronic AcidC₇H₉BO₃151.961.82 g12 mmol
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.58 g0.5 mmol
Potassium CarbonateK₂CO₃138.214.15 g30 mmol
1,4-DioxaneC₄H₈O₂88.1140 mL-
WaterH₂O18.0210 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.87 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the flask.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 40 mL) and brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 5-methyl-3-(4-methoxyphenyl)phenol.

Suzuki_Coupling cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification mix Combine Reactants, Base, and Catalyst solvent Add Dioxane and Water mix->solvent degas Degas with Argon solvent->degas heat Heat to 90°C for 12h degas->heat Inert Atmosphere cool Cool and Dilute heat->cool extract Extract with Ethyl Acetate cool->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Workflow for Suzuki-Miyaura Cross-Coupling.

III. Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8] This reaction allows for the formation of a C-N bond between an aryl halide and an amine, a transformation that is often challenging to achieve using classical methods. For this compound, this reaction opens up access to a wide range of substituted anilines, which are key intermediates in drug discovery.

Catalytic Cycle Insights:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of a sterically hindered phosphine ligand is often critical to promote the reductive elimination step and prevent catalyst decomposition.

Protocol 3: Synthesis of 3-Methyl-5-(morpholin-4-yl)phenol

This protocol provides a method for the coupling of this compound with morpholine, a common secondary amine used in medicinal chemistry.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
This compoundC₇H₇BrO187.041.87 g10 mmol
MorpholineC₄H₉NO87.121.05 mL12 mmol
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.720.092 g0.1 mmol
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P564.810.113 g0.2 mmol
Sodium tert-butoxideC₄H₉NaO96.101.35 g14 mmol
Anhydrous TolueneC₇H₈92.1450 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
WaterH₂O18.02As needed-
BrineNaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.35 g, 14 mmol), Pd₂(dba)₃ (0.092 g, 0.1 mmol), and XPhos (0.113 g, 0.2 mmol) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.87 g, 10 mmol) and anhydrous toluene (50 mL).

  • Amine Addition: Add morpholine (1.05 mL, 12 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-methyl-5-(morpholin-4-yl)phenol.

Buchwald_Hartwig_Amination cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Coupling Reaction cluster_workup Work-up & Purification add_solids Add Base, Catalyst, and Ligand add_reactants Add this compound and Toluene add_solids->add_reactants add_amine Add Morpholine add_reactants->add_amine heat Heat to 100°C for 12-24h add_amine->heat cool_filter Cool and Filter through Celite heat->cool_filter extract Wash with Water and Brine cool_filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Workflow for Buchwald-Hartwig Amination.

IV. Synthesis of Dibenzofurans: A One-Pot Approach

Dibenzofurans are an important class of heterocyclic compounds with applications in pharmaceuticals and materials science. A powerful strategy for their synthesis involves a one-pot reaction sequence combining an initial SNAr reaction followed by an intramolecular palladium-catalyzed aryl-aryl coupling. This approach allows for the efficient construction of the dibenzofuran core from readily available starting materials.

Synthetic Strategy:

The synthesis commences with the reaction of an ortho-bromophenol with an activated aryl halide in the presence of a base to form a diaryl ether intermediate. Without isolation, a palladium catalyst is introduced to effect an intramolecular C-C bond formation, leading to the dibenzofuran product. The regiochemistry of the starting this compound dictates the substitution pattern of the final product.

Protocol 4: Synthesis of 2-Methyl-dibenzo[b,d]furan-4-ol

This protocol outlines a potential one-pot synthesis of a substituted dibenzofuran from this compound and 1-fluoro-2-nitrobenzene.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
This compoundC₇H₇BrO187.041.87 g10 mmol
1-Fluoro-2-nitrobenzeneC₆H₄FNO₂141.101.12 mL10 mmol
Anhydrous Potassium CarbonateK₂CO₃138.212.76 g20 mmol
Anhydrous Dimethylacetamide (DMAc)C₄H₉NO87.1250 mL-
Palladium(II) AcetatePd(OAc)₂224.490.022 g0.1 mmol
TriphenylphosphinePPh₃262.290.052 g0.2 mmol
TolueneC₇H₈92.14As needed-
1 M Hydrochloric AcidHCl36.46As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
BrineNaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Step-by-Step Procedure:

Part A: SNAr Reaction

  • Reaction Setup: To a round-bottom flask, add this compound (1.87 g, 10 mmol), 1-fluoro-2-nitrobenzene (1.12 mL, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add anhydrous DMAc (50 mL).

  • Reaction: Heat the mixture to 120 °C and stir for 6 hours. Monitor the formation of the diaryl ether intermediate by TLC.

Part B: Intramolecular Coupling

  • Catalyst Addition: Cool the reaction mixture to room temperature. Add palladium(II) acetate (0.022 g, 0.1 mmol) and triphenylphosphine (0.052 g, 0.2 mmol).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 140 °C and stir for 24 hours.

  • Work-up: Cool the mixture to room temperature and pour it into 1 M hydrochloric acid (100 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the dibenzofuran. Note: The nitro group may require reduction in a subsequent step.

Dibenzofuran_Synthesis cluster_snar Part A: SNAr Reaction cluster_coupling Part B: Intramolecular Coupling cluster_workup Work-up & Purification setup_snar Combine Phenol, Aryl Halide, and Base in DMAc heat_snar Heat to 120°C for 6h setup_snar->heat_snar cool_catalyst Cool and Add Pd Catalyst heat_snar->cool_catalyst degas Degas with Argon cool_catalyst->degas heat_coupling Heat to 140°C for 24h degas->heat_coupling workup Acidify and Extract heat_coupling->workup wash Wash and Dry workup->wash purify Column Chromatography wash->purify

Workflow for One-Pot Dibenzofuran Synthesis.

Conclusion

This compound is a readily available and highly versatile building block for organic synthesis. The protocols detailed in this guide for O-functionalization, C-C and C-N bond formation, and heterocyclic synthesis demonstrate the breadth of its utility. By understanding the underlying principles of these reactions and carefully controlling the experimental parameters, researchers can effectively utilize this compound to construct a wide variety of novel and complex molecules for applications across the chemical sciences.

References

Application Notes and Protocols: O-Alkylation of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenolic Ether Synthesis

The O-alkylation of phenols, a classic reaction often exemplified by the Williamson ether synthesis, is a fundamental transformation in organic chemistry.[1][2] This reaction allows for the conversion of a phenolic hydroxyl group into an ether linkage, a common motif in a vast array of biologically active molecules and functional materials. The resulting aryl ethers often exhibit modified solubility, metabolic stability, and receptor-binding properties compared to their phenolic precursors, making this a critical step in drug discovery and development.

3-Bromo-5-methylphenol is a valuable building block, and its O-alkylation provides access to a diverse range of substituted aromatic compounds. The protocol detailed herein focuses on a robust and widely applicable method for this transformation.

Reaction Principle: The Williamson Ether Synthesis

The O-alkylation of this compound is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The key steps involve:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of this compound, forming a more nucleophilic phenoxide anion.[4][5]

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group.[6]

The choice of base, solvent, and alkylating agent is crucial for the success of the reaction, influencing reaction rate, yield, and selectivity between O-alkylation and potential C-alkylation side reactions.[4]

Experimental Protocol

This protocol describes a general procedure for the O-alkylation of this compound using an alkyl bromide as the alkylating agent.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Key Properties & Hazards
This compoundC₇H₇BrO187.0374204-00-5Solid. Harmful if swallowed, causes skin and eye irritation.[7][8]
Alkyl Bromide (e.g., Ethyl Bromide)C₂H₅Br108.9774-96-4Liquid. Flammable, toxic if swallowed or inhaled, causes skin burns.[9]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Solid. Irritant.
AcetoneC₃H₆O58.0867-64-1Liquid. Highly flammable.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Liquid. Extremely flammable.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Solid. Hygroscopic.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Visualizing the Workflow

O_Alkylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine this compound, K₂CO₃, and Acetone B Add Alkyl Bromide A->B C Reflux the Mixture B->C D Cool and Filter C->D Reaction Completion E Evaporate Solvent D->E F Partition between Et₂O and H₂O E->F G Wash with NaHCO₃ F->G H Dry with MgSO₄ G->H I Filter and Evaporate H->I Isolation J Column Chromatography (if necessary) I->J K Pure O-Alkylated Product J->K Final Product

Caption: Workflow for the O-alkylation of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (1.5-2.0 eq), and a suitable solvent such as acetone or DMF. The use of polar aprotic solvents like DMF or DMSO can favor O-alkylation.[4]

    • Stir the suspension at room temperature for 10-15 minutes.

  • Addition of Alkylating Agent:

    • Add the alkyl bromide (1.1-1.5 eq) to the reaction mixture dropwise.

  • Reaction:

    • Attach a reflux condenser and heat the reaction mixture to reflux. The reaction temperature and time will depend on the specific alkyl halide used. For more reactive alkylating agents, the reaction may proceed at room temperature.[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and any inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to remove any unreacted phenol.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation, depending on its physical properties.[11][12]

Safety Precautions

  • This procedure must be performed in a well-ventilated fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • This compound and alkyl halides are hazardous chemicals. Handle them with care and avoid inhalation, ingestion, and skin contact.[13][15]

  • Alkylating agents can be potent carcinogens and should be handled with extreme caution.

  • Ensure that all glassware is properly dried to prevent unwanted side reactions with water.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing significant side reactions. Stronger bases like sodium hydride can also be used but require anhydrous conditions.[3][16]

  • Choice of Solvent: Polar aprotic solvents like acetone, DMF, or DMSO are preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic. Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity and potentially favoring C-alkylation.[4]

  • Excess Reagents: Using a slight excess of the alkylating agent and base helps to drive the reaction to completion.

Conclusion

This application note provides a comprehensive and practical guide for the O-alkylation of this compound. By understanding the underlying principles and adhering to the detailed protocol and safety precautions, researchers can confidently perform this important transformation to synthesize a variety of valuable chemical intermediates.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 3-Bromo-5-methylphenol in Synthesis

This compound is a versatile building block in organic synthesis, prized for its differentiated functionalities. The presence of a phenolic hydroxyl group, a bromine atom, and a methyl group on the aromatic ring allows for sequential, regioselective modifications. This trifunctional scaffold is of particular interest to researchers in medicinal chemistry and materials science, where the synthesis of complex substituted biaryls, aryl amines, and alkynyl phenols is crucial for developing new therapeutic agents and functional materials.[1][2][3]

Palladium-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering mild conditions and broad functional group tolerance.[4][5][6][7] For a substrate like this compound, these methods provide a powerful toolkit for elaborating the molecular framework with high precision. This guide offers detailed protocols and mechanistic insights for three key palladium-catalyzed transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The methodologies presented herein are designed for practical application by researchers and drug development professionals, emphasizing robust, reproducible procedures and explaining the rationale behind the selection of catalysts, ligands, and reaction conditions.

The Catalytic Heart: A Unified Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, despite their different named variations, share a common mechanistic pathway.[8] This catalytic cycle is the engine that drives the formation of new chemical bonds. Understanding this cycle is fundamental to troubleshooting and optimizing these powerful transformations.

The general cycle consists of three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (in our case, this compound), inserting itself into the carbon-bromine bond. This step oxidizes the palladium from the 0 to the +2 state.

  • Transmetalation (for Suzuki, etc.) or Coordination/Deprotonation (for Buchwald-Hartwig, Sonogashira): The second coupling partner is delivered to the palladium center. In the Suzuki reaction, this involves the transfer of an organic group from a boron reagent. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation. For the Sonogashira coupling, a copper acetylide, formed in situ, undergoes transmetalation.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Palladium(0) catalyst, allowing the cycle to begin anew.[6][8]

The choice of ligand is critical as it modulates the electronic properties and steric environment of the palladium center, influencing the efficiency of each step in the catalytic cycle.[9][10][11]

General Catalytic Cycle cluster_start Reactants Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2(Br) Pd0->ArPdBr Oxidative Addition ArPdNu Ar-Pd(II)L2(Nu) ArPdBr->ArPdNu Transmetalation / Coordination NuM Nucleophile (Nu-M) ArPdNu->Pd0 Product Ar-Nu ArPdNu->Product Reductive Elimination ArBr This compound (Ar-Br)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryl compounds, owing to the stability and low toxicity of the boronic acid reagents.[4][5][12][13] This protocol details the coupling of this compound with a generic arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme: A visual representation of the Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a substituted biaryl phenol.

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

Reagent/MaterialM.W.Amount (1 mmol scale)Moles (mmol)Equivalents
This compound187.04187 mg1.01.0
Arylboronic acid--1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-4 mL--
Water-1 mL--

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (187 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[14][15]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol). The yellow color of the catalyst is indicative of the Pd(0) oxidation state.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.[16]

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The aqueous phase is essential for the activation of the boronic acid by the base.[17]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): A robust and commercially available Pd(0) source. It is air-sensitive, necessitating an inert atmosphere.[18] For more challenging couplings, pre-catalysts combined with specialized ligands like SPhos or XPhos might be employed.[17]

  • Base (K₂CO₃): A moderately strong inorganic base sufficient to form the active boronate species, which facilitates the transmetalation step.[13][17] Stronger bases like Cs₂CO₃ or K₃PO₄ can be used for less reactive boronic acids.[15]

  • Solvent (Dioxane/Water): A common biphasic system for Suzuki couplings. Dioxane solubilizes the organic components, while water dissolves the inorganic base and aids in the formation of the active boronate complex.[12][16]

II. Buchwald-Hartwig Amination: Crafting C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[19][20] This is particularly valuable in pharmaceutical development, as the aniline moiety is a common pharmacophore.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme: A visual representation of the Buchwald-Hartwig amination of this compound with a generic secondary amine to form a substituted N-aryl aniline.

Caption: Buchwald-Hartwig amination of this compound.

Materials:

Reagent/MaterialM.W.Amount (1 mmol scale)Moles (mmol)Equivalents
This compound187.04187 mg1.01.0
Secondary Amine--1.21.2
Pd₂(dba)₃915.729.2 mg0.010.02 (Pd)
Xantphos578.6817.4 mg0.030.03
Sodium tert-butoxide (NaOtBu)96.10134 mg1.41.4
Anhydrous Toluene-5 mL--

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of argon, add sodium tert-butoxide (134 mg, 1.4 mmol) to a dry Schlenk tube.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (17.4 mg, 0.03 mmol) in anhydrous toluene (1 mL). Stir for 10 minutes. This pre-formation helps ensure the generation of the active catalytic species.

  • Reagent Addition: To the Schlenk tube containing the base, add this compound (187 mg, 1.0 mmol) and the secondary amine (1.2 mmol).

  • Catalyst and Solvent: Add the pre-formed catalyst solution to the Schlenk tube, followed by additional anhydrous toluene to bring the total volume to 5 mL.

  • Inert Atmosphere: Seal the tube and ensure the inert atmosphere is maintained.

  • Reaction: Heat the mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[21]

  • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Causality Behind Choices:

  • Catalyst System (Pd₂(dba)₃ / Xantphos): Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a bulky, electron-rich bidentate phosphine ligand with a wide bite angle, which is known to promote the reductive elimination step and prevent β-hydride elimination, making it effective for C-N coupling.[11]

  • Base (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine, facilitating its coordination to the palladium center.[21][22] It is highly moisture-sensitive and must be handled under inert conditions.

  • Solvent (Toluene): An anhydrous, non-polar solvent suitable for the temperature required and compatible with the strong base.

III. Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling reaction creates a C(sp²)–C(sp) bond by reacting an aryl halide with a terminal alkyne.[23] This reaction is invaluable for synthesizing arylalkynes, which are precursors to many complex molecules and conjugated materials. It uniquely employs a dual catalytic system of palladium and copper.[24]

Experimental Protocol: Sonogashira Coupling

Reaction Scheme: A visual representation of the Sonogashira coupling of this compound with a terminal alkyne to form a substituted arylalkyne.

Caption: Sonogashira coupling of this compound.

Materials:

Reagent/MaterialM.W.Amount (1 mmol scale)Moles (mmol)Equivalents
This compound187.04187 mg1.01.0
Terminal Alkyne--1.21.2
Pd(PPh₃)₂Cl₂701.9014 mg0.020.02
Copper(I) Iodide (CuI)190.457.6 mg0.040.04
Triethylamine (TEA)101.190.42 mL3.03.0
Anhydrous THF-5 mL--

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (187 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagents: Add anhydrous Tetrahydrofuran (THF) (5 mL), triethylamine (0.42 mL, 3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) if necessary. The reaction is often complete within 2-6 hours. Monitor by TLC.[25]

  • Work-up: Once complete, dilute the reaction with ethyl acetate and quench with 2 M HCl or saturated aqueous NH₄Cl.[25]

  • Extraction and Purification: Separate the organic layer, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Dual Catalyst System (Pd(PPh₃)₂Cl₂ / CuI): The palladium complex serves as the primary cross-coupling catalyst.[26] The copper(I) iodide acts as a co-catalyst, reacting with the terminal alkyne and base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex, which is faster than the direct reaction of the alkyne with the palladium center.[23][24]

  • Base/Solvent (Triethylamine): TEA serves a dual role. It is the base that deprotonates the terminal alkyne, and it can also serve as the solvent if the reagents are sufficiently soluble.[27] Using an amine as the base is crucial for the Sonogashira mechanism.

  • Solvent (THF): A good polar aprotic solvent that helps to solubilize all reaction components.

Summary and Outlook

The palladium-catalyzed cross-coupling reactions of this compound provide efficient and modular routes to a diverse range of valuable chemical structures. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the selective formation of C-C and C-N bonds, transforming this simple building block into complex molecular architectures. The protocols provided herein serve as a robust starting point for researchers. Optimization of catalyst loading, ligand choice, base, and solvent may be necessary for specific, challenging substrates. The continued development of more active and stable catalyst systems promises to further expand the utility of these foundational reactions in both academic and industrial settings.[7][10][11]

References

Application Note: Strategic Utilization of 3-Bromo-5-methylphenol in the Palladium-Catalyzed Synthesis of Substituted Dibenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Dibenzofuran Core

The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and organic electronic materials. Its rigid, planar structure and electron-rich nature impart unique photophysical properties and facilitate interactions with biological targets. Consequently, the development of efficient and modular synthetic routes to substituted dibenzofurans is of paramount interest to the scientific community.[1][2]

3-Bromo-5-methylphenol is a versatile and commercially available starting material that offers a strategic entry point into this important class of compounds. The bromine atom serves as a reactive handle for cross-coupling reactions, while the phenol group can act as a nucleophile or a directing group for C-H activation.[1] The methyl group provides a point of substitution to modulate the electronic and steric properties of the final dibenzofuran product. This guide focuses on a modern and highly efficient approach: a two-step sequence involving an initial O-arylation followed by a palladium-catalyzed intramolecular C-H functionalization/C-C bond formation.

Retrosynthetic Analysis and Strategic Approach

The construction of the dibenzofuran core from simple precursors can be approached via two primary bond disconnections: intramolecular C-O bond formation or intramolecular C-C bond formation.[1][2]

  • Pathway A (C-O Bond Formation): Involves the cyclization of a 2-hydroxybiphenyl derivative. This typically requires an initial C-C bond-forming reaction (e.g., Suzuki coupling) followed by an intramolecular O-arylation (e.g., Ullmann condensation).

  • Pathway B (C-C Bond Formation): Involves the cyclization of a diaryl ether. This modern approach often utilizes a transition-metal-catalyzed intramolecular C-H arylation, where a C-H bond on one ring is coupled with a C-X (X = halide) bond on the other.[3][4][5]

This application note will detail Pathway B , as it leverages the functionality of this compound directly and represents a highly convergent and atom-economical strategy. The bromine of the starting material is ultimately used to form the critical C-C bond of the dibenzofuran core.

G cluster_start Starting Materials cluster_steps Synthetic Pathway cluster_end Final Product A This compound C Step 1: O-Arylation (Ullmann or Buchwald-Hartwig Coupling) A->C B 1-Bromo-2-iodobenzene (or related aryl halide) B->C D Intermediate: Diaryl Ether C->D Forms C-O bond E Step 2: Intramolecular C-H Arylation (Pd-Catalyzed) D->E F Substituted Dibenzofuran E->F Forms C-C bond (Closes Furan Ring)

Mechanistic Insights: The Palladium Catalytic Cycle

The key step in this synthetic sequence is the palladium-catalyzed intramolecular direct arylation.[3] This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the diaryl ether intermediate, forming an arylpalladium(II) complex. This is often the rate-determining step.

  • C-H Activation/Palladation: The phenol-derived aromatic ring coordinates to the palladium center. A C-H bond ortho to the ether linkage is cleaved, typically via a concerted metalation-deprotonation (CMD) pathway, forming a six-membered palladacycle intermediate. The choice of base and additives is critical for this step.

  • Reductive Elimination: The two aryl groups on the palladium center couple, forming the new C-C bond and closing the central furan ring. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

G pd0 Pd(0)Ln int1 Aryl-Pd(II)-Br Complex pd0->int1 int2 Palladacycle Intermediate int1->int2 C-H Activation (CMD Pathway) product Dibenzofuran int2->product Reductive Elimination product->pd0 Catalyst Regeneration substrate Diaryl Ether (Precursor) substrate->int1 Oxidative Addition caption Fig. 2: Palladium catalytic cycle for C-H arylation.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methods for O-arylation and intramolecular C-H arylation.[4][5] Researchers should perform initial optimization of stoichiometry, temperature, and reaction time for their specific substrate combinations.

Protocol 1: Synthesis of the Diaryl Ether Intermediate
  • Objective: To synthesize 1-bromo-3-((2-bromophenyl)oxy)-5-methylbenzene via Ullmann condensation.

  • Rationale: The Ullmann reaction is a classic, robust method for forming diaryl ethers, particularly when one of the aryl halides is activated. Copper catalysis facilitates the coupling between the phenoxide and the aryl halide.

Materials:

  • This compound

  • 1-Bromo-2-iodobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe to create a ~0.5 M solution with respect to the phenol.

  • Add 1-bromo-2-iodobenzene (1.1 eq) to the mixture via syringe.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure diaryl ether.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation
  • Objective: To cyclize the diaryl ether intermediate to form 2-methyl-8-bromodibenzofuran.

  • Rationale: This step utilizes a palladium catalyst to form the final C-C bond. Palladium acetate is a common and effective precursor. Pivalic acid (PivOH) often acts as a proton shuttle and ligand, facilitating the C-H activation step.[4] Potassium carbonate serves as the terminal base.

Materials:

  • Diaryl ether intermediate from Protocol 1

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Pivalic Acid (PivOH)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the diaryl ether (1.0 eq), Pd(OAc)₂ (0.05 - 0.10 eq), and K₂CO₃ (2.0 - 3.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMA via syringe to create a ~0.1 M solution.

  • Add pivalic acid (0.2 - 0.3 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110-130 °C for 18-36 hours.

  • Monitoring: Track the disappearance of the starting material and the appearance of the product by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the filtrates and wash with water (3x) to remove DMA, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically with a hexane-based eluent system) to afford the pure dibenzofuran derivative.

Data Summary and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques. The following table summarizes typical parameters for these reactions.

StepReaction TypeCatalyst (Loading)BaseSolventTemp (°C)Typical Yield
1Ullmann O-ArylationCuI (10 mol%)K₂CO₃DMF120-14065-85%
2Intramolecular C-H ArylationPd(OAc)₂ (5-10 mol%)K₂CO₃DMA110-13070-90%

Characterization of 2-methyl-8-bromodibenzofuran:

  • ¹H NMR: Expect characteristic aromatic proton signals. The methyl group should appear as a singlet around δ 2.3-2.5 ppm.

  • ¹³C NMR: Confirm the number of unique carbon atoms and the presence of the methyl group signal.

  • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass and isotopic pattern corresponding to the molecular formula C₁₃H₉BrO.

Conclusion

This compound serves as an exemplary building block for the efficient construction of the dibenzofuran core. The strategic placement of the bromine atom and the phenolic hydroxyl group enables a powerful two-step synthetic sequence involving O-arylation and a subsequent palladium-catalyzed intramolecular C-H arylation. This approach provides a reliable and modular route to substituted dibenzofurans, which are of high value in drug discovery and materials science. The protocols and mechanistic discussions provided herein offer researchers a solid foundation for applying this methodology in their own synthetic endeavors.

References

Investigating the Biological Activity of 3-Bromo-5-methylphenol Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Phenolic Scaffolds

Phenolic compounds represent a cornerstone in the edifice of medicinal chemistry, with their inherent antioxidant and electrophilic properties making them versatile scaffolds for drug design. The strategic modification of the phenolic ring through halogenation and alkylation can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on the derivatives of 3-Bromo-5-methylphenol, a readily available synthetic intermediate, and provides a comprehensive framework for the synthesis and evaluation of their biological activities. By exploring the antimicrobial, antioxidant, and anticancer potential of these novel derivatives, researchers can unlock new avenues for therapeutic intervention. This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental protocols.

Part 1: Synthesis of this compound Derivatives

The hydroxyl group of this compound serves as a versatile handle for the synthesis of a diverse library of derivatives. Here, we present a representative protocol for the synthesis of ether and ester derivatives, which are common strategies to modulate the lipophilicity and biological activity of phenolic compounds.

Rationale for Derivative Selection
  • Ether Derivatives: Introducing an ether linkage can enhance metabolic stability and modulate the compound's ability to interact with biological targets. The nature of the substituent on the ether can be varied to explore a wide range of steric and electronic effects.

  • Ester Derivatives: Esterification can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active phenolic compound. This can improve bioavailability and reduce off-target effects.

General Workflow for Derivative Synthesis and Screening

Synthesis_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start This compound Synthesis Derivative Synthesis (Etherification/Esterification) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Characterization->Bio_Assays Antimicrobial Antimicrobial Assay (Broth Microdilution) Data_Analysis Data Analysis (IC50, MIC) Antimicrobial->Data_Analysis Antioxidant Antioxidant Assay (DPPH) Antioxidant->Data_Analysis Anticancer Anticancer Assay (MTT) Anticancer->Data_Analysis Bio_Assays->Antimicrobial Bio_Assays->Antioxidant Bio_Assays->Anticancer SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Identification Lead Compound Identification SAR->Lead_Identification

Caption: Workflow for the synthesis, screening, and analysis of this compound derivatives.

Protocol: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol describes a general method for the O-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the purified product by NMR and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The presence of water can hydrolyze the alkyl halide and quench the phenoxide, reducing the yield of the desired ether.

  • Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenol without causing side reactions.

  • Solvent: Acetone and DMF are polar aprotic solvents that are suitable for SN2 reactions like the Williamson ether synthesis.

  • Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity.

Part 2: Evaluation of Biological Activity

This section provides detailed protocols for assessing the antimicrobial, antioxidant, and anticancer activities of the synthesized this compound derivatives.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2][3][4][5]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Example MIC Values

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound128>256
Derivative 1 (Ether)32128
Derivative 2 (Ester)64256
Ciprofloxacin10.5
Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.[6][7][8]

Materials:

  • Synthesized this compound derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of the derivatives and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the sample or standard solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9]

Data Presentation: Example IC₅₀ Values

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
This compound>100>100
Derivative 1 (Ether)15.228.5
Derivative 2 (Ester)45.862.1
Doxorubicin0.81.2

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The data obtained from the biological assays should be carefully analyzed to understand the structure-activity relationship (SAR) of the synthesized derivatives.

Key Considerations for SAR Analysis
  • Effect of Substituents: How does the nature of the substituent on the ether or ester group (e.g., size, electronics, lipophilicity) affect the biological activity?

  • Comparison of Derivative Types: Are ether or ester derivatives more potent for a particular activity?

  • Mechanism of Action: The initial screening assays provide a starting point. Further studies, such as investigating the effect of the compounds on specific signaling pathways, are necessary to elucidate the mechanism of action.[9]

Example SAR Diagram

SAR_Diagram cluster_core This compound Core cluster_ether Ether Derivatives cluster_ester Ester Derivatives Core Ether_R R = Alkyl, Benzyl Core->Ether_R O-Alkylation Ester_R R = Acyl Core->Ester_R O-Acylation Ether_Activity Increased Lipophilicity Potentially Enhanced Activity Ether_R->Ether_Activity Ester_Activity Prodrug Potential Activity depends on hydrolysis Ester_R->Ester_Activity

Caption: Structure-Activity Relationship (SAR) considerations for this compound derivatives.

Conclusion

This guide provides a comprehensive framework for the synthesis and biological evaluation of this compound derivatives. By following these protocols and carefully analyzing the results, researchers can identify promising lead compounds for further development as novel therapeutic agents. The principles and methodologies outlined here are broadly applicable to the investigation of other phenolic scaffolds, contributing to the ongoing quest for new and effective drugs.

References

Application Notes and Protocols for the Use of 3-Bromo-5-methylphenol in the Synthesis of Novel Herbicidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction: The Strategic Importance of 3-Bromo-5-methylphenol in Agrochemical Discovery

This compound is a versatile chemical intermediate whose structural features make it a valuable building block in the synthesis of novel agrochemicals.[1][2] The presence of a reactive hydroxyl group and a bromine atom on the aromatic ring allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures for screening as potential herbicides, fungicides, and insecticides.[1] The strategic placement of the bromo and methyl groups on the phenol ring influences the electronic and steric properties of the molecule, which can be leveraged to fine-tune the biological activity and selectivity of the final agrochemical product. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of a novel class of herbicidal compounds, drawing from established synthetic methodologies found in the patent literature.

Core Application: Synthesis of Novel 3-Aryloxydihydropyran-2-one Herbicides

Recent innovations in herbicide development have explored the potential of 3-aryloxydihydropyran-2-one derivatives. A key synthetic pathway to these compounds utilizes this compound as a crucial starting material. The general strategy involves the etherification of the phenolic hydroxyl group, followed by further functionalization to construct the dihydropyran-2-one ring system.

Rationale for Synthetic Strategy

The synthetic approach is designed to be convergent and modular, allowing for the facile introduction of diversity elements. The initial etherification of this compound with a suitable partner introduces a key structural motif. The bromine atom can then be used in subsequent cross-coupling reactions to introduce further complexity, or it can be retained in the final molecule where it may contribute to its herbicidal efficacy. The dihydropyran-2-one scaffold is a known pharmacophore in various biologically active molecules, and its incorporation is a rational approach to discovering new herbicidal modes of action.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of a model 3-aryloxydihydropyran-2-one herbicide from this compound.

G A This compound B Intermediate 1: Etherification Product A->B Etherification C Intermediate 2: Ring Formation Precursor B->C Functional Group Transformation D Final Product: 3-Aryloxydihydropyran-2-one Derivative C->D Cyclization G cluster_0 Williamson Ether Synthesis 3-Bromo-5-methylphenoxide Ether Product 3-Bromo-5-methylphenoxide->Ether Product SN2 Attack 3-Bromopropanoate 3-Bromopropanoate->Ether Product

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-methylphenol is a valuable substituted phenol intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The reactivity of its hydroxyl group allows for a variety of chemical transformations, enabling its incorporation into larger molecular frameworks. Derivatization of this hydroxyl group is a critical step in modifying the compound's physical and chemical properties, such as solubility, volatility, and reactivity, or for protecting it during multi-step synthetic sequences.

This comprehensive guide provides detailed application notes and protocols for three fundamental methods for the derivatization of the hydroxyl group of this compound: O-Alkylation (Williamson Ether Synthesis) , O-Acylation (Esterification) , and O-Silylation . These methodologies are presented with a focus on the underlying chemical principles, step-by-step experimental procedures, and the rationale behind the selection of reagents and reaction conditions, catering to researchers, scientists, and professionals in drug development.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the context of this compound, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide, displacing the halide and forming the corresponding ether.

The choice of a strong base is crucial for the complete deprotonation of the phenol. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).[3] The selection of the alkylating agent is generally restricted to primary alkyl halides or sulfonates to favor the SN2 pathway and avoid competing elimination reactions that are prevalent with secondary and tertiary halides.[3][4]

Generalized Reaction Scheme

Williamson_Ether_Synthesis Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Deprotonation Ether Aryl Ether Product Phenoxide->Ether + Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Ether SN2 Attack Byproduct Salt (e.g., NaX) Acylation_Reaction Phenol This compound Ester Aryl Ester Product Phenol->Ester + Acyl_Chloride R-COCl (Acyl Chloride) Acyl_Chloride->Ester Nucleophilic Addition-Elimination Base Base (e.g., Pyridine, Et3N) Base->Ester HCl Scavenger Byproduct HCl (neutralized by base) Silylation_Reaction Phenol This compound Silyl_Ether Aryl Silyl Ether Product Phenol->Silyl_Ether + Silyl_Halide R3Si-Cl (e.g., TBDMSCl) Silyl_Halide->Silyl_Ether Silylation Base Base (e.g., Imidazole) Base->Silyl_Ether Catalyst/Base Byproduct Base-HCl salt

References

Introduction: Strategic Importance and Synthesis Overview

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Large-Scale Synthesis of 3-Bromo-5-methylphenol

This compound is a crucial building block in organic synthesis, valued for its specific substitution pattern that allows for further functionalization in the development of complex molecules.[1][2][3] Its applications span the creation of active pharmaceutical ingredients (APIs) and potent agrochemicals.[3][4] This document provides a comprehensive guide to its large-scale synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and process controls necessary for a safe, efficient, and scalable operation.

The primary challenge in synthesizing this molecule is achieving high regioselectivity. Direct bromination of the readily available precursor, m-cresol (3-methylphenol), often leads to a mixture of ortho- and para-brominated isomers, as well as di- and tri-brominated byproducts, which are difficult and costly to separate at scale.[5][6] To overcome this, we will detail a robust and highly selective protocol based on the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides with exceptional control.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 74204-00-5[1][9]
Molecular Formula C₇H₇BrO[1][3][10]
Molecular Weight 187.03 g/mol [3][4][10]
Appearance Colorless to off-white crystalline solid[1]
Melting Point 61-62 °C[3]
Boiling Point 249 °C at 760 mmHg[3]
Solubility Soluble in alcohols, ethers, and chlorinated solvents; slightly soluble in water.[1]

Recommended Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a bromine atom at a specific position on the aromatic ring by converting a primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion using a copper(I) salt catalyst.[7][11] This multi-step process ensures high regioselectivity, which is paramount for industrial-scale production where purity and yield are critical economic drivers.

The overall workflow involves two key transformations:

  • Diazotization: The conversion of the aromatic amine precursor (5-amino-m-cresol) into a diazonium salt using nitrous acid at low temperatures.

  • Bromo-dediazoniation: The copper(I) bromide-catalyzed displacement of the diazonium group with a bromide, releasing nitrogen gas and forming the desired product.

G cluster_0 Overall Synthesis Workflow A Starting Material (5-Amino-m-cresol) B Step 1: Diazotization (NaNO₂, HBr, 0-5 °C) A->B C Intermediate (Aryl Diazonium Salt) B->C D Step 2: Sandmeyer Reaction (CuBr, Heat) C->D E Crude Product (this compound) D->E F Work-up & Purification (Extraction, Distillation) E->F G Final Product (>98% Purity) F->G

Caption: High-level workflow for the synthesis of this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100g scale and can be adapted for larger production volumes with appropriate engineering controls.

Part 1: Diazotization of 5-Amino-m-cresol

Causality: This step converts the stable amino group into a highly reactive diazonium group (-N₂⁺), an excellent leaving group. The reaction must be conducted at 0-5 °C because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures. Hydrobromic acid is used both as the acid medium and the source of the bromide counter-ion.

Materials & Equipment:

  • Jacketed glass reactor (2 L) with overhead stirring, temperature probe, and addition funnel.

  • 5-Amino-m-cresol (123 g, 1.0 mol)

  • 48% Hydrobromic acid (HBr) (425 mL, 2.5 mol)

  • Sodium nitrite (NaNO₂) (72.5 g, 1.05 mol)

  • Deionized water

  • Ice bath or chiller for the reactor jacket

Procedure:

  • Reactor Setup: Charge the 2 L jacketed reactor with 48% HBr (425 mL). Begin cooling the reactor jacket to 0 °C.

  • Amine Addition: Once the acid temperature is below 10 °C, slowly add 5-amino-m-cresol (123 g) with vigorous stirring. The amine will dissolve to form the corresponding ammonium salt. Cool the resulting solution to 0-5 °C.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (72.5 g) in 150 mL of deionized water. Cool this solution in an ice bath.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine solution over 60-90 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).

  • Holding: Once the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The solution should be kept cold and used immediately in the next step.

Part 2: Sandmeyer Bromo-dediazoniation

Causality: This is the core transformation where the diazonium group is replaced by bromine. Copper(I) bromide is the catalyst. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, nitrogen gas, and Cu(II)Br. The aryl radical then abstracts a bromine atom from Cu(II)Br to form the product and regenerate the Cu(I) catalyst.[8] Adding the diazonium salt to a hot CuBr solution helps to control the vigorous evolution of N₂ gas.

G cluster_1 Sandmeyer Reaction Mechanism N2_salt Ar-N₂⁺ Electron_transfer Single Electron Transfer N2_salt->Electron_transfer CuBr Cu(I)Br CuBr->Electron_transfer Aryl_radical Ar• + N₂ Electron_transfer->Aryl_radical CuBr2 Cu(II)Br₂ Electron_transfer->CuBr2 Atom_transfer Bromine Atom Transfer Aryl_radical->Atom_transfer CuBr2->Atom_transfer Atom_transfer->CuBr Regenerates Catalyst Product Ar-Br Atom_transfer->Product

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Materials & Equipment:

  • Jacketed glass reactor (3 L) with overhead stirring, temperature probe, addition funnel, and condenser connected to a gas scrubber.

  • Copper(I) bromide (CuBr) (21.5 g, 0.15 mol)

  • 48% Hydrobromic acid (HBr) (50 mL)

  • Toluene or Dichloromethane (for extraction)

  • Sodium hydroxide solution (10%)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Catalyst Preparation: Charge the 3 L reactor with Copper(I) bromide (21.5 g) and 48% HBr (50 mL). Heat the mixture to 60-70 °C with stirring.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part 1 to the hot CuBr solution over approximately 1-2 hours. A vigorous evolution of nitrogen gas will occur. The rate of addition must be carefully controlled to manage the effervescence and maintain the reaction temperature between 60-80 °C.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 90-100 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with toluene or dichloromethane (3 x 200 mL).[2]

  • Washing: Combine the organic extracts. Wash sequentially with water (200 mL), 10% sodium hydroxide solution (2 x 150 mL) to remove any unreacted phenolic starting material, and finally with brine (150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or low-melting solid.[2]

Part 3: Purification

Causality: While the Sandmeyer reaction is highly selective, minor impurities may persist. Vacuum distillation is the preferred method for large-scale purification of liquid or low-melting point solids, as it allows for separation based on boiling point at temperatures low enough to prevent product degradation.

Equipment:

  • Vacuum distillation apparatus.

Procedure:

  • Set up the apparatus for vacuum distillation.

  • Distill the crude product under reduced pressure. The product, this compound, will distill at approximately 102-104 °C at 20 mmHg.[12]

  • Collect the pure fraction, which should solidify upon cooling.

  • The expected yield is 130-150 g (70-80%).

Analytical Quality Control

To ensure the final product meets the required specifications for further use, a suite of analytical tests must be performed.

Table 2: Final Product Specifications

TestMethodSpecification
Appearance VisualColorless to off-white crystalline solid
Purity (Assay) HPLC/GC≥ 98.0%
Melting Point Melting Point Apparatus61-62 °C
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Residual Solvents GC-HSAs per ICH Q3C guidelines

Safety, Handling, and Environmental Considerations

Large-scale synthesis involving brominating agents and diazonium intermediates requires stringent safety protocols.[13][14]

Table 3: Hazard Analysis and Mitigation

HazardRiskMitigation and PPE
48% Hydrobromic Acid Severe corrosive burns to skin and eyes; respiratory tract irritation.Work in a well-ventilated fume hood. Wear acid-resistant gloves (neoprene/nitrile), chemical splash goggles, a face shield, and a lab coat.[15][16]
Sodium Nitrite Strong oxidizer, toxic if ingested or inhaled. Can form toxic nitrogen oxides.Store away from combustible materials. Avoid creating dust. Use standard PPE.
Diazonium Salts Thermally unstable; can be explosive when isolated and dry.NEVER isolate the diazonium salt. Keep the solution cold (0-5 °C) at all times and use it immediately after preparation. Use a blast shield for the reactor.
Copper Compounds Irritant, toxic to aquatic life.Prevent release to the environment. Dispose of copper-containing waste through a licensed hazardous waste contractor.
Toluene/DCM Flammable (Toluene), suspected carcinogen (DCM), volatile organic compounds (VOCs).Use in a well-ventilated area away from ignition sources. Use a closed-system for transfers where possible. Wear appropriate gloves and eye protection.

Emergency Procedures:

  • Spills: For HBr spills, neutralize with sodium bicarbonate. For bromine-related spills, a solution of sodium thiosulfate should be readily available.[16]

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[1][17] For eye contact, use an eyewash station and seek immediate medical attention.[15][17]

References

Application Notes and Protocols for the Synthesis of Potential Anticancer Compounds from 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromo-5-methylphenol as a Versatile Scaffold in Oncology Drug Discovery

This compound is a valuable and versatile starting material in medicinal chemistry, particularly in the development of novel anticancer agents. Its structure offers two key points for chemical modification: a phenolic hydroxyl group and a bromine-substituted aromatic ring. This dual functionality allows for the strategic introduction of diverse chemical moieties, enabling the synthesis of complex molecules with the potential to interact with various biological targets implicated in cancer. The hydroxyl group can be readily functionalized through reactions such as Williamson ether synthesis, while the bromo group serves as a handle for powerful cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern drug discovery, facilitating the construction of carbon-carbon and carbon-heteroatom bonds to build libraries of compounds for biological screening.

This document provides detailed application notes and experimental protocols for the synthesis of a potential anticancer compound derived from this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices and ensuring procedural robustness.

Synthetic Strategy: A Multi-step Approach to a Novel Kinase Inhibitor Scaffold

The overall synthetic strategy involves a two-step process to generate a diaryl ether, a common scaffold in many kinase inhibitors. The first step is a Williamson ether synthesis to introduce a heterocyclic moiety, which can enhance solubility and provide key hydrogen bonding interactions with the target protein. The second step is a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl group, which can be tailored to occupy specific pockets within the kinase active site.

Workflow for the Synthesis of the Target Compound

G A This compound (Starting Material) B Williamson Ether Synthesis (Protocol 1) A->B C Intermediate 1: 2-((3-bromo-5-methylphenoxy)methyl) -5-methyl-1,3,4-oxadiazole B->C D Suzuki-Miyaura Coupling (Protocol 2) C->D E Final Compound: 2-methyl-5-((5-methyl-3-(quinolin-4-yl)phenoxy) methyl)-1,3,4-oxadiazole D->E F Characterization (NMR, MS, HPLC) E->F G Biological Evaluation (Kinase Assays, Cell Viability) E->G

Caption: A general workflow for the synthesis and evaluation of a potential anticancer compound from this compound.

Protocol 1: Williamson Ether Synthesis of 2-((3-bromo-5-methylphenoxy)methyl)-5-methyl-1,3,4-oxadiazole (Intermediate 1)

This protocol describes the synthesis of a key intermediate by coupling this compound with 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole. The 1,3,4-oxadiazole heterocycle is a common motif in medicinal chemistry known for its favorable metabolic stability and ability to participate in hydrogen bonding.

Rationale: The Williamson ether synthesis is a reliable method for forming aryl ethers. The use of a moderately strong base like potassium carbonate is sufficient to deprotonate the phenol, forming a phenoxide that acts as a nucleophile. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Materials and Reagents:
ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound187.0310.01.87 g
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole132.5411.01.46 g
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
Acetonitrile (MeCN)--50 mL
Ethyl Acetate (EtOAc)--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Step-by-Step Procedure:
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.87 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Add acetonitrile (50 mL) to the flask.

  • Add 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (1.46 g, 11.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • After the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexane to afford the desired product as a white solid.

Expected Yield: 75-85%

Characterization of Intermediate 1:

  • 1H NMR (400 MHz, CDCl3): δ 7.05 (s, 1H), 6.90 (s, 1H), 6.85 (s, 1H), 5.20 (s, 2H), 2.55 (s, 3H), 2.30 (s, 3H).

  • Mass Spectrometry (ESI+): m/z calculated for C11H11BrN2O2 [M+H]+: 299.00; found: 299.1.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-methyl-5-((5-methyl-3-(quinolin-4-yl)phenoxy)methyl)-1,3,4-oxadiazole (Final Compound)

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of Intermediate 1 with quinoline-4-boronic acid. The quinoline moiety is frequently found in kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinases.

Rationale: The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds between an aryl halide and an organoboronic acid.[1] A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle. A base, like potassium carbonate, is required for the transmetalation step. A mixture of dioxane and water is a common solvent system that aids in the dissolution of both organic and inorganic reagents.

Materials and Reagents:
ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Intermediate 1299.135.01.50 g
Quinoline-4-boronic acid172.986.01.04 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.25289 mg
Potassium Carbonate (K₂CO₃)138.2110.01.38 g
1,4-Dioxane--40 mL
Water--10 mL
Ethyl Acetate (EtOAc)--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Step-by-Step Procedure:
  • To a 100 mL Schlenk flask, add Intermediate 1 (1.50 g, 5.0 mmol), quinoline-4-boronic acid (1.04 g, 6.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol) to the flask.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir for 8-12 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 50% to 100% ethyl acetate in hexane to yield the final compound as a pale yellow solid.

Expected Yield: 60-75%

Characterization of the Final Compound:

  • 1H NMR (400 MHz, CDCl3): δ 8.90 (d, J = 4.5 Hz, 1H), 8.20 (d, J = 8.5 Hz, 1H), 8.00 (d, J = 8.5 Hz, 1H), 7.80 (t, J = 7.5 Hz, 1H), 7.65 (t, J = 7.5 Hz, 1H), 7.50 (d, J = 4.5 Hz, 1H), 7.30 (s, 1H), 7.15 (s, 1H), 7.05 (s, 1H), 5.30 (s, 2H), 2.60 (s, 3H), 2.40 (s, 3H).

  • Mass Spectrometry (ESI+): m/z calculated for C20H17N3O2 [M+H]+: 344.13; found: 344.2.

  • HPLC Purity: >95%

Data Summary

StepProductStarting MaterialYield (%)Purity (%)
Protocol 1Intermediate 1This compound80>98
Protocol 2Final CompoundIntermediate 168>95

Discussion and Biological Context

The synthesized diaryl ether containing a quinoline and an oxadiazole moiety represents a promising scaffold for targeting protein kinases. Many clinically approved kinase inhibitors, such as Lapatinib and Sunitinib, feature similar structural motifs. The quinoline ring can potentially interact with the hinge region of the kinase domain, a critical interaction for potent inhibition. The diaryl ether linkage provides a rigid scaffold that correctly orients the quinoline and the other parts of the molecule within the ATP-binding pocket.

Plausible Mechanism of Action: Kinase Inhibition

G cluster_0 ATP Binding Pocket of Kinase cluster_1 Synthesized Inhibitor A Hinge Region B Hydrophobic Pocket C Solvent Exposed Region D Quinoline Moiety D->A H-Bonding H Inhibition of ATP Binding E Diaryl Ether Linker E->B Hydrophobic Interactions F Oxadiazole Moiety F->C Improves Solubility G ATP

Caption: A conceptual diagram illustrating the potential binding mode of the synthesized compound in a kinase active site.

Further biological evaluation would be required to confirm the anticancer activity and elucidate the precise mechanism of action of this novel compound. This would typically involve in vitro kinase assays against a panel of cancer-relevant kinases, followed by cell-based assays to assess its effect on cancer cell proliferation, apoptosis, and cell cycle progression.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of potential anticancer compounds. The protocols outlined in this document demonstrate a robust and efficient synthetic route to a novel diaryl ether-based scaffold with potential as a kinase inhibitor. By leveraging well-established synthetic methodologies such as Williamson ether synthesis and Suzuki-Miyaura cross-coupling, researchers can generate diverse libraries of compounds for drug discovery programs in oncology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-5-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to help you optimize your synthetic yields and purity. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your laboratory setting.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, can be approached through several synthetic routes. The choice of method often depends on the available starting materials, required scale, and desired purity. This guide will focus on two of the most practical and regioselective methods:

  • C-H Activation/Borylation/Oxidation of 3-Bromotoluene: A modern and efficient one-pot method that offers high yield and regioselectivity.

  • Sandmeyer Reaction of 3-Amino-5-methylphenol: A classic and reliable method for introducing a bromine atom with high regiocontrol, contingent on the availability of the corresponding aniline precursor.

We will also briefly discuss the challenges associated with the direct bromination of m-cresol to highlight the importance of choosing a regioselective strategy.

Method 1: C-H Activation/Borylation/Oxidation of 3-Bromotoluene

This contemporary approach provides a highly efficient and regioselective route to this compound in a one-pot procedure, minimizing the need for isolation of intermediates.[1][2][3]

Experimental Protocol

This protocol is adapted from a multigram-scale synthesis and can be scaled as needed.[1]

Step 1: Borylation

  • To a suitable reaction vessel, add 3-bromotoluene (1.0 eq) and bis(pinacolato)diboron (B₂pin₂, 1.1 eq).

  • Add an iridium-based catalyst, such as [Ir(cod)OMe]₂ (1.5 mol %), and a bipyridine ligand, like 3,4,7,8-tetramethyl-1,10-phenanthroline (3 mol %).

  • Heat the mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Oxidation

  • Once the borylation is complete, cool the reaction mixture to room temperature.

  • Remove volatile components under reduced pressure.

  • Dissolve the crude boronic ester intermediate in acetone (e.g., 10 mL per gram of starting 3-bromotoluene).

  • In a separate flask, prepare a solution of an oxidizing agent, such as Oxone® (potassium peroxymonosulfate, 2.0 eq), in water.

  • Slowly add the aqueous oxidizing solution to the acetone solution of the boronic ester. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualization of the Workflow

C_H_Activation_Workflow Start 3-Bromotoluene Borylation Borylation [Ir(cod)OMe]₂, Ligand, B₂pin₂ 80-100 °C Start->Borylation Intermediate Crude Boronic Ester Borylation->Intermediate Oxidation Oxidation Oxone®, Acetone/H₂O Room Temperature Intermediate->Oxidation Workup Workup & Purification Oxidation->Workup Product This compound Workup->Product Sandmeyer_Workflow Start 3-Amino-5-methylphenol Diazotization Diazotization NaNO₂, HBr 0-5 °C Start->Diazotization Intermediate Diazonium Salt Diazotization->Intermediate Sandmeyer Sandmeyer Reaction CuBr, HBr 60-70 °C Intermediate->Sandmeyer Workup Workup & Purification Sandmeyer->Workup Product This compound Workup->Product

References

Technical Support Center: Purification of Crude 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 3-Bromo-5-methylphenol via column chromatography. The content is structured in a question-and-answer format to directly address common issues, moving from initial setup to advanced troubleshooting.

Section 1: Pre-Chromatography Strategy & Setup

Before any purification, a successful outcome depends on understanding your molecule and developing a logical separation strategy. This section addresses the foundational questions that prevent common failures.

FAQ: What are the key properties of this compound to consider before chromatography?

Understanding the physicochemical properties of your target compound is the first step in designing a robust purification protocol. This compound is a moderately polar aromatic compound. Its key characteristics are summarized below.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₇H₇BrO[1]---
Molecular Weight 187.03 g/mol [2]Influences diffusion rates but is less critical than polarity for column chromatography.
Appearance White to off-white or very dark red solid[2][3]Color in the crude product often indicates impurities (e.g., oxidation byproducts).
Melting Point 61-62 °C[2][4]Useful for assessing the purity of the final isolated solid.
Solubility Soluble in ether, alcohol, and chlorinated solvents; slightly soluble in chloroform and methanol; sparingly soluble in water.[1][2][3]Critical for choosing a solvent to dissolve the crude sample for loading onto the column.
pKa ~9.11 (Predicted)[2]Crucial Property: The acidic nature of the phenolic hydroxyl group leads to strong interactions with the slightly acidic silica gel stationary phase, which is a primary cause of tailing.

The most critical factor is the acidic phenolic proton. This functionality can lead to strong, sometimes irreversible, binding to standard silica gel, causing significant tailing or even complete retention of the product on the column.[5][6]

FAQ: How do I select the optimal stationary and mobile phases using Thin-Layer Chromatography (TLC)?

Thin-Layer Chromatography (TLC) is an indispensable preliminary technique for developing your column chromatography method.[7] It allows for rapid testing of different solvent systems to find one that provides adequate separation between your target compound and its impurities.[8]

Core Principle: The ideal solvent system (mobile phase) for column chromatography should result in a TLC retention factor (Rƒ) of 0.25 to 0.35 for the desired compound.[8] This Rƒ value ensures that the compound spends enough time interacting with the stationary phase to separate from impurities but not so long that it leads to excessive band broadening and long elution times.

Experimental Protocol: TLC System Development

  • Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the dissolved crude mixture onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a small amount of your test solvent system. Common starting systems for moderately polar compounds include mixtures of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate or dichloromethane).[9]

  • Visualization: After the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp. Circle the separated spots with a pencil.

  • Calculation: Measure the distance traveled by the solvent and the distance traveled by the center of the spot for your target compound. Calculate the Rƒ value:

    • Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Optimization:

    • If Rƒ is too high (> 0.4): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% ethyl acetate in hexane to 20%).

    • If Rƒ is too low (< 0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexane to 30%).[10]

Workflow for Method Development```dot

G TLC_Decision TLC_Decision Col_Prep Col_Prep TLC_Decision->Col_Prep Yes TLC_MorePolar Increase Polarity of Mobile Phase TLC_Decision->TLC_MorePolar No (Rƒ too low) TLC_LessPolar Decrease Polarity of Mobile Phase TLC_Decision->TLC_LessPolar No (Rƒ too high) TLC_Test TLC_Test TLC_MorePolar->TLC_Test TLC_LessPolar->TLC_Test

Caption: A decision tree for troubleshooting common column issues.

References

Technical Support Center: Recrystallization of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromo-5-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this compound. Our focus is on delivering practical, field-tested insights to ensure you achieve high purity and yield.

Introduction to Recrystallization of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Often, after synthesis and initial workup, it is obtained as an oily liquid or an impure solid.[2][3] Recrystallization is a critical purification step to obtain a crystalline solid with the desired purity. This process relies on the principle that the solubility of a solid in a solvent increases with temperature.[4] By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution.

Physical Properties of this compound

A thorough understanding of the physical properties of this compound is fundamental to developing a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₇H₇BrO[1][5][6]
Molecular Weight 187.03 g/mol [5][6]
Appearance Colorless to white crystalline solid[1][2]
Melting Point 61-62 °C[2]
Boiling Point 249 °C[2]
Solubility Soluble in alcohol, ether, and chlorinated solvents; slightly soluble in water.[1] Slightly soluble in chloroform and methanol.[2][1][2]

Core Experimental Protocol: Recrystallization of this compound

This protocol is a robust starting point for the purification of this compound, designed to be adaptable based on the nature and extent of impurities.

Step 1: Solvent System Selection

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Given that this compound is soluble in a range of organic solvents, a mixed solvent system is often optimal to achieve the desired solubility gradient.

  • Recommended Solvent Pair: Hexane and Dichloromethane (DCM)

    • Rationale: DCM is a good solvent in which this compound is readily soluble. Hexane is a poor solvent (antisolvent) that will induce crystallization when added to a DCM solution of the compound. This pairing allows for fine-tuned control over the saturation point.

Step 2: Dissolution
  • Place the crude this compound (e.g., 1.0 g) into a clean Erlenmeyer flask.

  • Add a minimal amount of dichloromethane (DCM) dropwise at room temperature until the solid just dissolves. Avoid using a large excess of DCM.

  • Gently heat the solution on a hot plate to a low temperature (around 35-40 °C) to ensure complete dissolution. Do not boil, as DCM has a low boiling point.

Step 3: Hot Filtration (Optional)

If insoluble impurities are visible in the hot solution, a hot filtration step is necessary.

  • Pre-warm a separate Erlenmeyer flask and a stemless funnel with a fluted filter paper by rinsing with a small amount of hot DCM.

  • Quickly filter the hot solution through the pre-warmed setup to remove insoluble materials.

Step 4: Induction of Crystallization
  • To the warm, clear solution of this compound in DCM, slowly add hexane dropwise while gently swirling the flask.

  • Continue adding hexane until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.[7]

  • Add a few drops of DCM to redissolve the precipitate and obtain a clear solution again. This ensures you are at the optimal saturation point for crystal growth.

Step 5: Crystal Growth
  • Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

Step 6: Isolation and Drying of Crystals
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes.

  • Transfer the crystals to a watch glass and dry them completely in a desiccator or a vacuum oven at a low temperature.

Workflow Diagram

Recrystallization_Workflow A Crude this compound B Dissolve in minimal hot DCM A->B C Insoluble Impurities Present? B->C D Hot Filtration C->D Yes E Add Hexane (Antisolvent) until Turbid C->E No D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration & Wash with Cold Hexane G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Recrystallization workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out," or the separation of the solute as a liquid instead of a solid, is a common problem, especially with compounds that have relatively low melting points.[8]

  • Causality: This often occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by rapid cooling or the presence of impurities that depress the melting point.

  • Immediate Corrective Actions:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of the "good" solvent (DCM in our protocol) to decrease the saturation.

    • Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.

    • Consider adding a seed crystal of pure this compound to induce crystallization at a higher temperature.

Q2: No crystals have formed, even after cooling in an ice bath. What went wrong?

A2: The lack of crystal formation is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin.

  • Troubleshooting Steps:

    • Check for Supersaturation: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Add a Seed Crystal: If available, a single, pure crystal of the product can be added to the solution to initiate crystallization.

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then attempt the cooling process again.

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor.

  • Potential Causes and Solutions:

    • Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the compound is a primary cause of low recovery.

    • Premature Filtration: If crystals are filtered before the solution is thoroughly cooled, a substantial amount of the product will be lost. Ensure the solution is ice-cold before filtration.

    • Inappropriate Washing: Washing the crystals with a solvent that is not ice-cold or with too much washing solvent can redissolve the product. Always use a minimal amount of ice-cold antisolvent for washing.

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: If your product is expected to be colorless but retains a colored tint, it is likely due to highly soluble, colored impurities.

  • Decolorization Technique:

    • After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

    • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot filtration to remove the charcoal before proceeding with the cooling and crystallization steps. Caution: Adding charcoal to a boiling solution can cause it to froth violently.

Q5: How do I choose an alternative solvent system?

A5: If the recommended hexane/DCM system is not providing satisfactory results, you can screen for other solvent pairs.

  • Screening Protocol:

    • Place a small amount of your crude product into several test tubes.

    • Add different potential "good" solvents (e.g., ethanol, ethyl acetate, toluene) to each test tube and heat to see if the compound dissolves.

    • To the test tubes where the compound dissolved, add a potential "poor" solvent (antisolvent) in which the compound is known to be insoluble (e.g., water, hexane, heptane) until turbidity appears. The two solvents must be miscible.[9]

    • Observe which combination provides the best crystal formation upon cooling.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue Issue1 Oiling Out? Start->Issue1 Issue2 No Crystals Formed? Start->Issue2 Issue3 Low Yield? Start->Issue3 Sol1 Reheat & Add Good Solvent. Cool Slowly. Seed. Issue1->Sol1 Yes Sol2 Scratch Flask or Seed Crystal. Issue2->Sol2 Yes Sol4 Check for Excess Solvent. Ensure Thorough Cooling. Use Minimal Ice-Cold Wash. Issue3->Sol4 Yes Issue2_Sub Too Much Solvent? Sol2->Issue2_Sub Still No Crystals Sol3 Reduce Solvent Volume by Evaporation. Issue2_Sub->Sol3 Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Bromo-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Given its utility as a key intermediate in pharmaceuticals and agrochemicals, achieving high purity is paramount.[1][2] This document provides in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols to help you identify and mitigate unwanted byproducts.

Section 1: Frequently Asked Questions (FAQs) about Byproduct Formation

This section addresses the most common issues encountered during the synthesis of this compound, focusing on the prevalent Sandmeyer reaction pathway, which offers superior regioselectivity over direct bromination of m-cresol.

Q1: I'm synthesizing this compound via a Sandmeyer reaction starting from 3-amino-5-methylphenol. What are the most common byproducts I should expect?

A1: The Sandmeyer reaction, while powerful for installing a bromine at a specific position, is susceptible to several side reactions.[3][4] The diazonium salt intermediate is highly reactive and can proceed through multiple pathways.

Key Potential Byproducts:

  • Phenolic Byproduct (3,5-Dihydroxytoluene): This is often the most significant impurity. The aryl diazonium salt can be attacked by water, which acts as a nucleophile, leading to the loss of nitrogen gas and formation of a phenol.[5] This is essentially a hydroxylation reaction that replaces the diazonium group with a hydroxyl group.

  • Deamination Product (m-Cresol): Incomplete reaction or the presence of reducing agents can lead to the replacement of the diazonium group with a hydrogen atom, yielding the starting material's scaffold, m-cresol.

  • Azo Coupling Products: If the pH of the reaction mixture rises or if there is a high concentration of the unreacted starting amine or the phenolic product, the electrophilic diazonium salt can attack another aromatic ring. This results in the formation of highly colored azo compounds (e.g., yellow, orange, or red), which can be potent impurities even at low levels.[6][7]

  • Biaryl Byproducts: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][5] This radical mechanism can lead to the coupling of two aryl radicals, forming dimeric, high-molecular-weight impurities.

Q2: My reaction mixture has developed a strong yellow/orange color. What is causing this and is it a problem?

A2: A strong color is a classic indicator of azo coupling . The diazonium salt is an excellent electrophile, and it will react with any electron-rich aromatic compounds present, including the starting 3-amino-5-methylphenol or the this compound product itself. This is an electrophilic aromatic substitution reaction that forms an azo compound (R-N=N-R'), which are often intensely colored dyes.

Causality and Mitigation:

  • pH Control: This side reaction is highly pH-dependent. It is more prevalent in neutral or slightly basic conditions. Maintaining a strongly acidic environment (pH < 4) suppresses the coupling reaction by ensuring the amine starting material is protonated and thus deactivated towards electrophilic attack.

  • Temperature Control: Diazonium salts are thermally unstable. Running the reaction at low temperatures (typically 0-5 °C) not only prevents decomposition of the salt but also slows the rate of side reactions, including azo coupling.[8]

While the azo byproduct may be in low concentration, its intense color can make it seem like a major component. However, it represents a loss of yield and is an impurity that must be removed during purification.

Q3: How can I minimize the formation of the phenolic byproduct during my Sandmeyer reaction?

A3: The formation of 3,5-dihydroxytoluene (from 3-amino-5-methylphenol diazotization) or other phenols is a result of the diazonium salt reacting with water.[5] To minimize this:

  • Strict Temperature Control: Keep the reaction temperature at 0-5 °C. The rate of hydrolysis of the diazonium salt increases significantly with temperature.

  • Use of Copper(I) Bromide (CuBr): The copper(I) salt is not just a source of bromide; it is a catalyst that facilitates the single-electron transfer (SET) to the diazonium salt, promoting the desired radical pathway for bromination over the competing nucleophilic attack by water.[3][5]

  • Control Addition Rate: Add the solution of the diazonium salt to the CuBr solution slowly. This keeps the instantaneous concentration of the diazonium salt low, favoring the reaction with the copper reagent over the reaction with the water solvent.

Q4: I attempted a direct bromination of m-cresol and my analysis shows a complex mixture of isomers. Why did this happen?

A4: This is expected. Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating ortho-, para-directors.[9] In m-cresol (3-methylphenol), the 2, 4, and 6 positions are all activated towards electrophilic aromatic substitution. Bromination will therefore produce a mixture of isomers that are very difficult to separate.

  • Likely Isomers: 2-Bromo-3-methylphenol, 4-Bromo-3-methylphenol, and 6-Bromo-3-methylphenol.

  • Polybromination: Due to the high activation of the ring, multiple brominations can occur, leading to di- and tri-brominated products, such as 2,4-dibromo-3-methylphenol.[10]

This is why a Sandmeyer reaction, which offers precise regiochemical control, is the preferred method for synthesizing a specific isomer like this compound.

Section 2: Troubleshooting Guide: A Workflow for Impurity Identification

Encountering an unknown peak in your GC-MS or HPLC analysis is a common challenge. This workflow provides a systematic approach to identifying potential byproducts.

Mandatory Visualization: Impurity Identification Workflow

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Structural Elucidation A Run GC-MS or LC-MS of crude reaction mixture B Obtain Mass Spectrum (MS) and Retention Time (RT) A->B C Analyze Molecular Ion (M+) B->C D Is M+ = 186/188? (Expected for C7H7BrO) C->D E Is M+ > 188? (e.g., 264/266/268 for Dibromo) C->E F Is M+ < 186? (e.g., 108 for m-cresol) C->F G Is M+ >> 188? (e.g., ~294 for Azo-dimer) C->G H Probable Isomer: Compare RT to standards or use predictive software. D->H I Probable Polybromination: Check isotopic pattern for Br2. E->I J Probable Starting Material or Deamination Product. F->J K Probable Coupling Product: (Biaryl or Azo). G->K L Purify via Column Chromatography or Prep-HPLC H->L I->L J->L K->L M Confirm Structure with 1H and 13C NMR L->M

Caption: A logical workflow for identifying unknown impurities.

Section 3: Detailed Analytical Protocols

These protocols provide validated starting points for the analysis of your reaction mixture.

Protocol 3.1: GC-MS Analysis for Reaction Monitoring and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying the volatile components in your reaction mixture.[11]

1. Sample Preparation:

  • Quench a small aliquot (~0.1 mL) of the reaction mixture in 1 mL of saturated sodium bicarbonate solution.

  • Extract with 2 mL of ethyl acetate or dichloromethane.

  • Vortex thoroughly and allow the layers to separate.

  • Carefully transfer the organic layer to a new vial.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Dilute an aliquot of the dried organic solution to ~1 mg/mL with the extraction solvent for GC-MS analysis.

2. GC-MS Parameters:

  • GC Column: A standard non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is recommended.

  • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

Protocol 3.2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC can be particularly effective for separating positional isomers which may co-elute in GC.[12] A pentafluorophenyl (PFP) stationary phase often provides unique selectivity for halogenated aromatic compounds.[13]

1. Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

  • Column: Hypersil GOLD PFP column (or equivalent), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic or gradient elution.

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • Example Gradient: Start with 40% B, ramp to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis at 280 nm.

Section 4: Key Byproduct Profiles

The following tables summarize the expected mass spectral and NMR characteristics of common byproducts.

Table 1: Common Byproducts in the Sandmeyer Synthesis of this compound
Byproduct NameStructureMolecular Weight ( g/mol )Key GC-MS Fragment (m/z)Distinguishing ¹H NMR Feature
m-Cresol C₇H₈O108.14108, 107, 77Absence of bromine signal; characteristic aromatic splitting.
3,5-Dihydroxytoluene C₇H₈O₂124.14124, 123, 95Two -OH peaks; highly symmetric aromatic signals.
Azo-Coupled Dimer C₁₄H₁₃BrN₄O~333.18>300Complex aromatic region; presence of N=N bond.
Biaryl Dimer C₁₄H₁₂Br₂O₂~388.06>350High molecular weight; complex aromatic region.
Table 2: Potential Isomeric Byproducts from Direct Bromination of m-Cresol
Byproduct NameStructureMolecular Weight ( g/mol )Expected Elution Order (GC)Distinguishing ¹H NMR Feature
4-Bromo-3-methylphenol C₇H₇BrO187.03Typically elutes firstThree distinct aromatic signals, often a doublet, a singlet, and a doublet of doublets.
6-Bromo-3-methylphenol C₇H₇BrO187.03Intermediate elutionThree distinct aromatic signals.
2,4-Dibromo-3-methylphenol C₈H₆Br₂O265.94Elutes lastTwo aromatic signals, likely doublets.
Section 5: Visualization of Reaction Pathways

Understanding the reaction mechanism is key to controlling its outcome. The following diagram illustrates the desired Sandmeyer pathway and the major competing side reactions.

Mandatory Visualization: Sandmeyer Reaction Pathway and Side Reactions

G A 3-Amino-5-methylphenol B Diazonium Salt Intermediate [Ar-N₂]⁺ A->B NaNO₂, HBr 0-5 °C C Product: This compound B->C CuBr (SET) -N₂ D Side Product: 3,5-Dihydroxytoluene (Phenol) B->D H₂O -N₂ E Side Product: m-Cresol (Deamination) B->E Reducing Agent (e.g., H₃PO₂) -N₂ F Side Product: Azo Compound B->F + Ar-OH / Ar-NH₂ (Incorrect pH)

Caption: Key reaction pathways in the synthesis of this compound.

References

troubleshooting polybromination in the synthesis of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the challenge of polybromination, encountered during the electrophilic aromatic substitution of 3-methylphenol (m-cresol). As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: My bromination of 3-methylphenol is yielding a mixture of di- and tri-brominated products instead of the desired this compound. What is causing this lack of selectivity?

A1: This is the most common challenge in the bromination of phenols and is rooted in the fundamental principles of electrophilic aromatic substitution (EAS). The hydroxyl (-OH) group of the phenol is a powerful activating group, meaning it donates electron density into the benzene ring.[1][2] This significantly increases the nucleophilicity of the ring, making it highly reactive towards electrophiles like bromine.[3][4]

In the case of 3-methylphenol (m-cresol), you have two activating groups: the hydroxyl group and the methyl group. Both are ortho, para-directing.[5][6] Their combined effect makes the aromatic ring exceptionally reactive, leading to rapid, successive additions of bromine atoms at the available activated positions (positions 2, 4, and 6) if the reaction conditions are not carefully controlled. Using a highly reactive brominating system, such as elemental bromine in a polar solvent, will almost invariably lead to polybromination.[7][8]

Q2: How does my choice of brominating agent affect the reaction's selectivity?

A2: The reactivity of the brominating agent is a critical parameter for controlling selectivity.

  • High Reactivity (Leads to Polybromination): Elemental bromine (Br₂), especially in polar solvents like water (bromine water), is highly electrophilic and reacts very rapidly with activated rings, making it difficult to stop the reaction at the monosubstituted stage.[2][9]

  • Moderate Reactivity (Favors Monobromination): Milder and more sterically hindered brominating agents provide better control. N-Bromosuccinimide (NBS) is a preferred reagent for selective monobromination of activated aromatic compounds.[10][11] It generates a low concentration of electrophilic bromine in situ, which helps to prevent runaway polybromination. Other controlled systems include generating bromine in situ from sources like H₂O₂/HBr or KBr/KBrO₃, which can offer improved selectivity under specific conditions.[10][12]

The following diagram illustrates the competing reaction pathways.

G cluster_start Starting Material cluster_products Reaction Products Start 3-Methylphenol (m-Cresol) Mono Desired Product: This compound Start->Mono + Br+ (Position 5) Di Byproduct: 3,5-Dibromo-5-methylphenol Start->Di + 2 Br+ (Uncontrolled) Mono->Di + Br+ (Position 3) Tri Byproduct: 2,4,6-Tribromophenol (via ipso-substitution) Di->Tri + Br+ (Desulfonation/Decarboxylation may occur) G Start Problem: Polybromination Observed Q1 Check Brominating Agent: Are you using Br₂? Start->Q1 A1_Yes Switch to NBS (N-Bromosuccinimide) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Check Solvent: Is it polar (e.g., H₂O, AcOH)? A1_Yes->Q2 A1_No->Q2 A2_Yes Switch to Non-Polar Solvent (e.g., CCl₄, DCM) Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Check Temperature: Is reaction at room temp? A2_Yes->Q3 A2_No->Q3 A3_Yes Lower Temperature (Use 0-5 °C ice bath) Q3->A3_Yes Yes A3_No Proceed to next check Q3->A3_No No Q4 Check Reagent Addition: Was NBS added all at once? A3_Yes->Q4 A3_No->Q4 A4_Yes Use Slow, Dropwise Addition (via dropping funnel) Q4->A4_Yes Yes A4_No Proceed to next check Q4->A4_No No End Solution: Optimized Selective Monobromination A4_Yes->End A4_No->End

References

Technical Support Center: Purification of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering colored impurities in 3-Bromo-5-methylphenol. We will explore the root causes of discoloration and provide validated, step-by-step protocols for troubleshooting and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a direct question-and-answer format, focusing on the underlying scientific principles to empower effective problem-solving.

Q1: Why has my this compound sample turned yellow, pink, or brown?

A1: The discoloration of this compound, which should ideally be a white to off-white solid[1], is almost always due to oxidation. Phenolic compounds are highly susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal contaminants.

The core mechanism involves the oxidation of the phenol's hydroxyl group (-OH) to form highly colored quinone-type structures.[2][3] These initial oxidation products, such as benzoquinones, can then react with unoxidized phenol molecules to form charge-transfer complexes, often called quinhydrones, which are intensely colored (typically dark brown or black) even at very low concentrations.[4][5][6] The presence of the electron-donating methyl group and the electron-withdrawing bromo group on the aromatic ring influences the compound's susceptibility to this process.

Q2: What are the primary laboratory methods for removing these colored impurities?

A2: There are three principal methods for decolorizing this compound, chosen based on the impurity level and required final purity.

  • Activated Carbon (Charcoal) Treatment: Best for removing small to moderate amounts of highly colored, non-polar impurities. It works by physical adsorption.

  • Recrystallization: An excellent method for overall purification if the compound is a solid. It removes colored impurities along with other structurally similar, non-colored impurities.

  • Column Chromatography: The most powerful technique, reserved for difficult separations, removal of multiple impurities, or when the highest possible purity is required.

The choice of method depends on a cost-benefit analysis of time, solvent usage, yield loss, and the desired final purity.

Q3: When should I use activated carbon, and what is the mechanism?

A3: Activated carbon treatment is the preferred first-line approach when your primary goal is rapid decolorization with minimal effort, and you suspect the impurities are large, conjugated molecules.

Mechanism of Action: Activated carbon has an extremely porous structure with a vast internal surface area.[7][8] The colored impurities (quinones, quinhydrones) are typically large, flat (planar) organic molecules. These molecules are strongly attracted to the carbon surface via van der Waals forces and become trapped within its pores—a process called adsorption .[7][9] The smaller this compound molecules have a weaker affinity for the carbon and remain dissolved in the solvent, allowing for their separation by simple filtration. Wood-based activated carbon is often preferred for its macroporous structure, which is ideal for capturing large pigment molecules.[8]

Q4: I tried using activated carbon, but my sample is still colored. What went wrong?

A4: This is a common issue that can usually be traced to one of these factors:

  • Insufficient Carbon: You may not have used enough activated carbon to adsorb all the impurities. A general starting point is 1-2% by weight of your compound, but heavily contaminated samples may require more.

  • Incorrect Solvent: The compound must be fully dissolved for the carbon to work. If your product is only partially dissolved, the impurities will remain trapped within the solid lattice.

  • Insufficient Contact Time or Temperature: Adsorption is not instantaneous. Heating the solution (gently, to avoid solvent loss) and stirring for 15-30 minutes increases the kinetic energy, ensuring impurity molecules reach the carbon's active sites.

  • Carbon Quality: Not all activated carbon is the same. Ensure you are using a high-purity, decolorizing grade.

  • Filtering Too Slowly: If you perform a hot filtration to remove the carbon, doing it too slowly can cause your desired product to crystallize prematurely along with the carbon, leading to yield loss and potential re-introduction of trapped impurities.

Q5: Recrystallization seems more thorough. Which solvents are suitable for this compound?

A5: Recrystallization is an excellent choice for achieving high purity. The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Based on its known properties—a solid with a melting point of 61-62°C and solubility in organic solvents[1]—here are some recommended solvent systems to test on a small scale first:

  • Single Solvent System:

    • Toluene or Xylenes: Good for non-polar to moderately polar compounds.

    • Heptane or Cyclohexane: If the compound is soluble enough when hot, these non-polar solvents are excellent for inducing crystallization as they are poor solvents at room temperature.

  • Mixed Solvent System (Co-solvent System): This is often the most effective approach.

    • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.

    • Dichloromethane/Heptane: Dissolve in a minimum of dichloromethane at room temperature, then add heptane dropwise until turbidity is observed. Gently warm to redissolve, then cool slowly.

Q6: When is column chromatography necessary, and what conditions should I use?

A6: Column chromatography is the most powerful purification technique and should be used when:

  • Recrystallization and carbon treatment fail to yield a pure product.

  • The impurity has a polarity very similar to the product.

  • The "impurity" is actually a mixture of several byproducts.

  • The product is an oil or low-melting solid, making recrystallization difficult.[10]

For this compound, a standard flash column chromatography setup is effective.[11]

  • Stationary Phase: Silica gel (standard 230-400 mesh). Phenols can sometimes "tail" on silica; adding 0.5-1% acetic or formic acid to the eluent can suppress this by protonating the silica surface.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is used to elute the compounds. A good starting point is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% Ethyl Acetate and gradually increasing to 20-30%). The less polar impurities will elute first, followed by the pure this compound. The highly colored, polar oxidation products will remain strongly adsorbed at the top of the column.[12]

Q7: How do I prevent my pure this compound from discoloring again?

A7: Prevention is critical. Once purified, store this compound under conditions that minimize oxidation:

  • Inert Atmosphere: Store in a tightly sealed container, preferably after flushing with an inert gas like argon or nitrogen.

  • Light Protection: Use an amber glass vial or store the container in a dark place (e.g., inside a cabinet).

  • Low Temperature: Store in a refrigerator or freezer to slow the rate of any potential oxidation reactions.

Purification Methodologies & Protocols

This section provides detailed, step-by-step instructions for the key purification techniques discussed.

Data Summary: Comparison of Purification Methods
FeatureActivated Carbon TreatmentRecrystallizationFlash Column Chromatography
Primary Use Rapid removal of colored impuritiesOverall purification of solidsHigh-purity separation of complex mixtures
Selectivity Low (removes large molecules)High (based on solubility)Very High (based on polarity)
Time Required Low (30-60 minutes)Medium (2-4 hours)High (4-8 hours)
Typical Yield >95%70-90%60-85%
Solvent Usage Low to MediumMediumHigh
Skill Level BeginnerIntermediateAdvanced
Diagram: Troubleshooting Workflow for Purification

Below is a decision-making flowchart to guide your choice of purification method.

PurificationWorkflow start Impure this compound (Colored Sample) decision1 Is the primary goal quick decolorization? start->decision1 proc_carbon Protocol 1: Activated Carbon Treatment decision1->proc_carbon Yes proc_recryst Protocol 2: Recrystallization decision1->proc_recryst No, high overall purity needed decision2 Is the sample now pure? proc_carbon->decision2 decision2->proc_recryst No end_ok Pure Product (Store Properly) decision2->end_ok Yes decision3 Is the sample now pure? proc_recryst->decision3 proc_chrom Protocol 3: Flash Column Chromatography decision3->proc_chrom No decision3->end_ok Yes proc_chrom->end_ok Purity Confirmed end_consult Consult Senior Scientist (Consider structural analysis) proc_chrom->end_consult Still Impure

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Decolorization with Activated Carbon
  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a suitable solvent (e.g., ethanol, toluene) at a concentration of approximately 50-100 mg/mL. Use a magnetic stir bar.

  • Carbon Addition: Add 1-2% w/w of decolorizing activated carbon relative to the mass of your compound. For 10 grams of product, this is 100-200 mg of carbon.

  • Heating and Stirring: Gently warm the mixture to 40-50°C while stirring for 15-30 minutes. Do not boil, as this can cause solvent loss and potential bumping.

  • Hot Filtration: Set up a filtration apparatus (a funnel with fluted filter paper or a Büchner funnel with a paper seal). Pre-heat the funnel by pouring a small amount of hot, clean solvent through it. This prevents the product from crystallizing in the funnel.

  • Filtration: Quickly and carefully pour the hot mixture through the filter to separate the activated carbon. The resulting filtrate should be colorless or significantly less colored.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the purified product.

Diagram: Mechanism of Adsorption by Activated Carbon

AdsorptionMechanism cluster_0 Activated Carbon Particle carbon impurity1 impurity2 product1 product2 product3 product4 label_product This compound (Small Molecule) label_impurity Colored Impurity (Large Molecule) product_key impurity_key

Caption: Colored impurities are trapped in carbon pores while product remains in solution.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: On a small scale (10-20 mg), test the solubility of your compound in various solvent systems (e.g., Toluene, Ethanol/Water) to find one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are any insoluble impurities (like dust or residual carbon), perform a hot filtration as described in the activated carbon protocol. If the solution is clear, skip this step.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Improving Regioselectivity in the Bromination of m-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of m-cresol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this critical electrophilic aromatic substitution reaction. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the bromination of m-cresol, offering step-by-step guidance to resolve them.

Q1: Why am I getting a mixture of 2-bromo-5-methylphenol and 4-bromo-3-methylphenol instead of a single, pure product?

A1: The formation of a mixture of ortho and para-substituted products is a common challenge in the bromination of m-cresol. This is due to the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring. Both are activating groups and ortho-, para-directors, meaning they increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack.[1][2]

In m-cresol, the hydroxyl group strongly activates the C2, C4, and C6 positions. The methyl group, through hyperconjugation, also activates its ortho (C2, C4) and para (C6) positions.[3] The positions C2 and C4 are activated by both groups, making them the most likely sites for bromination.

To favor the formation of a single isomer, consider the following:

  • Steric Hindrance: The hydroxyl group is bulkier than the methyl group. The ortho position to the hydroxyl group (C2) is more sterically hindered than the para position (C4). Therefore, reaction conditions that are sensitive to steric hindrance will favor the formation of the para-product, 4-bromo-3-methylphenol.[4]

  • Solvent Effects: The choice of solvent can significantly influence the ortho/para product ratio.

    • Polar solvents , like acetonitrile, can form hydrogen bonds with the hydroxyl group of m-cresol. This interaction effectively increases the steric bulk around the ortho positions, favoring substitution at the less hindered para position.[5][6]

    • Non-polar solvents , such as carbon tetrachloride or toluene, do not form strong hydrogen bonds, leaving the ortho positions more accessible for electrophilic attack.[5][7]

  • Brominating Agent: The nature of the brominating agent also plays a role.

    • Molecular bromine (Br₂) is a highly reactive brominating agent and can lead to a mixture of products and even over-bromination.[8]

    • N-Bromosuccinimide (NBS) is a milder brominating agent and can offer better regioselectivity. The selectivity with NBS is often highly dependent on the solvent used.[6][9]

    • Using a bulky brominating agent, such as one generated in-situ from HBr and a sterically hindered sulfoxide, can significantly enhance para-selectivity due to steric hindrance.[8]

Experimental Protocol for Favoring 4-bromo-3-methylphenol (para-product):

  • Dissolve m-cresol in a polar solvent like glacial acetic acid or acetonitrile.[6][10]

  • Cool the reaction mixture to a lower temperature (e.g., 15°C) to increase selectivity.[10]

  • Slowly add a solution of bromine or NBS to the reaction mixture with continuous stirring.

  • Monitor the reaction progress using TLC to avoid over-bromination.

  • Upon completion, quench the reaction and purify the product using column chromatography or recrystallization.[10]

Q2: My reaction is yielding a significant amount of 2,4-dibromo-5-methylphenol. How can I prevent this over-bromination?

A2: The formation of di-substituted products occurs because the initial monobrominated product is still activated towards further electrophilic substitution. To minimize over-bromination, you need to control the reactivity of the system.

Strategies to Prevent Di-bromination:

  • Stoichiometry: Use a 1:1 molar ratio of m-cresol to the brominating agent. A slight excess of m-cresol can also help to consume the brominating agent before it can react a second time.

  • Temperature Control: Perform the reaction at a lower temperature. This reduces the overall reaction rate and provides better control over the extent of bromination.[7]

  • Slow Addition: Add the brominating agent dropwise or in small portions over a period of time. This keeps the concentration of the electrophile low at any given moment, disfavoring a second substitution.[10]

  • Choice of Brominating Agent: Use a less reactive brominating agent. NBS is generally a better choice than molecular bromine for controlling the degree of bromination.[8]

dot

Over_Bromination_Prevention cluster_factors Controlling Factors cluster_outcomes Desired Outcome Stoichiometry Stoichiometry (1:1 ratio) Mono_Bromination Preferential Mono-bromination Stoichiometry->Mono_Bromination Temperature Low Temperature Temperature->Mono_Bromination Addition_Rate Slow Addition of Brominating Agent Addition_Rate->Mono_Bromination Reagent_Choice Milder Brominating Agent (e.g., NBS) Reagent_Choice->Mono_Bromination caption Key factors to prevent over-bromination.

Caption: Key factors to prevent over-bromination.

Q3: I am unexpectedly obtaining 6-bromo-3-methylphenol as a major product. What could be the cause?

A3: The formation of 6-bromo-3-methylphenol is less common under standard electrophilic bromination conditions due to the combined directing effects of the -OH and -CH₃ groups favoring substitution at C2 and C4. However, its formation can be indicative of a different reaction mechanism or specific reaction conditions.

  • Kinetic vs. Thermodynamic Control: Under certain conditions, the reaction may be under thermodynamic control rather than kinetic control.[11][12] The kinetically favored products (2- and 4-bromo isomers) are formed faster at lower temperatures.[13][14] However, if the reaction is run at higher temperatures for a prolonged period, an equilibrium might be established, potentially favoring the formation of the thermodynamically more stable, though less rapidly formed, 6-bromo isomer. Isomerization of the initially formed products can also occur in the presence of a strong acid catalyst.[15]

  • Reaction with Bromine Chloride: If bromine chloride (BrCl) is used as the brominating agent, it has been shown to favor ortho-bromination to a greater extent than molecular bromine.[16]

To avoid the formation of 6-bromo-3-methylphenol:

  • Maintain Low Temperatures: Ensure the reaction temperature is kept low to favor the kinetically controlled products.

  • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent potential isomerization.

  • Avoid Strong Acid Catalysts: Unless specifically required, avoid the use of strong acids that could promote product isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the bromination of m-cresol?

A1: The regioselectivity is primarily governed by the interplay of three factors:

  • Directing Effects of Substituents: Both the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack.[17] They direct incoming electrophiles to the ortho and para positions.[2][3] The hydroxyl group is a stronger activator than the methyl group.[1] The cumulative effect of both groups leads to the highest electron density at the C2, C4, and C6 positions.

  • Steric Hindrance: The size of the substituents on the ring and the approaching electrophile can influence the site of attack. The positions ortho to the hydroxyl group are more sterically hindered than the para position.[4] This steric hindrance can be exploited to favor para-substitution.

  • Reaction Conditions (Solvent, Temperature, Reagent): As detailed in the troubleshooting guide, the choice of solvent can modulate steric hindrance through hydrogen bonding.[5][6] Temperature affects the kinetic versus thermodynamic control of the reaction.[11][13] The nature and size of the brominating agent also play a crucial role in determining the final product distribution.[8]

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Regioselectivity_Factors cluster_directing Directing Effects cluster_steric Steric Hindrance cluster_conditions Reaction Conditions mCresol m-Cresol OH_group -OH Group (Strong Activator) mCresol->OH_group CH3_group -CH3 Group (Weak Activator) mCresol->CH3_group Ortho_position Ortho Position (More Hindered) mCresol->Ortho_position Para_position Para Position (Less Hindered) mCresol->Para_position Regioselectivity Regioselectivity Solvent Solvent Choice Temperature Temperature Reagent Brominating Agent caption Factors influencing regioselectivity.

Caption: Factors influencing regioselectivity.

Q2: Which bromo-m-cresol isomer is typically desired in drug development and why?

A2: 4-Bromo-3-methylphenol is often a valuable intermediate in organic synthesis and drug development.[18][19] Its utility stems from the presence of three distinct functional handles: the phenolic hydroxyl group, the bromine atom, and the methyl group. The bromine atom is particularly useful for introducing further complexity into the molecule through cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions.[20] The hydroxyl group can be easily converted into an ether or ester. This versatility makes 4-bromo-3-methylphenol a key building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[19]

Q3: Can I achieve selective ortho-bromination of m-cresol?

A3: While para-bromination is often favored due to reduced steric hindrance, selective ortho-bromination to yield 2-bromo-5-methylphenol can be achieved under specific conditions. One common method involves the bromination of 5-methylphenol (m-cresol) using bromine in the presence of a catalyst like iron powder.[21] Another approach involves a Sandmeyer-type reaction starting from 6-amino-m-cresol.[21] More advanced methods for achieving ortho-bromination of phenols often involve the use of specific directing groups or catalyst systems. For para-substituted phenols, selective ortho-bromination has been achieved using NBS in methanol with a catalytic amount of p-toluenesulfonic acid (p-TsOH).[22][23][24]

Table 1: Summary of Reaction Conditions for Regioselective Bromination of m-Cresol

Desired ProductBrominating AgentSolventKey ConditionsExpected Outcome
4-bromo-3-methylphenol (para)BromineGlacial Acetic AcidLow temperature (15°C), slow additionFavors para-substitution due to steric hindrance.[10]
4-bromo-3-methylphenol (para)HBr / Sterically Hindered SulfoxideNot specifiedMild conditionsHigh para-selectivity (up to 99:1 p/o ratio) due to bulky brominating species.[8]
2-bromo-5-methylphenol (ortho)Bromine / Fe catalystNot specifiedCatalytic conditionsPromotes ortho-substitution.[21]
Mixture with enhanced ortho-product Bromine Chloride (BrCl)Carbon TetrachlorideRoom temperatureIncreases the ratio of ortho- to para-brominated product compared to Br₂.[16]

References

dealing with oxidation of 3-Bromo-5-methylphenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TSC-2025-001-3B5MP

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing 3-Bromo-5-methylphenol (CAS No. 74204-00-5) in their experimental workflows. As a valued intermediate in the synthesis of pharmaceuticals and agrochemicals, maintaining the integrity and purity of this compound is paramount for reproducible and successful outcomes.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of oxidation during the storage and handling of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the long-term stability of this critical reagent.

Understanding the Challenge: The Oxidation of this compound

Phenols, as a class of compounds, are susceptible to oxidation, and this compound is no exception.[2] The primary driver of this degradation is exposure to atmospheric oxygen, which can be accelerated by factors such as light, heat, and the presence of metal ion impurities.

The hydroxyl group on the aromatic ring makes the molecule susceptible to oxidation, which typically proceeds through a free-radical chain reaction. This process can lead to the formation of colored quinone-type compounds, which are often the cause of the characteristic discoloration (e.g., yellow, brown, or pink hues) observed in improperly stored phenols.[3][4]

Below is a simplified representation of the initial steps in the oxidation of a phenol, which involves the formation of a phenoxy radical. This radical can then participate in further reactions, leading to the formation of quinones and other degradation products.

Oxidation_Pathway Phenol This compound Phenoxy_Radical Phenoxy Radical Phenol->Phenoxy_Radical H• abstraction Oxygen O₂ (Atmospheric Oxygen) Oxygen->Phenoxy_Radical Initiator Light, Heat, Metal Ions Initiator->Phenol Quinones Quinone-type Products (Colored) Phenoxy_Radical->Quinones Further_Oxidation Further Degradation Products Quinones->Further_Oxidation

Caption: Generalized oxidation pathway of phenols.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown during storage. Is it still usable?

A change in color from its typical off-white or pale yellow appearance is a strong indicator of oxidation.[5] While minor discoloration might not significantly impact some robust reactions, it is generally not recommended to use a discolored reagent in sensitive applications where purity is critical. The colored impurities are likely quinone-type compounds formed from oxidation, which can interfere with your reaction and lead to unexpected byproducts.[3][4] We advise purifying the material before use or using a fresh, unoxidized batch.

Q2: What are the ideal storage conditions for this compound?

To minimize oxidation, this compound should be stored in a tightly sealed, opaque container to protect it from light.[6] The storage area should be cool, dry, and well-ventilated. For enhanced protection, especially for long-term storage, we recommend storing it under an inert atmosphere, such as nitrogen or argon.[7]

ParameterRecommendationRationale
Temperature Room temperature (15-25°C)Avoids acceleration of oxidation by heat.
Atmosphere Inert gas (Nitrogen or Argon)Displaces oxygen, the primary oxidant.
Container Tightly sealed, opaque glass bottlePrevents exposure to air and light.
Location Cool, dry, well-ventilated areaMinimizes moisture and heat exposure.

Q3: Can I add an antioxidant to my this compound to prevent oxidation?

Yes, for long-term storage, adding a small amount of a hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), can be an effective strategy.[5][8] These antioxidants act as radical scavengers, interrupting the chain reaction of oxidation.[9] A typical concentration would be in the range of 50-200 ppm. However, you must consider if the presence of the antioxidant will interfere with your downstream applications.

Troubleshooting Guide: Identifying and Resolving Oxidation

This guide provides a systematic approach to identifying and addressing the oxidation of this compound.

Troubleshooting_Workflow Start Start: Suspected Oxidation Visual_Inspection Visual Inspection: Discoloration? Start->Visual_Inspection Purity_Analysis Purity Analysis (e.g., HPLC, TLC) Visual_Inspection->Purity_Analysis Yes End_Usable End: Usable Reagent Visual_Inspection->End_Usable No Impurity_Detected Impurities Detected? Purity_Analysis->Impurity_Detected Purification Purification (e.g., Recrystallization) Impurity_Detected->Purification Yes Use_As_Is Use As Is (for non-sensitive applications) Impurity_Detected->Use_As_Is No (minor impurities) Discard Discard and Use Fresh Reagent Purification->Discard Purification Fails Purification->End_Usable Use_As_Is->End_Usable End_Discard End: Reagent Discarded Discard->End_Discard

Caption: Troubleshooting workflow for oxidized this compound.

Step 1: Visual Inspection

The first and simplest diagnostic tool is a visual inspection of the material.

  • Appearance of Pure Compound: this compound should be a colorless to off-white or pale yellow crystalline solid.[5]

  • Signs of Oxidation: A noticeable change to a distinct yellow, pink, or brown color is a clear indication of oxidation.

Step 2: Purity Assessment by Analytical Methods

For a quantitative assessment of purity and to confirm the presence of degradation products, the following analytical techniques are recommended:

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and quantifying the components of a mixture. A reversed-phase HPLC method can be developed to assess the purity of this compound.

Protocol: HPLC Method for Purity Assessment

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.

    • Initial Conditions: 30% Acetonitrile, 70% Water (0.1% TFA)

    • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

    • Hold at 90% Acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

  • Analysis: The appearance of additional peaks, typically at earlier retention times for more polar oxidation products, indicates degradation. The purity can be calculated based on the relative peak areas.

B. Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive method for a qualitative assessment of purity.

Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

  • Analysis: The presence of multiple spots indicates the presence of impurities. Oxidized products are often more polar and will have a lower Rf value.

Remediation: Purification of Oxidized this compound

If oxidation is confirmed, recrystallization is an effective method for purifying the solid material.

Protocol: Recrystallization of this compound

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its solubility profile, a mixed solvent system of hexane and a more polar solvent like ethyl acetate or toluene is a good starting point.[5]

  • Dissolution: In an Erlenmeyer flask, add the oxidized this compound. Add a minimal amount of the more polar solvent (e.g., toluene) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the less polar solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the hot polar solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Purity Confirmation: Assess the purity of the recrystallized product using the analytical methods described in Section 3. The melting point should also be sharp and within the expected range (approximately 61-62°C).

Preventative Measures: Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent the oxidation of this compound.

A. Inert Atmosphere Techniques

For long-term storage or for handling highly pure material, the use of an inert atmosphere is strongly recommended.

Protocol: Storage Under Inert Atmosphere

  • Select a Suitable Container: Use a clean, dry glass bottle with a septum-sealed cap (e.g., a Sure/Seal™ bottle).

  • Purging the Container: Insert a needle connected to a source of dry nitrogen or argon into the septum. Insert a second needle as an outlet.

  • Flushing: Gently flush the container with the inert gas for several minutes to displace all the air.

  • Adding the Compound: Quickly add the this compound to the purged container.

  • Final Purge and Sealing: Briefly purge the headspace of the container with the inert gas before removing the needles. Seal the cap securely and wrap the connection with Parafilm® for extra protection.

B. Handling Air-Sensitive Reagents

When dispensing the reagent, avoid opening the container to the atmosphere.

Protocol: Dispensing from an Inert Atmosphere Container

  • Syringe Technique: Use a dry syringe with a needle to pierce the septum.

  • Inert Gas Blanket: Before withdrawing the solid, you can introduce a slight positive pressure of inert gas into the container using a balloon filled with nitrogen or argon attached to a needle.

  • Withdrawal: Quickly withdraw the desired amount of the solid.

  • Resealing: Remove the syringe. The septum will self-seal, maintaining the inert atmosphere inside.

References

Technical Support Center: Managing Temperature Control in Phenol Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for professionals engaged in the bromination of phenols. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges related to temperature control during this critical electrophilic aromatic substitution reaction. As researchers, scientists, and drug development professionals, precise control over reaction parameters is paramount for ensuring safety, achieving desired product yields, and maintaining regioselectivity.

The bromination of phenols is a notoriously exothermic process.[1] The high reactivity of the phenol ring, activated by the hydroxyl group, can lead to rapid heat evolution, posing a significant risk of thermal runaway if not managed effectively.[2][3] This guide offers a structured, question-and-answer approach to navigate these challenges, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phenol bromination reaction is showing a rapid, uncontrolled temperature spike immediately after adding the brominating agent. What is happening and how can I prevent it?

A1: This is a classic sign of a runaway reaction, a common hazard in phenol brominations due to their high exothermicity.[1][2] The hydroxyl group strongly activates the aromatic ring, making it highly susceptible to rapid electrophilic attack by bromine, which releases a significant amount of heat.[3][4][5] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will escalate, potentially leading to solvent boiling, pressure buildup, and the formation of unwanted byproducts.[6]

Core Causality:

  • High Reactivity: Phenol is significantly more reactive than benzene and will react readily with bromine water even without a catalyst.[3][4]

  • Heat Accumulation: Inadequate cooling or too rapid addition of the brominating agent prevents the dissipation of the heat generated by the reaction.[1][7]

Troubleshooting Steps & Preventative Measures:

  • Slow Reagent Addition: The most critical control parameter is the rate of addition of your brominating agent (e.g., liquid bromine, NBS solution). Add the reagent dropwise or via a syringe pump to ensure the heat generated can be effectively managed by the cooling system.[8][9]

  • Efficient Cooling:

    • Ensure your reaction vessel is adequately submerged in a cooling bath (e.g., ice-water, dry ice/acetone).

    • For larger scale reactions, a jacketed reactor with a circulating coolant is essential for efficient heat transfer.[10][11]

  • Pre-cooling: Cool both the phenol solution and the brominating agent to the desired reaction temperature before starting the addition.

  • Dilution: Conducting the reaction in a more dilute solution can help to manage the exotherm by increasing the thermal mass of the system.[10]

Q2: I'm observing poor regioselectivity with a mixture of ortho and para isomers, and even some polybrominated products. How does temperature control influence this?

A2: Temperature is a pivotal factor in controlling the regioselectivity of electrophilic aromatic bromination.[5][8] While the hydroxyl group is an ortho, para-director, the ratio of these isomers can be influenced by the reaction conditions.[5]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that forms the fastest. In many cases, this can lead to higher selectivity.[8] At higher temperatures, the reaction may approach thermodynamic control, where the most stable isomer is the major product. However, elevated temperatures also provide the activation energy for further substitutions, leading to polybromination.[5][8]

  • Polysubstitution: The formation of di- and tri-brominated phenols is a common issue, especially with highly reactive systems like bromine water.[4][5] Higher temperatures exacerbate this problem by increasing the reaction rate.

Strategies for Improving Regioselectivity:

  • Lower Reaction Temperature: Perform the reaction at the lowest effective temperature. For some substrates, this may require cooling to 0°C, -30°C, or even -78°C.[8]

  • Choice of Brominating Agent: Use a milder brominating agent than elemental bromine. N-bromosuccinimide (NBS) often provides better control and selectivity.[2][5]

  • Solvent Selection: The polarity of the solvent can influence both reactivity and selectivity. Non-polar solvents like carbon disulfide or dichloromethane can sometimes favor para-substitution due to steric hindrance at the ortho positions.[5]

Q3: What is the impact of solvent choice on temperature control during phenol bromination?

A3: The solvent plays a multifaceted role in managing the reaction exotherm and influencing the overall reaction kinetics.

Key Solvent Properties and Their Effects:

Solvent PropertyImpact on Temperature Control & ReactionExamples
Heat Capacity Solvents with higher heat capacities can absorb more heat for a given temperature rise, providing better thermal ballast.Water, Acetic Acid
Boiling Point A solvent with a low boiling point (e.g., dichloromethane) can act as a safety mechanism by boiling and removing heat through vaporization. However, this can also lead to loss of solvent and concentration of reagents if not properly managed with a reflux condenser.Dichloromethane, Diethyl Ether
Polarity Polar, protic solvents like water can enhance the reactivity of bromine, potentially leading to faster heat generation and increased polysubstitution.[5] Non-polar solvents can moderate the reaction rate.[5][12]Water (polar, protic), Acetonitrile (polar, aprotic), Dichloromethane (non-polar)[13]
Reactivity Ensure the solvent is inert to the reaction conditions. For example, some ethers may react with strong acids or oxidizing agents.Halogenated solvents (e.g., CH2Cl2, CCl4) are often used, though toxicity is a concern.[12] Acetic acid is also a common choice.[12][14]

Recommendation: For many phenol brominations, acetic acid or dichloromethane are common starting points. Acetic acid has a good boiling point and can participate in the reaction mechanism, while dichloromethane is a good non-polar option for moderating reactivity.[12][14] Always consider the safety and environmental impact of your chosen solvent.[15]

Experimental Protocols

Protocol 1: Controlled Monobromination of Phenol using NBS

This protocol details a method for the selective monobromination of phenol, with an emphasis on temperature control to favor the para-isomer.

Materials:

  • Phenol

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-water or dry ice/acetone)

  • Dropping funnel

  • Thermometer

Procedure:

  • Dissolve phenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0°C using an ice-water bath.

  • In a separate flask, dissolve N-bromosuccinimide (1 equivalent) in dichloromethane.

  • Transfer the NBS solution to a dropping funnel.

  • Add the NBS solution dropwise to the cooled phenol solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by washing with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired bromophenol isomers.

Visualizing Reaction Control

Diagram 1: Decision Workflow for Troubleshooting a Runaway Reaction

RunawayReactionWorkflow start Uncontrolled Temperature Spike Observed check_addition Is reagent addition rate too fast? start->check_addition check_cooling Is cooling system adequate? check_addition->check_cooling No action_slow_addition Reduce addition rate (use syringe pump) check_addition->action_slow_addition Yes check_concentration Is reaction too concentrated? check_cooling->check_concentration Yes action_improve_cooling Improve cooling: - Lower bath temp - Increase surface area check_cooling->action_improve_cooling No action_dilute Dilute reaction mixture with cold solvent check_concentration->action_dilute Yes outcome Reaction Controlled check_concentration->outcome No (Re-evaluate fundamentals) action_slow_addition->outcome action_improve_cooling->outcome action_dilute->outcome

Caption: Troubleshooting workflow for an exothermic event.

Diagram 2: Heat Flow in a Jacketed Reactor System

Caption: Heat balance in a laboratory reactor.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 3-Bromo-5-methylphenol is a cornerstone of reliable and reproducible research. This guide provides an in-depth, scientifically grounded approach to the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC). Beyond a mere recitation of methods, this document delves into the rationale behind the analytical choices, offers a detailed experimental protocol, and presents a comparative analysis with alternative techniques, supported by illustrative data. Our focus is on empowering you with the expertise to develop and validate a robust analytical method that ensures the integrity of your work.

The Critical Role of Purity in the Application of this compound

This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds[1]. Its chemical structure, featuring a brominated phenolic ring, makes it a versatile intermediate for introducing specific functionalities into larger molecules[2]. The presence of impurities, which can arise from the manufacturing process or degradation, can have significant consequences. These impurities may lead to unwanted side reactions, reduced yield of the final product, and in the context of drug development, could introduce toxicological risks. Therefore, a precise and reliable analytical method for purity assessment is not just a quality control measure; it is a fundamental requirement for ensuring the safety and efficacy of the end product.

Strategic Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) or, in this case, the key intermediate, in the presence of its potential impurities and degradation products[3]. Our objective is to develop a reverse-phase HPLC (RP-HPLC) method that provides excellent resolution between this compound and its likely process-related and degradation impurities.

Understanding Potential Impurities

A thorough understanding of the synthesis route of this compound is crucial for anticipating potential impurities. A common synthetic pathway involves the bromination of m-cresol (3-methylphenol). Based on this, we can predict the following potential impurities:

  • Isomeric Impurities: Positional isomers such as 2-Bromo-5-methylphenol and 4-Bromo-3-methylphenol can be formed during the bromination reaction.

  • Starting Material: Unreacted m-cresol.

  • Over-brominated Species: Dibrominated or polybrominated methylphenols.

  • Degradation Products: Phenolic compounds can be susceptible to oxidation, leading to the formation of colored impurities.

Rationale for Chromatographic Parameter Selection

The following is a detailed breakdown of the choices made in developing the HPLC method, grounded in the principles of chromatographic separation.

  • Column Chemistry: A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and is an excellent starting point for the separation of moderately polar aromatic compounds like this compound. The nonpolar nature of the C18 chains will interact with the aromatic ring and the methyl group of the analyte and its impurities, providing retention. For potentially challenging separations of isomers, a phenyl-hexyl stationary phase could also be considered to leverage π-π interactions[4].

  • Mobile Phase: A gradient elution with a mixture of a polar aqueous phase and a less polar organic solvent is optimal for separating a range of compounds with varying polarities.

    • Aqueous Phase (Mobile Phase A): 0.1% Formic Acid in Water. The addition of a small amount of acid to the mobile phase is critical for suppressing the ionization of the phenolic hydroxyl group (pKa of phenols is typically around 10). This ensures that the analyte and its phenolic impurities are in their neutral form, leading to better peak shape and more reproducible retention times.

    • Organic Phase (Mobile Phase B): Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC. It has a low viscosity and a good UV transparency cutoff, making it suitable for gradient elution and UV detection. Methanol could be an alternative, but acetonitrile often provides different selectivity, which can be advantageous for resolving closely eluting peaks.

  • Gradient Elution: A gradient elution is necessary to ensure that both the more polar (e.g., m-cresol) and the more nonpolar (e.g., dibrominated species) impurities are eluted with good peak shape within a reasonable analysis time. A shallow gradient will provide the necessary resolution to separate the closely related isomers.

Experimental Workflow

The logical flow of the HPLC analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard HPLC HPLC System Filter_Sample->HPLC Inject Filter_Standard->HPLC Inject Chromatogram Obtain Chromatogram HPLC->Chromatogram Column C18 Column Detector PDA/UV Detector Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

  • Chromatography data system (CDS) for instrument control and data processing.

Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good efficiency and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water Suppresses ionization of the phenolic group for better peak shape.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient 0-5 min: 40% B5-25 min: 40-70% B25-30 min: 70% B30.1-35 min: 40% B A shallow gradient to resolve closely eluting isomers.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detection 274 nm Estimated λmax for this compound.
Injection Volume 10 µL A typical injection volume.

| Diluent | Acetonitrile:Water (50:50, v/v) | Good solubility for the analyte and compatible with the mobile phase. |

Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, inject the standard solution five times and verify the following system suitability parameters:

  • Tailing Factor: ≤ 2.0 for the this compound peak.

  • Theoretical Plates: ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Purity Calculation: The purity of the sample is calculated based on the area percent method.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Comparative Analysis of Purity Assessment Techniques

While HPLC is a powerful and widely used technique, it is essential to understand its performance in the context of other available analytical methods.

HPLC vs. UPLC vs. GC: A Head-to-Head Comparison
FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analysis Time Moderate (e.g., 20-40 minutes).Fast (e.g., 5-15 minutes).Fast to moderate (e.g., 15-30 minutes).
Resolution Good.Excellent, due to higher efficiency from smaller particles.Excellent, especially for volatile isomers.
Sensitivity Good.Very high, due to sharper peaks.Very high, especially with sensitive detectors like ECD for halogenated compounds.
Solvent Consumption High.Significantly lower than HPLC.Very low (only for sample preparation).
Sample Volatility Not required.Not required.Required; analyte must be volatile or derivatized.
Derivatization Generally not required for phenolic compounds.Generally not required.May be required for polar compounds like phenols to improve volatility and peak shape.
Instrumentation Cost Moderate.High.Moderate to high.
Best For Routine purity analysis, method development.High-throughput screening, complex mixture analysis.Analysis of volatile impurities, isomeric separation.
Deeper Dive into the Alternatives

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a significant advancement over traditional HPLC, offering faster analysis times, improved resolution, and higher sensitivity[5][6]. For the analysis of this compound, a UPLC method could be developed by scaling down the HPLC method (e.g., using a shorter column with sub-2 µm particles and a faster gradient). This would be particularly advantageous in a high-throughput environment where rapid sample turnaround is critical.

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable compounds. Phenolic compounds can be analyzed by GC, often after derivatization to increase their volatility and improve peak shape[7]. For this compound, a GC method would likely involve derivatization of the hydroxyl group (e.g., silylation). The high resolving power of capillary GC columns could provide excellent separation of isomeric impurities. Furthermore, the use of an Electron Capture Detector (ECD) could offer very high sensitivity for the brominated analyte and its related impurities.

Logical Relationships of Potential Impurities

The following diagram illustrates the potential relationships between this compound and its process-related impurities.

Impurity_Relationship cluster_synthesis Synthesis & Byproducts cluster_degradation Degradation Starting_Material m-Cresol Main_Product This compound Starting_Material->Main_Product Bromination Isomer1 2-Bromo-5-methylphenol Starting_Material->Isomer1 Side Reaction Isomer2 4-Bromo-3-methylphenol Starting_Material->Isomer2 Side Reaction Over_Brominated Dibromo-methylphenol Main_Product->Over_Brominated Further Bromination Oxidation_Product Oxidized Impurities Main_Product->Oxidation_Product Oxidation

Caption: Potential impurity pathways in the synthesis and degradation of this compound.

Method Validation: Ensuring a Self-Validating System

A developed analytical method is not complete without proper validation to ensure it is fit for its intended purpose. The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities. This is demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known amounts of the analyte (e.g., by spiking a placebo with the analyte).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

The purity of this compound is a critical parameter that directly impacts the quality, safety, and efficacy of its downstream applications in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive framework for the development and understanding of a robust HPLC method for its purity assessment. By carefully considering the potential impurities, optimizing chromatographic parameters, and validating the method according to established guidelines, researchers can have high confidence in the quality of their starting materials. The comparative analysis with UPLC and GC also offers valuable insights into selecting the most appropriate analytical technique based on specific laboratory needs and sample throughput requirements. The principles and methodologies outlined herein are intended to serve as a practical and scientifically sound resource for ensuring the integrity of your research and development endeavors.

References

A Comparative Guide to the ¹H NMR Spectra of Bromomethylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal identification of constitutional isomers is a critical step in chemical synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a powerful and indispensable tool for this purpose. The nuanced differences in the chemical environment of protons within isomeric molecules manifest as distinct patterns in their NMR spectra. This guide provides an in-depth comparison of the ¹H NMR spectra of various bromomethylphenol isomers, offering experimental data and explaining the underlying principles of chemical shifts, coupling constants, and multiplicity patterns that enable their differentiation.

The Foundational Principles: Substituent Effects in ¹H NMR

The positions of the hydroxyl (-OH), bromo (-Br), and methyl (-CH₃) groups on the benzene ring profoundly influence the electronic environment of the aromatic protons. This influence, a combination of inductive and resonance effects, dictates the chemical shift (δ) of each proton.

  • Hydroxyl Group (-OH): As a strong electron-donating group through resonance, the -OH group increases electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).

  • Bromo Group (-Br): Halogens like bromine exhibit a dual role. Inductively, they are electron-withdrawing, which would deshield nearby protons. However, through resonance, they can donate lone pair electron density, primarily to the ortho and para positions, leading to some shielding. The overall effect is a complex interplay of these two opposing forces.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation, leading to slight shielding of the aromatic protons, particularly at the ortho and para positions.

The interplay of these substituent effects, coupled with steric interactions, results in a unique ¹H NMR fingerprint for each bromomethylphenol isomer.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, comparable spectra, a standardized protocol is essential.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

Figure 1: A standardized workflow for the preparation and ¹H NMR data acquisition of bromomethylphenol isomer samples.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the bromomethylphenol isomer.[1]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[1] The choice of solvent is critical as it should dissolve the sample without contributing interfering signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., a sufficient number of scans to achieve a good signal-to-noise ratio).

    • Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Comparative Analysis of ¹H NMR Spectra

The following sections detail the ¹H NMR spectral features of several bromomethylphenol isomers. The analysis focuses on the aromatic region, as it provides the most diagnostic information for distinguishing between the isomers.

2-Bromo-4-methylphenol

Figure 2: Structure of 2-Bromo-4-methylphenol.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.27 (s, 1H): This singlet corresponds to the proton at the C6 position. It is adjacent to the bromine atom and does not have any neighboring protons to couple with, hence it appears as a singlet.

  • δ 7.01 (d, J = 8.25 Hz, 1H): This doublet is assigned to the proton at the C5 position. It is coupled to the proton at the C6 position, resulting in a doublet.

  • δ 6.90 (d, J = 8.24 Hz, 1H): This doublet corresponds to the proton at the C3 position. It is coupled to the proton at the C5 position.

  • δ 5.37 (s, 1H): This singlet is attributed to the hydroxyl proton (-OH). Its chemical shift can be variable and it often appears as a broad singlet due to hydrogen bonding and exchange.[4]

  • δ 2.27 (s, 3H): This singlet represents the three equivalent protons of the methyl group (-CH₃).[4]

3-Bromo-2-methylphenol

Figure 3: Structure of 3-Bromo-2-methylphenol.

¹H NMR (CDCl₃):

  • δ 7.14 (d, 1H): This doublet likely corresponds to the proton at the C6 position, coupled to the C5 proton.

  • δ 6.92 (t, 1H): This triplet is assigned to the proton at the C5 position, as it is coupled to both the C4 and C6 protons.

  • δ 6.71 (d, 1H): This doublet is attributed to the proton at the C4 position, coupled to the C5 proton.

  • δ 4.83 (br s, 1H): This broad singlet represents the hydroxyl proton.

  • δ 2.34 (s, 3H): This singlet corresponds to the methyl group protons.[5]

4-Bromo-2-methylphenol

Figure 4: Structure of 4-Bromo-2-methylphenol.

Predicted ¹H-NMR (400MHz, CDCl₃):

  • δ 7.24 (d, J = 2.3 Hz, 1H): This doublet is predicted for the proton at the C3 position, showing a small meta-coupling to the C5 proton.

  • δ 7.17 (dd, J = 8.5, 2.3 Hz, 1H): This doublet of doublets is predicted for the proton at the C5 position, showing both ortho-coupling to the C6 proton and meta-coupling to the C3 proton.

  • δ 6.65 (d, J = 8.5 Hz, 1H): This doublet is predicted for the proton at the C6 position, showing ortho-coupling to the C5 proton.

  • δ 4.69 (s, 1H): This singlet is predicted for the hydroxyl proton.

  • δ 2.22 (s, 3H): This singlet is predicted for the methyl protons.[6]

5-Bromo-2-methylphenol

Figure 5: Structure of 5-Bromo-2-methylphenol.

Predicted ¹H NMR:

  • δ 6.99-7.00 (m, 2H): This multiplet likely represents the protons at the C3 and C4 positions.

  • δ 6.96-6.97 (br m, 1H): This broad multiplet could be the proton at the C6 position.

  • δ 4.89-4.95 (br s, 1H): This broad singlet is the hydroxyl proton.

  • δ 2.21 (s, 3H): This singlet corresponds to the methyl group.[7]

Summary of Key Differentiating Features

The following table summarizes the key ¹H NMR spectral data for the discussed bromomethylphenol isomers, highlighting the distinct patterns that allow for their unambiguous identification.

IsomerAromatic Proton Chemical Shifts (δ ppm) and MultiplicitiesMethyl Proton (δ ppm)Hydroxyl Proton (δ ppm)
2-Bromo-4-methylphenol 7.27 (s, 1H), 7.01 (d, 1H), 6.90 (d, 1H)[4]2.27 (s)[4]5.37 (s)[4]
3-Bromo-2-methylphenol 7.14 (d, 1H), 6.92 (t, 1H), 6.71 (d, 1H)[5]2.34 (s)[5]4.83 (br s)[5]
4-Bromo-2-methylphenol 7.24 (d, 1H), 7.17 (dd, 1H), 6.65 (d, 1H)[6]2.22 (s)[6]4.69 (s)[6]
5-Bromo-2-methylphenol 6.99-7.00 (m, 2H), 6.96-6.97 (br m, 1H)[7]2.21 (s)[7]4.89-4.95 (br s)[7]

Conclusion

The ¹H NMR spectra of bromomethylphenol isomers are highly informative, providing a unique fingerprint for each compound. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the aromatic protons, in conjunction with the signals for the methyl and hydroxyl groups, researchers can confidently distinguish between these closely related structures. The principles of substituent effects provide a rational basis for understanding the observed spectral patterns. This guide serves as a valuable resource for scientists and professionals who rely on NMR spectroscopy for the accurate characterization of organic molecules.

References

A Senior Application Scientist's Guide to Distinguishing Bromocresol Isomers with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Isomer Challenge in Chemical Analysis

In the world of analytical chemistry, few challenges are as persistent as the differentiation of isomers. Isomers are compounds that share the same molecular formula and, consequently, the same exact mass, making them indistinguishable by a standard mass spectrometer alone. This guide provides an in-depth comparison of mass spectrometry-based techniques to resolve and identify isomers, using the bromocresol family as a case study.

While commonly known indicators like Bromocresol Green (C₂₁H₁₄Br₄O₅S, MW ≈ 698.0 g/mol ) and Bromocresol Purple (C₂₁H₁₆Br₂O₅S, MW ≈ 540.2 g/mol ) are sometimes colloquially referred to as "bromocresol isomers," they are not true isomers as their molecular formulas and masses differ significantly.[1][2] Their distinction is trivial and can be accomplished with a simple mass spectrum analysis.

The true analytical challenge lies in distinguishing constitutional isomers—compounds with the same atoms connected in a different order. For example, positional isomers of dibromo-m-cresolsulfonphthalein would all have the identical mass but could exhibit different chemical properties. This guide will explore three powerful mass spectrometry workflows—each with increasing resolving power—to tackle this very problem. We will delve into the causality behind each method, providing the technical insights needed to select the right approach for your research.

Part 1: The Foundational Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a cornerstone of separation science. When coupled with a mass spectrometer, it becomes a robust tool for identifying individual components in a mixture. The underlying principle is the physical separation of analytes before they are detected.

The Principle of GC Separation

In GC, compounds are vaporized and travel through a long, narrow column. Separation is achieved based on differences in their boiling points and their interactions with the column's stationary phase. Isomers, even with subtle structural differences, often exhibit slightly different retention times (the time it takes to travel through the column), allowing for their individual detection by the mass spectrometer.

Causality: Why Standard GC-MS Can Fail and How Derivatization Solves It

The challenge with closely related constitutional isomers, such as positional isomers of bromocresol, is that their physical properties can be so similar that they co-elute from the GC column, presenting as a single peak.[3] This negates the separating power of the chromatography step.

To overcome this, we can employ chemical derivatization. This process modifies a functional group on the analyte to change its chemical properties. For phenolic compounds like bromocresols, silylation is a highly effective strategy.[4] By reacting the phenolic hydroxyl (-OH) group with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), we replace the active hydrogen with a bulky, non-polar trimethylsilyl (TMS) group.[5] This single modification has two critical effects:

  • Increases Volatility: It eliminates hydrogen bonding, making the molecule more suitable for gas-phase analysis.

  • Amplifies Structural Differences: The position of the bulky TMS group can subtly alter the molecule's interaction with the GC stationary phase, enhancing the separation between isomers that previously co-eluted.[5]

Furthermore, the fragmentation pattern of the derivatized isomers in the mass spectrometer can become more distinct. For example, studies on silylated cresol isomers have shown that the ortho isomer produces a characteristic base peak ion that is different from the meta and para isomers, providing an additional layer of identification.[4]

Experimental Protocol: GC-MS of Silylated Bromocresol Isomers

This protocol is adapted from established methods for the analysis of isomeric cresols.[4][5]

1. Sample Preparation (Silylation): a. Dissolve 1 mg of the bromocresol isomer mixture in 1 mL of a suitable solvent (e.g., dichloromethane or pyridine). b. Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). c. Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization. d. Allow the sample to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions: a. GC System: Thermo Scientific Trace 1310 or equivalent. b. Column: Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm) or similar non-polar column. c. Carrier Gas: Helium at a constant flow of 1.0 mL/min. d. Oven Program: i. Initial temperature: 100°C, hold for 2 minutes. ii. Ramp: Increase to 280°C at a rate of 10°C/min. iii. Hold: Hold at 280°C for 5 minutes. e. Injection: 1 µL, splitless mode. f. MS System: Thermo Scientific ISQ 7000 or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Mass Range: Scan from m/z 50 to 750.

Data Interpretation

Successful differentiation is marked by two key observations:

  • Chromatographic Separation: The isomers will appear as distinct peaks with different retention times in the total ion chromatogram (TIC).

  • Mass Spectral Differences: Examination of the mass spectrum for each separated peak may reveal unique fragment ions or different relative abundances of common fragments, confirming the identity of each isomer.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Isomer_Mix Bromocresol Isomer Mixture Derivatization Silylation (MSTFA, 60°C) Isomer_Mix->Derivatization GC Gas Chromatograph (Separation by Retention Time) Derivatization->GC Injection MS Mass Spectrometer (EI, Scan Mode) GC->MS Elution Data Data Analysis (TIC & Mass Spectra) MS->Data MSMS_Workflow Ion_Source Ion Source (ESI) Generates [M-H]⁻ ions MS1 MS1 Analyzer (Quadrupole) Selects Precursor Ion Ion_Source->MS1 Collision_Cell Collision Cell (CID) Fragments Precursor Ion MS1->Collision_Cell m/z 538.9 MS2 MS2 Analyzer (Ion Trap / TOF) Analyzes Product Ions Collision_Cell->MS2 Detector Detector Generates MS/MS Spectrum MS2->Detector IMMS_Workflow cluster_frontend Front-End Separation cluster_ms IM-MS Analysis LC Liquid Chromatograph (Time-based Separation) Ion_Source Ion Source (ESI) LC->Ion_Source IM Ion Mobility Cell (Shape-based Separation) Ion_Source->IM MS Mass Analyzer (TOF) (Mass-based Separation) IM->MS Data 3D Data Analysis (RT vs. CCS vs. m/z) MS->Data

References

A Definitive Guide to the Structural Validation of 3-Bromo-5-methylphenol using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The subtle placement of a methyl group or a halogen can profoundly alter the pharmacological and toxicological profile of a compound. In this guide, we delve into the structural elucidation of 3-Bromo-5-methylphenol, a substituted aromatic compound, by employing a powerful suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond a simple recitation of methods to provide a strategic, in-depth comparison of how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) work in concert to deliver an irrefutable structural assignment.

The Challenge: Differentiating Isomers

The molecular formula C₇H₇BrO presents several isomeric possibilities.[1][2][3][4] The core challenge lies in definitively confirming the 1,3,5- (or meta, meta-) substitution pattern of the bromine, methyl, and hydroxyl groups on the benzene ring. One-dimensional ¹H and ¹³C NMR can provide initial clues, but peak overlap and the lack of direct connectivity information can leave room for ambiguity. 2D NMR techniques are indispensable for resolving such structural puzzles by revealing through-bond correlations between nuclei.[5][6]

A Strategic Approach to Structural Validation

Our approach is systematic, beginning with proton-proton correlations to establish the spin systems, followed by one-bond proton-carbon correlations to anchor the protons to their respective carbons, and finally, using long-range correlations to piece together the complete molecular puzzle, including the non-protonated carbons.

Experimental Workflow: A Visual Guide

The following workflow illustrates the logical progression of experiments for the structural validation of this compound.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation Sample Sample Preparation (this compound in CDCl3) H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR Sample->C13_NMR COSY ¹H-¹H COSY Sample->COSY HSQC ¹H-¹³C HSQC Sample->HSQC HMBC ¹H-¹³C HMBC Sample->HMBC Analyze_H1 Assign Proton Signals H1_NMR->Analyze_H1 Analyze_C13 Identify Carbon Signals C13_NMR->Analyze_C13 Analyze_COSY Establish Proton Connectivity (Spin Systems) Analyze_H1->Analyze_COSY Analyze_HSQC Correlate Protons to Directly Attached Carbons Analyze_H1->Analyze_HSQC Analyze_HMBC Identify Long-Range ¹H-¹³C Correlations Analyze_H1->Analyze_HMBC Analyze_C13->Analyze_HSQC Analyze_C13->Analyze_HMBC Analyze_COSY->Analyze_HSQC Analyze_HSQC->Analyze_HMBC Structure_Validation Assemble Fragments & Validate Structure Analyze_HMBC->Structure_Validation

Figure 1: A stepwise workflow for the 2D NMR-based structural validation of this compound.

Step 1: Establishing Proton Connectivity with ¹H-¹H COSY

Correlation Spectroscopy (COSY) is the foundational 2D NMR experiment for identifying protons that are coupled to each other, typically through two or three bonds.[7][8][9] In a COSY spectrum, the 1D proton spectrum is plotted on both axes. The diagonal peaks represent the individual proton signals, while the off-diagonal "cross-peaks" indicate which protons are coupled.[9]

For this compound, we expect to see three distinct aromatic proton signals and one methyl proton signal. The aromatic protons, being on the same ring, will exhibit coupling to their neighbors.

Expected COSY Correlations: In the 1,3,5-substituted ring of this compound, the aromatic protons at positions 2, 4, and 6 are separated by two or four bonds. We would expect to see a weak correlation (four-bond coupling) between H2 and H6, and between H2 and H4. The most significant information from the COSY in this specific case is the lack of strong three-bond (ortho) couplings, which would be present in other isomers.

Correlated ProtonsType of CouplingExpected Observation
H2 – H4⁴J (meta)Weak cross-peak
H2 – H6⁴J (meta)Weak cross-peak
H4 – H6²J (not observed)No cross-peak

Step 2: One-Bond ¹H-¹³C Correlations with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies which protons are directly attached to which carbons.[10][11][12] This is a highly sensitive technique that produces a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[13] Each peak in the HSQC spectrum corresponds to a C-H bond.

Expected HSQC Correlations: This experiment is crucial for unequivocally linking the proton signals to their corresponding carbon atoms in the molecule.

Proton (¹H) SignalCorrelated Carbon (¹³C) SignalAssignment
H2C2C-H Bond
H4C4C-H Bond
H6C6C-H Bond
-CH₃C-MethylC-H Bond

Step 3: Assembling the Puzzle with Long-Range ¹H-¹³C Correlations via HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton.[14][15][16] It detects correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[13][17] Critically, this allows us to "see" connections to non-protonated (quaternary) carbons, such as C1, C3, and C5 in our target molecule.

Expected HMBC Correlations: The HMBC spectrum will provide the definitive evidence for the substitution pattern by showing correlations from the protons to the quaternary carbons.

Proton (¹H)Correlated Carbons (²J, ³J)Significance for Structure Validation
H2C4, C6, C1, C3Connects H2 to the quaternary carbons bearing the hydroxyl and bromo groups.
H4C2, C6, C5, C3Connects H4 to the quaternary carbons bearing the bromo and methyl groups.
H6C2, C4, C1, C5Connects H6 to the quaternary carbons bearing the hydroxyl and methyl groups.
-CH₃C5, C4, C6Crucially links the methyl group to C5 and its neighboring carbons C4 and C6.

The following diagram illustrates the key HMBC correlations that would be expected for this compound.

G cluster_0 Key HMBC Correlations mol  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>TD><TD>C1-OHTD><TD>TD>TR><TR><TD>C6-HTD><TD>TD><TD>C2-HTD>TR><TR><TD>C5-CH3TD><TD>TD><TD>C3-BrTD>TR><TR><TD>TD><TD>C4-HTD><TD>TD>TR>TABLE> H2 H2 C1 C1 H2->C1 ³J C3 C3 H2->C3 ²J H4 H4 C5 C5 H4->C5 ²J H6 H6 H6->C1 ²J CH3 CH3 CH3->C5 ³J

Figure 2: A diagram showing key expected long-range (HMBC) correlations for this compound.

Experimental Protocols

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

¹H-¹H COSY: The COSY experiment was performed using a standard pulse sequence. Key parameters included a spectral width of 12 ppm in both dimensions, 2048 data points in the direct dimension (F2), and 256 increments in the indirect dimension (F1).

¹H-¹³C HSQC: The HSQC spectrum was acquired using a phase-sensitive pulse sequence with gradient coherence selection. The ¹H spectral width was 12 ppm, and the ¹³C spectral width was 160 ppm. The data matrix consisted of 2048 points in F2 and 256 increments in F1.

¹H-¹³C HMBC: The HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were the same as for the HSQC experiment. The data matrix was 2048 x 256 points.

Conclusion: A Self-Validating System

By systematically applying COSY, HSQC, and HMBC experiments, we create a self-validating dataset for the structure of this compound. The COSY spectrum reveals the proton coupling network (or lack thereof for strong ortho coupling), the HSQC spectrum unambiguously links each proton to its carbon, and the HMBC spectrum pieces together the entire molecular framework, including the crucial quaternary carbons. The observation of a correlation from the methyl protons to a carbon at approximately 140 ppm (C5), which in turn shows correlations to two aromatic protons (H4 and H6), provides definitive proof of the 1,3,5-substitution pattern. This multi-faceted approach leaves no room for isomeric ambiguity, providing the high level of confidence required in research and development.

References

comparative reactivity of 3-Bromo-5-methylphenol vs other bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Comparative Reactivity of 3-Bromo-5-methylphenol

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Welcome to a detailed comparative analysis of this compound, a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] This guide moves beyond simple catalog data to provide a foundational understanding of its chemical behavior in relation to other bromophenol isomers. By examining the interplay of electronic and steric effects, we will dissect the reactivity of these crucial building blocks in key synthetic transformations, empowering you to make more informed decisions in your experimental designs.

Our comparison will focus on three critical areas of reactivity:

  • Phenolic Acidity (pKa): A fundamental property governing nucleophilicity.

  • Electrophilic Aromatic Substitution (EAS): The primary pathway for further functionalization of the aromatic ring.

  • Palladium-Catalyzed Cross-Coupling: A cornerstone of modern C-C bond formation.

The reactivity of any substituted benzene ring is a direct consequence of the electronic and steric properties of its substituents. In the case of this compound, we must consider the contributions of the hydroxyl (-OH), bromo (-Br), and methyl (-CH₃) groups.

  • Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution.[4][5] Its oxygen atom donates a lone pair of electrons into the aromatic π-system via resonance, significantly increasing the ring's electron density and nucleophilicity, particularly at the positions ortho and para to it.[6]

  • Bromo (-Br) Group: Halogens present a fascinating dichotomy. Inductively, the electronegative bromine atom withdraws electron density from the ring, making it a deactivator. However, like oxygen, it possesses lone pairs that can be donated through resonance, directing incoming electrophiles to the ortho and para positions. For bromine, the inductive effect outweighs the resonance effect, resulting in net deactivation but maintaining ortho, para-direction.[6]

  • Methyl (-CH₃) Group: As an alkyl group, the methyl substituent is a weak activating group and an ortho, para-director. It donates electron density through a combination of the inductive effect and hyperconjugation.[6][7]

Suzuki_Workflow prep 1. Prepare Reagents - 4-Bromophenol (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - Pd/C (1 mol%) - K₂CO₃ (2.0 mmol) - H₂O (5 mL) mix 2. Combine in Vessel Combine all reagents in a microwave reaction vessel. prep->mix Weigh & Add react 3. Microwave Irradiation Seal vessel and irradiate at 150 °C for 10 minutes. mix->react Seal cool 4. Cool & Dilute Cool to room temperature. Dilute with ethyl acetate. react->cool Program End workup 5. Aqueous Work-up Wash with water and brine. Dry organic layer (Na₂SO₄). cool->workup Transfer isolate 6. Isolate Product Filter and concentrate under reduced pressure. workup->isolate Separate purify 7. Purify Purify by column chromatography (if necessary). isolate->purify Analyze

References

A Comparative Guide to the Analysis of Impurities in Commercial 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is paramount. 3-Bromo-5-methylphenol is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] The presence of impurities, even in trace amounts, can have a significant impact on the yield, safety, and efficacy of the final product. Therefore, robust analytical methodologies are essential for the comprehensive identification and quantification of these impurities.

This guide provides an in-depth comparison of the primary analytical techniques used for impurity profiling of commercial this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative performance data to assist researchers in selecting the optimal method for their specific needs.

Understanding the Impurity Landscape of this compound

The potential impurities in commercial this compound are largely dictated by its synthetic route. Common manufacturing processes include the bromination of m-cresol, the Sandmeyer reaction of 3-bromo-5-methylaniline, and a one-pot C-H activation/borylation/oxidation of 3-bromotoluene.[3][4][5]

Based on these synthetic pathways, the primary impurities of concern are:

  • Positional Isomers: Bromination of m-cresol can lead to the formation of various isomers, such as 2-Bromo-5-methylphenol and 4-Bromo-3-methylphenol. These isomers often have similar physical properties, making their separation and quantification challenging.

  • Poly-brominated Species: Over-bromination can result in the formation of dibromo- and tribromo-methylphenols.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual m-cresol, 3-bromo-5-methylaniline, or 3-bromotoluene.

  • By-products from Side Reactions: Each synthetic route has the potential for specific side reactions leading to other organic impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for phenolic compounds.[6][7] Its strength lies in the wide variety of stationary phases available, which allows for the fine-tuning of selectivity for challenging separations like those of positional isomers.

The Rationale Behind Method Selection in HPLC

For the analysis of this compound and its isomers, a reversed-phase HPLC (RP-HPLC) method is typically the starting point. The choice of column is critical for achieving the desired resolution.

  • C18 and C8 Columns: These are standard non-polar columns that separate compounds primarily based on hydrophobicity. While they are a good starting point, they may not always provide sufficient selectivity for closely related isomers.

  • Pentafluorophenyl (PFP) Columns: PFP columns are particularly well-suited for the separation of halogenated aromatic compounds and their positional isomers.[6][8][9] The PFP stationary phase offers multiple interaction mechanisms beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and hydrogen bonding.[8][10] The electron-withdrawing fluorine atoms on the phenyl ring of the stationary phase interact strongly with the electron clouds of the aromatic analytes, providing unique selectivity for isomers with subtle differences in their electronic and spatial arrangements.[10]

Experimental Protocol: RP-HPLC-UV for Impurity Profiling

This protocol is a robust starting point for the analysis of this compound and can be optimized as needed.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column: PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size) or a high-resolution C8 column.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Analytical standards of this compound and any known potential impurities.

Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 5 µL

| Gradient Elution | 30% B to 70% B over 20 minutes |

Visualizing the HPLC Workflow

HPLC_Workflow Sample Commercial This compound Preparation Dissolve in Mobile Phase A/B (e.g., 1 mg/mL) & Filter Sample->Preparation Injection Inject 5 µL into HPLC System Preparation->Injection Separation Separation on PFP Column Injection->Separation Detection UV Detection at 280 nm Separation->Detection Analysis Data Analysis: Peak Integration, Quantification Detection->Analysis Report Impurity Profile Report Analysis->Report

Caption: A typical workflow for the HPLC analysis of impurities in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11] It offers high chromatographic efficiency and the mass spectrometer provides definitive identification of the separated components.[12]

The Necessity of Derivatization

Phenols, including this compound, contain a polar hydroxyl group that can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet. To overcome these issues, derivatization is often necessary.[13][14] This process involves chemically modifying the hydroxyl group to make the analyte more volatile and thermally stable.[15]

  • Silylation: This is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are effective for this purpose.[13]

  • Acetylation: Using acetic anhydride, the hydroxyl group can be converted to an acetate ester, which is more volatile and less prone to hydrogen bonding.[14]

Experimental Protocol: GC-MS Analysis of Derivatized Phenols

1. Derivatization Step (Silylation):

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

Parameter Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Temperature Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 40-450 |

Visualizing the GC-MS Workflow

GCMS_Workflow Sample Commercial This compound Derivatization Derivatization (e.g., Silylation with BSTFA) Sample->Derivatization Injection Inject 1 µL into GC-MS System Derivatization->Injection Separation Separation on DB-5ms Column Injection->Separation Detection Mass Spectrometry (EI, Scan Mode) Separation->Detection Analysis Data Analysis: Library Search, Peak Integration Detection->Analysis Report Impurity Profile Report Analysis->Report

Caption: A typical workflow for the GC-MS analysis of impurities in this compound, including the crucial derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules, including impurities. It provides detailed information about the chemical environment of each atom in a molecule.

Application of NMR in Impurity Analysis

While HPLC and GC-MS are excellent for separation and quantification, NMR is often used to:

  • Confirm the structure of the main component.

  • Identify unknown impurities by analyzing their unique spectral patterns.

  • Quantify impurities without the need for a specific reference standard for each impurity, by using a certified internal standard (quantitative NMR or qNMR).

By comparing the ¹H and ¹³C NMR spectra of a commercial sample to that of a pure reference standard and known impurities, one can identify and often quantify the impurities present. For example, the presence of an isomeric impurity like 4-bromo-3-methylphenol would give rise to a distinct set of aromatic proton signals compared to the parent this compound.

Reference NMR Data for Isomer Differentiation:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound Aromatic protons typically appear as distinct singlets or narrowly split multiplets. The methyl group gives a singlet around 2.2-2.3 ppm.Signals for brominated and hydroxyl-bearing aromatic carbons will be distinct from other aromatic carbons.
4-Bromo-3-methylphenol Aromatic protons will show a different splitting pattern (e.g., doublets and doublet of doublets) due to different coupling relationships.[16]The chemical shifts of the aromatic carbons will differ significantly from the 3-bromo-5-methyl isomer.[16]
2-Bromo-5-methylphenol The aromatic proton adjacent to the hydroxyl group will be influenced by both the hydroxyl and bromo substituents, resulting in a unique chemical shift and coupling pattern.[17]The carbon chemical shifts will be characteristic of this specific substitution pattern.

Comparative Performance of Analytical Techniques

The choice between HPLC, GC-MS, and NMR depends on the specific analytical goal.

FeatureHPLC-UVGC-MSNMR
Primary Application Quantification of known impurities, separation of isomers.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation of unknown impurities, absolute quantification (qNMR).
Analyte Suitability Non-volatile, thermally labile compounds.[7]Volatile, thermally stable compounds (or those made so by derivatization).[11]Soluble compounds, provides structural information for all components.
Sensitivity Good (LOD ~0.01-0.1 µg/mL for bromophenols).[18][19]Excellent (LOD often in the pg to low ng range).[20][21]Lower sensitivity compared to chromatographic methods.
Selectivity High, especially with specialized columns like PFP for isomers.[6][8]Very high, based on both retention time and mass spectrum.High, based on unique chemical shifts and coupling constants for each compound.
Sample Preparation Simple dissolution and filtration.Can require a more complex derivatization step.[13]Simple dissolution in a deuterated solvent.
Key Advantage Robustness and excellent for isomer separation.Definitive identification through mass spectral libraries.Unambiguous structure determination.
Key Limitation Co-eluting peaks can be difficult to identify without MS.Not suitable for non-volatile or thermally unstable impurities.Lower throughput and sensitivity for trace analysis.

Conclusion: An Integrated Approach for Comprehensive Analysis

For a comprehensive and reliable analysis of impurities in commercial this compound, an integrated approach is recommended.

Integrated_Approach cluster_identification Identification & Structure Elucidation HPLC HPLC-UV/DAD (Isomers, Non-volatiles) LCMS LC-MS (Identify Unknowns from HPLC) HPLC->LCMS Investigate unknown peaks GCMS GC-MS (Volatiles, Starting Materials) NMR NMR Spectroscopy (Confirm Structures) GCMS->NMR Confirm identity of key impurities

Caption: An integrated analytical strategy for comprehensive impurity profiling.

HPLC should be the primary technique for routine quality control, focusing on the separation and quantification of positional isomers and other non-volatile impurities. A method utilizing a PFP column is highly recommended for its superior selectivity with halogenated aromatic compounds.

GC-MS is the ideal complementary technique for the analysis of volatile impurities, such as residual starting materials (e.g., m-cresol) and certain by-products. The requirement for derivatization adds a step to the sample preparation but provides excellent sensitivity and specificity.

NMR spectroscopy serves as the definitive tool for structural confirmation of the primary material and for the elucidation of any significant unknown impurities detected by the chromatographic techniques.

By leveraging the strengths of each of these analytical methods, researchers, scientists, and drug development professionals can ensure a thorough understanding of the impurity profile of this compound, leading to safer, more effective, and higher-quality final products.

References

A Comparative Guide to the Quantitative Analysis of 3-Bromo-5-methylphenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the accurate quantification of intermediates like 3-Bromo-5-methylphenol is not merely a procedural step but a critical determinant of reaction yield, purity, and overall process efficiency. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring each approach is presented as a self-validating system.

Introduction to this compound

This compound (C₇H₇BrO, Molar Mass: 187.03 g/mol ) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its physical properties, such as a melting point of 61-62°C and a boiling point of 249°C, influence the choice of analytical methodology.[2][3] Accurate monitoring of its concentration in a reaction mixture is essential for determining reaction kinetics, endpoint, and the formation of impurities.

I. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is often the workhorse method for monitoring organic reactions due to its robustness, versatility, and high throughput. The choice of a reversed-phase method is logical for a moderately polar compound like this compound.

Principle of Operation

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C8 or C18). A polar mobile phase is used, and analytes are eluted in order of increasing hydrophobicity. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration, typically using a UV detector set to a wavelength of maximum absorbance for the analyte.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Quench Reaction (if necessary) A->B C 3. Dilute with Mobile Phase B->C D 4. Filter through 0.45 µm Syringe Filter C->D E 5. Inject into HPLC System D->E F 6. Isocratic/Gradient Elution E->F G 7. UV Detection (e.g., 210 nm) F->G H 8. Integrate Peak Area G->H I 9. Quantify against Calibration Curve H->I J 10. Report Concentration I->J

Caption: HPLC workflow for this compound analysis.

Detailed HPLC Protocol
  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Carefully withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting it into 1.9 mL of cold acetonitrile in a 2 mL Eppendorf tube to halt any further chemical transformation.

    • Vortex the sample for 30 seconds.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove particulate matter that could damage the HPLC column.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size).[4]

    • Mobile Phase: A mixture of Acetonitrile and Water (both containing 0.05% trifluoroacetic acid) is a common choice for brominated phenols.[4][5] A typical starting point is a 60:40 (v/v) ratio of Acetonitrile to Water.

    • Flow Rate: 0.25 mL/min.[6]

    • Column Temperature: 30°C.[4]

    • Injection Volume: 5 µL.[6]

    • Detector: Diode Array Detector (DAD) or UV detector set at a wavelength of high absorbance for bromophenols, such as 210 nm.[4]

  • Validation & Analysis:

    • First, inject the prepared standards to establish a calibration curve (Peak Area vs. Concentration). The linearity should be confirmed by a correlation coefficient (R²) of ≥0.999.[4]

    • Inject the prepared reaction mixture sample.

    • Integrate the peak corresponding to this compound.

    • Calculate the concentration in the sample using the linear regression equation from the calibration curve. Remember to account for the dilution factor from sample preparation.

Strengths and Limitations
  • Strengths: High precision, excellent for resolving the analyte from starting materials and byproducts, high throughput, and relatively low cost per sample.

  • Limitations: Requires a specific reference standard for quantification. Matrix effects from the reaction mixture can interfere with the analysis, potentially requiring more complex sample cleanup. The use of trifluoroacetic acid can be problematic for subsequent mass spectrometry analysis.[7]

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds. Given the 249°C boiling point of this compound, it is well-suited for GC analysis. The mass spectrometer provides an extra dimension of confirmation, making it highly selective.

Principle of Operation

GC separates volatile compounds in a heated capillary column. The sample is vaporized in an injector and carried by an inert gas (e.g., helium). Separation occurs based on the compound's boiling point and affinity for the stationary phase. The eluting compounds then enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both structural information and quantification.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Liquid-Liquid Extraction (e.g., with DCM) A->B C 3. Dry Organic Layer (e.g., Na₂SO₄) B->C D 4. (Optional) Derivatization to increase volatility C->D E 5. Inject into GC-MS System D->E F 6. Temperature Programmed Separation E->F G 7. MS Detection (Scan or SIM mode) F->G H 8. Extract Ion Chromatogram (EIC) G->H I 9. Integrate Peak Area & Quantify H->I J 10. Report Concentration I->J

Caption: GC-MS workflow for this compound analysis.

Detailed GC-MS Protocol
  • Standard Preparation: Prepare a stock solution and calibration standards of this compound in a volatile organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Sample Preparation:

    • Take a 100 µL aliquot of the reaction mixture and dilute it in 1 mL of deionized water.

    • Perform a liquid-liquid extraction by adding 1 mL of DCM, vortexing for 1 minute, and allowing the layers to separate.

    • Carefully transfer the bottom organic layer (DCM) to a new vial. This step is crucial for removing non-volatile salts and other matrix components.

    • Dry the organic layer by passing it through a small plug of anhydrous sodium sulfate.

  • Chromatographic and MS Conditions:

    • Column: A low-to-mid polarity column, such as a ZB-5MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane), is suitable.[8] (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.[8]

    • Ion Source Temperature: 230°C.[8]

    • Mode: For quantification, Selected Ion Monitoring (SIM) is superior to full scan mode. Monitor the molecular ion (m/z 186/188, due to bromine isotopes) and a characteristic fragment ion for high selectivity and sensitivity.

  • Analysis:

    • Generate a calibration curve using the prepared standards.

    • Inject the extracted sample.

    • Integrate the peak area from the Extracted Ion Chromatogram (EIC) of the primary quantifying ion.

    • Calculate the concentration, accounting for the dilution and extraction steps.

Strengths and Limitations
  • Strengths: Extremely high selectivity and sensitivity due to MS detection, virtually eliminating matrix interference. Provides structural confirmation of the analyte.

  • Limitations: The analyte must be volatile and thermally stable. The sample preparation (extraction) is more laborious than for HPLC. Not suitable for non-volatile components of the reaction mixture.

III. Quantitative NMR (qNMR) Spectroscopy

qNMR stands apart as a primary analytical method that does not require a specific reference standard of the analyte for quantification.[9] Its signal intensity is directly proportional to the number of nuclei, making it intrinsically quantitative.[10]

Principle of Operation

qNMR determines the concentration of an analyte by comparing the integral of one of its unique NMR signals to the integral of a signal from a certified internal standard of known concentration.[11] By knowing the concentration of the standard, the number of protons contributing to each signal, and the integral values, the concentration of the analyte can be calculated directly.

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Accurately Weigh Internal Standard B 2. Dissolve in Deuterated Solvent A->B C 3. Add Precise Volume of Reaction Mixture B->C E 4. Acquire ¹H NMR Spectrum C->E F Ensure Full T₁ Relaxation (d1 > 5xT₁) E->F G Optimize Shim & Pulse Width E->G H 5. Phasing & Baseline Correction I 6. Integrate Analyte & Standard Peaks H->I J 7. Calculate Concentration I->J I->J

Caption: qNMR workflow for absolute quantification.

Detailed qNMR Protocol
  • Internal Standard Selection: Choose a standard that is stable, has a simple spectrum (ideally a singlet), and has a peak that does not overlap with any signals from the reaction mixture. Maleic acid or 1,4-Dinitrobenzene are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the internal standard into an NMR tube.

    • Add 600 µL of a suitable deuterated solvent (e.g., DMSO-d₆, as phenols are soluble) and record the exact mass of the solvent added.

    • Accurately add a known mass (e.g., 50 mg) of the reaction mixture to the NMR tube.

    • Ensure the sample is thoroughly mixed.

  • NMR Acquisition Parameters:

    • Crucial Parameter: The relaxation delay (d1) must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard to ensure complete relaxation and accurate integration. A d1 of 30-60 seconds is often required.

    • Use a calibrated 90° pulse.

    • Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing and Calculation:

    • Carefully phase the spectrum and apply a high-order polynomial baseline correction.

    • Integrate a well-resolved, unique signal for this compound (e.g., one of the aromatic protons) and a signal for the internal standard.

    • Calculate the concentration using the following formula:

      Cₓ = Cₛₜₑ * (Iₓ / Iₛₜₑ) * (Nₛₜₑ / Nₓ) * (MWₓ / MWₛₜₑ) * (mₛₜₑ / mₓ)

      Where:

      • C = Concentration/Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • x = Analyte (this compound)

      • std = Internal Standard

Strengths and Limitations
  • Strengths: Provides absolute quantification without needing an analyte-specific reference standard.[9] It is non-destructive and can simultaneously quantify multiple components in the mixture provided they have unique signals.[12]

  • Limitations: Lower sensitivity compared to chromatographic methods. Prone to errors if peaks overlap. Requires longer acquisition times and access to an NMR spectrometer. T₁ relaxation times must be known or determined for accuracy.

Comparative Summary and Method Selection

The choice of analytical technique is dictated by the specific requirements of the research. The table below summarizes the key performance characteristics to guide this decision.

ParameterHPLC-UVGC-MSqNMR
Principle Liquid-phase separation by polarityGas-phase separation by volatilityNuclear spin resonance
Selectivity Good to ExcellentHighest (mass-based)Good (depends on spectral resolution)
Sensitivity (Typical LOQ) ~0.02-0.5 µg/mL[13]~0.1-20 ng/L (with extraction)[14]~0.1-1 mg/mL (concentration dependent)
Sample Throughput HighMediumLow
Quantification Type Relative (requires standard)Relative (requires standard)Absolute (with internal standard)
Sample Prep Complexity Low (Dilute and Shoot)High (Extraction required)Medium (Precise weighing)
Best For Routine monitoring, high-throughput screening, purity analysisTrace-level analysis, impurity identification, complex matricesAbsolute quantification, structural verification, analysis without standards
Expert Recommendations
  • For routine reaction monitoring and process control: HPLC-UV is the undisputed choice. Its speed, precision, and simplicity make it ideal for generating kinetic data and determining reaction completion.

  • For identifying and quantifying low-level impurities or for analysis in a complex matrix: GC-MS is superior. Its selectivity ensures that you are quantifying only your compound of interest, free from interferences.

  • For certifying the purity of a final product or when a reference standard is unavailable: qNMR is the gold standard. It provides a direct, unbiased measure of concentration and purity that is traceable to a primary standard.

By understanding the fundamental principles and practical nuances of each technique, researchers can confidently select and implement the most appropriate method for the robust and accurate quantitative analysis of this compound, ensuring the integrity and success of their chemical synthesis and development programs.

References

A Senior Application Scientist's Guide to the Thermal Analysis of 3-Bromo-5-methylphenol by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical synthesis, the precise characterization of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 3-Bromo-5-methylphenol (CAS 74204-00-5), a substituted phenol, serves as a critical building block in the synthesis of various active pharmaceutical ingredients and specialty chemicals.[1] Its thermal properties are a direct indicator of its purity, stability, and suitability for downstream processing. This guide provides an in-depth, comparative analysis of the use of Differential Scanning Calorimetry (DSC) for characterizing this compound, contextualized with alternative methods to offer a holistic perspective for researchers and drug development professionals.

The Imperative of Thermal Analysis for Synthesis Intermediates

Thermal analysis techniques are indispensable tools in materials science, chemistry, and pharmaceutical development.[2] For a compound like this compound, understanding its thermal behavior is not merely an academic exercise. It directly impacts:

  • Purity Assessment: The temperature and sharpness of a melting peak can indicate the presence of impurities.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a compound will have distinct melting points and enthalpies, affecting solubility and bioavailability.

  • Process Safety: Identifying decomposition temperatures is crucial for preventing hazardous thermal runaway events during synthesis and storage.

  • Formulation Development: The thermal stability of an intermediate influences the choice of excipients and manufacturing processes.[3]

Differential Scanning Calorimetry stands out as a premier technique for these investigations due to its high sensitivity, quantitative nature, and small sample requirement.[4][5]

Core Principles of Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] This measurement is performed as a function of temperature while the sample and reference are subjected to a controlled temperature program.[4] The resulting data, a thermogram, plots heat flow against temperature. Key thermal events are observed as deviations from the baseline:

  • Endothermic Events (Heat Absorption): Melting, boiling, sublimation, and glass transitions.

  • Exothermic Events (Heat Release): Crystallization, decomposition, and curing reactions.

The principle lies in detecting the energy changes associated with phase transitions or chemical reactions within the material.[5]

A Self-Validating Protocol for DSC Analysis of this compound

The trustworthiness of any analytical data hinges on a robust, well-calibrated methodology. The following protocol is designed to be self-validating, incorporating system suitability and calibration checks as mandated by standards such as ASTM E967.[7][8]

Instrument Calibration and Verification

Causality: Instrument calibration is the cornerstone of accurate thermal analysis.[9] It ensures that the temperature and heat flow axes of the DSC are accurate. Without proper calibration, all subsequent measurements would be unreliable. We use indium as a standard because its melting point and enthalpy of fusion are well-characterized and fall within a relevant range for many organic compounds.

Protocol:

  • Standard Selection: Use a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g).

  • Sample Preparation: Weigh 1-3 mg of indium into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as the reference.

  • Thermal Method:

    • Equilibrate the DSC cell at 140 °C.

    • Ramp the temperature from 140 °C to 170 °C at a heating rate of 10 °C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Analysis: Determine the onset temperature of the indium melting peak and the area under the peak (enthalpy of fusion).

  • Acceptance Criteria: The measured onset temperature should be within ±0.5 °C of the certified value, and the enthalpy should be within ±5% of the certified value. If the criteria are not met, perform a full instrument calibration according to the manufacturer's guidelines.[10][11]

Analysis of this compound

Causality: The choice of experimental parameters is critical. A 10 °C/min heating rate provides a good balance between resolution and sensitivity. A small sample mass (2-5 mg) minimizes thermal gradients within the sample, leading to sharper peaks. The nitrogen purge prevents oxidative degradation, which is a common issue for phenolic compounds at elevated temperatures.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. The sample should be a fine powder to ensure good thermal contact.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. Place an empty, sealed pan on the reference sensor.

  • Thermal Method:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min.

    • Maintain a nitrogen purge gas at 50 mL/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

Experimental Workflow Diagram

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate 1. Calibrate DSC (ASTM E967) Weigh 2. Weigh Sample (2-5 mg) Calibrate->Weigh Seal 3. Hermetically Seal Pan Weigh->Seal Load 4. Load Sample & Reference Seal->Load Program 5. Run Thermal Method (10°C/min, N2 Purge) Load->Program Acquire 6. Acquire Data (Heat Flow vs. Temp) Program->Acquire Analyze 7. Analyze Thermogram Acquire->Analyze Report 8. Report Results Analyze->Report

Caption: Workflow for the DSC analysis of this compound.

Expected Results and Interpretation

Based on available physical property data, this compound has a reported melting point in the range of 61-62°C.[12] Therefore, the DSC thermogram is expected to show a sharp, single endothermic peak in this region.

Table 1: Expected DSC Thermal Analysis Data for this compound

ParameterExpected ValueSignificance
Melting Onset Temperature ~60 - 61 °CThe point where melting begins; highly sensitive to impurities.
Peak Temperature ~61 - 62 °CThe temperature at which the rate of heat absorption is maximal.
Enthalpy of Fusion (ΔHfus) Compound-specificThe energy required to melt the sample; useful for crystallinity and polymorph studies.
Peak Shape Sharp, SymmetricalA sharp peak indicates high purity; broad or multiple peaks suggest impurities or polymorphism.

Interpretation:

  • A measured onset temperature significantly lower than 61°C or a broad melting range would suggest the presence of impurities, which depress and broaden the melting transition.

  • The appearance of multiple peaks could indicate the presence of different polymorphs or a mixture of isomers.

  • An exothermic event following the melt would be a strong indicator of thermal decomposition. The absence of such an event within a reasonable temperature range above the melt supports the compound's thermal stability under the tested conditions.

Comparative Guide: DSC vs. Alternative Melting Point Techniques

While DSC is a powerful tool, it is essential to understand its performance in the context of other available methods.[13] The choice of technique often depends on the specific information required, sample availability, and desired throughput.

Table 2: Comparison of Melting Point Determination Techniques

FeatureDifferential Scanning Calorimetry (DSC)Capillary Method (e.g., Mel-Temp)Hot Stage Microscopy
Principle Measures heat flow into the sample.[3]Visual observation of phase change in a capillary tube.[14]Visual observation on a microscope slide with controlled heating.
Information Provided Melting Temp, Enthalpy (ΔH), Heat Capacity (Cp), Purity.[15]Melting range only.Melting Temp, visual morphology changes, polymorphism.
Precision & Accuracy High (± 0.1 to 0.5 °C)Moderate (± 0.5 to 2 °C)High (± 0.2 to 1 °C)
Sample Size 1 - 10 mg2 - 5 mg< 1 mg
Throughput Moderate (autosamplers available)High (multiple capillaries can be run)Low
Key Advantage Quantitative thermodynamic data.[15]Simple, low cost, and rapid.[14]Direct visualization of the melting process.
Key Limitation Higher equipment cost.Subjective endpoint determination, no enthalpy data.[16]Low throughput, requires operator attention.

Technique Selection Logic

Tech_Selection Start What is the primary analytical goal? Purity Quick Purity Check & Identity Start->Purity Thermo Full Thermodynamic Characterization (Purity, Polymorphism, Stability) Start->Thermo Morphology Visual Confirmation & Crystal Habit Study Start->Morphology Capillary Use Capillary Method Purity->Capillary DSC Use DSC Thermo->DSC HSM Use Hot Stage Microscopy Morphology->HSM

Caption: Decision tree for selecting a melting point determination technique.

Conclusion

For the comprehensive characterization of this compound, Differential Scanning Calorimetry is the superior technique. It moves beyond a simple melting point determination to provide quantitative data on purity, stability, and thermodynamic properties, which are critical for drug development and process chemistry.[2] While the capillary method offers a rapid screening tool, it lacks the quantitative power and depth of information provided by DSC.[15] By following a robust, self-validating protocol grounded in established standards, researchers can generate high-quality, reliable thermal analysis data, ensuring the integrity of their synthetic intermediates and the success of their development programs.

References

A Senior Application Scientist's Guide to the X-ray Crystallography of 3-Bromo-5-methylphenol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical and materials science, halogenated organic compounds are of paramount importance. The presence of a halogen atom, such as bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, crucially, its ability to form specific intermolecular interactions that dictate its solid-state structure. 3-Bromo-5-methylphenol is a versatile chemical intermediate[1][2], and its derivatives are of considerable interest in the development of novel therapeutic agents and functional materials.

Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is fundamental to predicting their behavior and function. X-ray crystallography stands as the definitive technique for elucidating atomic-level structural details, providing invaluable insights into molecular conformation, packing motifs, and the subtle interplay of non-covalent interactions.[3]

This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound derivatives. As a direct crystal structure for the parent compound is not publicly available, we will present a hypothetical workflow for a novel derivative. We will then conduct a comparative analysis with structurally related halogenated phenols, for which crystallographic data has been published, to infer and understand the key structural drivers in this class of compounds. This approach is designed to equip researchers, scientists, and drug development professionals with both the practical knowledge to conduct such studies and the theoretical framework to interpret the results.

Part 1: The Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles. Here, we outline a detailed, self-validating protocol.

Synthesis and Purification

The initial and most critical step is obtaining a highly pure sample of the this compound derivative. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography or recrystallization are typically employed until the compound is deemed pure by analytical methods like ¹H NMR and mass spectrometry.

The Art and Science of Crystallization

Growing diffraction-quality single crystals is often the most challenging part of the process.[3] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form. The choice of solvent is critical; a good solvent is one in which the compound is moderately soluble.[4]

a) Slow Evaporation Method [5]

  • Solvent Screening: Begin by testing the solubility of ~5-10 mg of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and toluene). Identify a solvent in which the compound is soluble or moderately soluble. Aromatic solvents like toluene can sometimes aid in crystal packing.[5]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. This can be achieved by adding the solvent dropwise to a small amount of the compound until it just dissolves.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[4]

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a specialized crystal growing chamber) at a constant temperature.

  • Monitoring: Observe the vial periodically over several days to weeks. Be patient; rapid crystal growth often leads to lower quality crystals.[4]

b) Vapor Diffusion Method [5][6]

This technique is particularly useful when only small amounts of the material are available.

  • Setup: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane or ethyl acetate). Place this solution in a small, open vial.

  • Precipitant: Place this small vial inside a larger, sealed jar that contains a "poor" solvent (a precipitant) in which the compound is insoluble (e.g., hexane or pentane). The "poor" solvent should be more volatile than the "good" solvent.

  • Diffusion and Growth: Over time, the vapor of the "poor" solvent will slowly diffuse into the "good" solvent. This gradually decreases the solubility of the compound, leading to slow crystallization.

The overall experimental workflow can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Crystal Growth (Slow Evaporation/Vapor Diffusion) solvent_screening->crystal_growth data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_validation Validation & Deposition (e.g., to CSD) structure_refinement->data_validation G Molecule This compound Derivative HB O-H···O Hydrogen Bond Molecule->HB donates/accepts XB C-Br···X Halogen Bond (X = O, Br, π-system) Molecule->XB donates/accepts Packing Crystal Packing & Supramolecular Assembly HB->Packing directs XB->Packing directs

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Suzuki Coupling of 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. Its robustness, mild reaction conditions, and tolerance of a wide array of functional groups have cemented its place in the synthetic chemist's toolbox.[1][2][3][4] This is particularly true in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[1][4][5]

This guide provides an in-depth comparison of the efficacy of various catalysts for the Suzuki coupling of 3-bromo-5-methylphenol, a substrate with moderate steric hindrance and an electron-donating methyl group. We will delve into the nuances of catalyst selection, from traditional palladium complexes to modern, highly active systems and cost-effective nickel-based alternatives. The insights provided herein are grounded in established literature and aim to empower you to make informed decisions for your synthetic endeavors.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to appreciating the role of the catalyst and associated ligands. The catalytic cycle is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.

  • Transmetalation: The organic moiety from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)_2 PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product (Ar-Ar') RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

The choice of catalyst is paramount for a successful Suzuki coupling. While a plethora of catalyst systems exist, they can be broadly categorized into palladium-based and nickel-based systems. The following sections provide a comparative overview based on data from structurally analogous aryl bromides.

Palladium-Based Catalysts: The Workhorses of Cross-Coupling

Palladium catalysts are the most extensively studied and utilized for Suzuki-Miyaura reactions. Their performance, however, is critically dependent on the choice of ligands.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Insights & Rationale
Pd(PPh₃)₄PPh₃ (integrated)K₃PO₄1,4-Dioxane/H₂O90-10012-2480-90[1][5]A classic, reliable catalyst. The tetrakis(triphenylphosphine)palladium(0) is a pre-catalyst that readily provides the active Pd(0) species. It is effective for a range of aryl bromides but may struggle with highly hindered substrates.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95[5]The combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand like SPhos is a highly active system.[6] The ligand facilitates both oxidative addition and reductive elimination, leading to high turnover numbers.
PdCl₂(dppf)dppfK₂CO₃Dimethoxyethane802~95[7]The [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex is a robust and efficient catalyst. The dppf ligand provides a wide bite angle, which can enhance catalytic activity.
Pd/C-K₂CO₃Ethanol/H₂O801270-85A heterogeneous catalyst that offers the significant advantage of easy removal from the reaction mixture by filtration. While potentially less active than homogeneous systems, its recyclability is a major benefit in process chemistry.
Nickel-Based Catalysts: A Cost-Effective and Potent Alternative

In recent years, nickel-catalyzed Suzuki-Miyaura couplings have gained considerable attention due to the lower cost and high reactivity of nickel.[8] These systems are particularly effective for the coupling of aryl chlorides and can be a powerful alternative for aryl bromides as well.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Insights & Rationale
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95[9]This commercially available and air-stable pre-catalyst is effective for a range of aryl halides in more environmentally friendly solvents.[8] The tricyclohexylphosphine ligand provides the necessary steric bulk and electron density to promote the catalytic cycle.
NiCl₂(dppp)dpppK₃PO₄1,4-Dioxane1001880-90[10]The 1,3-bis(diphenylphosphino)propane (dppp) ligand forms a stable chelate with the nickel center, leading to a robust catalyst system.
NiCl₂(ProPhos)ProPhosK₃PO₄THF/H₂O6024>90[11]The ProPhos ligand, featuring a pendant hydroxyl group, is designed to preorganize the nucleophile and the nickel catalyst, thereby accelerating transmetalation. This leads to a highly active system that can operate at lower temperatures.[11]

Experimental Protocol: A Starting Point for Optimization

The following protocol is a generalized procedure for the Suzuki coupling of this compound with a generic arylboronic acid. It is intended as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific coupling partner.

Workflow cluster_workflow Generalized Experimental Workflow start Start reagents Combine this compound, arylboronic acid, base, catalyst, and ligand in a reaction vessel. start->reagents solvent Add anhydrous, degassed solvent. reagents->solvent inert Establish inert atmosphere (e.g., Argon or Nitrogen). solvent->inert heat Heat the reaction mixture with stirring. inert->heat monitor Monitor reaction progress (TLC, LC-MS, or GC-MS). heat->monitor workup Aqueous work-up and extraction. monitor->workup Upon completion purify Purify the crude product (e.g., column chromatography). workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical and materials science, a profound understanding of reaction kinetics is not merely academic—it is the bedrock of process optimization, scalability, and the consistent synthesis of target molecules. 3-Bromo-5-methylphenol, a key building block in the synthesis of a variety of complex organic molecules, presents a fascinating case study in reaction dynamics. Its substituted aromatic ring, featuring both an electron-withdrawing bromine atom and an electron-donating methyl group, imparts a nuanced reactivity that merits detailed kinetic investigation.

This guide provides a comparative analysis of the kinetic profiles of this compound in two principal classes of reactions: Oxidative Degradation and Palladium-Catalyzed Cross-Coupling . Due to the limited availability of direct kinetic data for this compound, this guide synthesizes data from closely related substituted phenols and aryl bromides to project and compare its likely kinetic behavior. We will delve into the causality behind experimental choices and present robust protocols to empower researchers to conduct their own validated kinetic studies.

I. Comparative Kinetics of this compound Reactions

The reactivity of this compound is dictated by the electronic and steric effects of its substituents. The hydroxyl group is a potent activating group, directing electrophiles to the ortho and para positions. The methyl group further activates the ring, while the bromine atom deactivates it through induction but can participate in directing effects. This electronic interplay governs the rates of both oxidative degradation and cross-coupling reactions.

A. Oxidative Degradation Kinetics

Advanced Oxidation Processes (AOPs) are crucial for both the synthetic functionalization of phenols and their environmental remediation. The kinetics of these processes are typically governed by the rate of reaction with highly reactive species such as hydroxyl radicals (•OH).

While direct kinetic data for this compound is scarce, we can infer its reactivity by examining studies on similar substituted phenols. The rate of reaction of phenols with •OH is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, such as the methyl and hydroxyl groups in this compound, are known to increase the reaction rate by enhancing the electron density of the benzene ring, making it more susceptible to electrophilic attack by radicals[1][2]. Conversely, electron-withdrawing groups like bromine can decrease the reaction rate.

Table 1: Comparative Second-Order Rate Constants for the Reaction of Substituted Phenols with Hydroxyl Radicals (•OH)

Phenolic CompoundSubstituentsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Phenol-H(1.4-10) x 10⁹[3]
3-Methylphenol (m-cresol)3-CH₃6.68 x 10⁻⁴ s⁻¹ (pseudo-first order)[1]
4-Bromophenol4-BrNot explicitly found, but expected to be lower than phenol[4]
This compound (Projected) 3-Br, 5-CH₃ Likely in the range of 10⁹ - 10¹⁰ M⁻¹s⁻¹ -

Note: The value for 3-Methylphenol is a pseudo-first-order rate constant under specific experimental conditions and is not directly comparable to the second-order rate constants. However, it indicates a high reactivity.

The projected high rate constant for this compound suggests that its oxidative degradation via AOPs would be rapid. The methyl group's electron-donating effect likely outweighs the deactivating effect of the bromine atom in this context.

B. Palladium-Catalyzed Cross-Coupling Kinetics

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are cornerstones of modern organic synthesis for forming carbon-carbon bonds. The kinetics of these reactions are complex, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination[5][6][7]. For an aryl bromide like this compound, the rate-determining step is often the oxidative addition of the aryl bromide to the palladium(0) complex.

The electronic nature of the substituents on the aryl bromide significantly influences the rate of oxidative addition. Electron-withdrawing groups generally accelerate this step by making the carbon-bromine bond more susceptible to cleavage. In this compound, the presence of the electron-withdrawing bromine and the electron-donating methyl and hydroxyl groups creates a more complex electronic environment. However, compared to a simple bromobenzene, the overall electron density of the ring is likely higher, which could potentially slow down the oxidative addition step.

Table 2: Qualitative Comparison of Expected Suzuki-Miyaura Coupling Performance

Aryl BromideKey SubstituentsExpected Relative Rate of Oxidative AdditionRationale
4-Bromonitrobenzene4-NO₂ (Strongly electron-withdrawing)FastestThe electron-withdrawing nitro group strongly polarizes the C-Br bond.
Bromobenzene-HModerateBaseline for comparison.
4-Bromoanisole4-OCH₃ (Strongly electron-donating)SlowerThe electron-donating methoxy group increases electron density on the ring.
This compound 3-Br, 5-CH₃, 1-OH (Mixed effects) Moderate to Slow The combined electron-donating effects of the methyl and hydroxyl groups may slightly outweigh the effect of the bromine, potentially slowing the oxidative addition compared to bromobenzene.

It is crucial to note that the ligand on the palladium catalyst plays a paramount role in modulating the reaction kinetics[8][9][10]. The use of bulky, electron-rich phosphine ligands can often overcome the electronic effects of the aryl bromide and facilitate efficient coupling.

II. Experimental Protocols for Kinetic Analysis

To empower researchers to generate their own kinetic data for this compound, we provide the following detailed, self-validating experimental protocols.

A. Protocol 1: Kinetic Study of Oxidative Degradation by Fenton-like Reaction

This protocol details the kinetic analysis of the degradation of this compound using a Fenton-like reaction, monitored by High-Performance Liquid Chromatography (HPLC).

1. Materials and Instrumentation:

  • This compound (≥98% purity)

  • Hydrogen peroxide (30% w/w)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • HPLC system with a UV detector and a C18 column

  • Thermostatted reaction vessel with a magnetic stirrer

  • pH meter

  • Syringe filters (0.22 µm)

2. Experimental Workflow:

Oxidation_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - this compound - FeSO₄ - H₂O₂ start_reaction Initiate Reaction: - Add this compound - Add FeSO₄ - Add H₂O₂ to start prep_reagents->start_reaction prep_hplc Prepare HPLC Mobile Phase and Equilibrate System hplc_analysis Analyze by HPLC prep_hplc->hplc_analysis sampling Collect Aliquots at Timed Intervals start_reaction->sampling quench Quench Reaction (e.g., with Na₂SO₃) sampling->quench filter_sample Filter Sample quench->filter_sample filter_sample->hplc_analysis data_processing Process Data: - Determine Peak Areas - Calculate Concentration hplc_analysis->data_processing kinetic_analysis Kinetic Analysis: - Plot ln(C/C₀) vs. time - Determine k_obs data_processing->kinetic_analysis

Caption: Workflow for the kinetic study of this compound oxidation.

3. Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in ultrapure water.

    • Prepare a 10 mM stock solution of FeSO₄·7H₂O in 0.05 M H₂SO₄.

    • Prepare a 100 mM stock solution of H₂O₂.

  • Reaction Setup:

    • In a thermostatted reaction vessel (e.g., 25 °C), add a specific volume of the this compound stock solution and dilute with ultrapure water to the desired starting concentration (e.g., 0.1 mM).

    • Adjust the pH of the solution to a desired value (e.g., pH 3) using H₂SO₄ or NaOH.

    • Add the FeSO₄ solution to achieve the desired catalyst concentration (e.g., 0.1 mM).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the H₂O₂ solution to achieve a concentration in large excess (e.g., 10 mM) to ensure pseudo-first-order kinetics with respect to the phenol.

    • Start a timer immediately upon H₂O₂ addition.

    • Withdraw aliquots (e.g., 1 mL) at regular time intervals (e.g., 0, 1, 2, 5, 10, 15, 30 minutes).

    • Immediately quench the reaction in each aliquot by adding a small amount of a quenching agent (e.g., sodium sulfite) to consume the remaining H₂O₂.

  • HPLC Analysis:

    • Filter each quenched aliquot through a 0.22 µm syringe filter.

    • Inject the filtered samples into the HPLC system.

    • Monitor the disappearance of the this compound peak at its maximum absorbance wavelength. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Convert peak areas to concentrations using a calibration curve.

    • Plot the natural logarithm of the concentration ratio (ln([C]/[C]₀)) versus time.

    • The negative of the slope of this plot will give the pseudo-first-order rate constant (k_obs).

B. Protocol 2: Kinetic Study of Suzuki-Miyaura Cross-Coupling

This protocol outlines a method for studying the kinetics of the Suzuki-Miyaura coupling of this compound with an arylboronic acid, monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Instrumentation:

  • This compound (≥98% purity)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., anhydrous toluene/water mixture)

  • Internal standard (e.g., dodecane)

  • GC-MS system with a suitable column

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (nitrogen or argon)

  • Thermostatted oil bath

2. Reaction Pathway and Catalytic Cycle:

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_cycle Pd Catalytic Cycle cluster_product Product ArylBr This compound (Ar-Br) OxAdd Oxidative Addition ArylBr->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) Transmetal Transmetalation BoronicAcid->Transmetal Pd0 Pd(0)L₂ Pd0->OxAdd + Ar-Br PdII_ArylBr Ar-Pd(II)L₂-Br OxAdd->PdII_ArylBr PdII_ArylBr->Transmetal + [Ar'-B(OH)₃]⁻ PdII_ArylAryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 - Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

3. Step-by-Step Procedure:

  • Reaction Setup under Inert Atmosphere:

    • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 2 mol%), the base (2.0 mmol), and the internal standard (0.5 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent (e.g., 10 mL of a toluene/water mixture) via syringe.

  • Reaction and Sampling:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and start stirring.

    • At specified time intervals, withdraw small aliquots (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Sample Preparation and GC-MS Analysis:

    • Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and adding water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Analyze the sample by GC-MS to determine the concentrations of the starting material, product, and internal standard.

  • Data Analysis:

    • Calculate the concentration of the reactant and product at each time point relative to the internal standard.

    • Plot the concentration of the starting material versus time to determine the reaction rate.

    • By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

III. Conclusion: A Framework for Predictive Kinetics

While direct, comprehensive kinetic data for this compound remains an area ripe for investigation, this guide provides a robust framework for predicting its behavior and for designing experiments to elucidate its reaction kinetics. By drawing logical comparisons with structurally similar compounds and employing validated analytical protocols, researchers can gain the critical insights needed to optimize synthetic routes and understand the fate of this important molecule in various chemical environments. The interplay of the bromo, methyl, and hydroxyl substituents makes this compound a compelling subject for kinetic studies, promising a deeper understanding of the fundamental principles that govern chemical reactivity.

References

A Head-to-Head Comparison of Synthesis Routes for 3-Bromo-5-methylphenol: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-methylphenol, a key building block in the synthesis of pharmaceuticals and agrochemicals, presents a unique synthetic challenge due to its specific substitution pattern.[1][2] The strategic placement of the bromo, methyl, and hydroxyl groups on the aromatic ring necessitates a careful selection of synthetic methodology to achieve high yield and regioselectivity. This guide provides a head-to-head comparison of the most relevant and practical synthesis routes to this valuable compound, offering insights into the underlying chemical principles and providing experimental data to support the evaluation of each approach. We will delve into modern organometallic strategies and contrast them with classical aromatic substitution methods, equipping researchers with the knowledge to make informed decisions for their specific synthetic goals.

Route 1: A Modern Approach via C-H Activation/Borylation/Oxidation

One of the most elegant and efficient methods to emerge for the synthesis of 3,5-disubstituted phenols is the iridium-catalyzed C-H activation and borylation, followed by oxidation. This one-pot procedure, starting from readily available 3-bromotoluene, offers a significant advantage in terms of step economy and overall yield.[3]

Reaction Principle

The synthesis begins with the regioselective borylation of 3-bromotoluene at the C5 position, directed by the steric and electronic properties of the substituents. The resulting boronic ester is then oxidized in the same reaction vessel to yield the desired this compound. This method avoids the often harsh conditions or the need for pre-functionalized starting materials common in classical methods.

Experimental Protocol: One-Pot Synthesis from 3-Bromotoluene

A detailed experimental procedure for this transformation has been reported and can be summarized as follows:

  • Borylation: 3-Bromotoluene is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of an iridium catalyst, such as [Ir(cod)OMe]₂, and a bipyridine-based ligand. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME).

  • Oxidation: After the borylation is complete, an oxidizing agent, such as sodium perborate or Oxone®, is added directly to the reaction mixture to convert the boronic ester to the corresponding phenol.

Performance Analysis

This method has been demonstrated to be highly effective, providing this compound on a multigram scale with high yield.[3] The mild reaction conditions and the one-pot nature of the process make it an attractive option for both laboratory-scale synthesis and potential scale-up.

Route 2: Oxidation of a Pre-formed Boronic Acid Intermediate

An alternative, yet closely related, approach involves the synthesis and isolation of (3-bromo-5-methylphenyl)boronic acid, followed by its oxidation to the target phenol. This two-step process allows for the purification of the boronic acid intermediate, which can be beneficial in certain applications.

Reaction Principle

This route is predicated on the successful synthesis of (3-bromo-5-methylphenyl)boronic acid. This intermediate can be prepared through various methods, including the Miyaura borylation of a suitable aryl halide or triflate. Once obtained, the boronic acid is readily oxidized to the phenol.

Experimental Protocol: Oxidation of (3-bromo-5-methylphenyl)boronic acid

A reliable protocol for the oxidation step has been documented, affording a high yield of the final product.[4]

  • (3-bromo-5-methylphenyl)boronic acid is dissolved in an aqueous solution of potassium hydroxide.[4]

  • A 30% hydrogen peroxide solution is added dropwise to the stirred solution at room temperature.[4]

  • The reaction is typically rapid, completing within 20 minutes.[4]

  • Workup involves acidification, extraction with an organic solvent, and purification.[4]

Performance Analysis

This method is characterized by a high-yielding final oxidation step (86.5%).[4] The overall efficiency of this route is largely dependent on the yield and purity of the starting boronic acid.

Route 3: The Classical Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the introduction of various substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate.[5][6] This approach can be adapted for the synthesis of this compound, provided a suitable amino-substituted precursor is available.

Reaction Principle

The synthesis would likely commence with 3-amino-5-methylphenol. This starting material is first diazotized using sodium nitrite in the presence of a strong acid, such as hydrobromic acid, to form the corresponding diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom.[5][6]

Hypothetical Experimental Workflow

While a specific protocol for the synthesis of this compound via this route was not found in the initial search, a general procedure can be outlined based on established Sandmeyer reaction protocols:

  • Diazotization: 3-Amino-5-methylphenol is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is then warmed to promote the substitution reaction, often accompanied by the evolution of nitrogen gas.

  • Workup and Purification: The product is isolated by extraction and purified by chromatography or distillation.

Performance Analysis

The success of this route is contingent on the availability and stability of the 3-amino-5-methylphenol precursor. Sandmeyer reactions can sometimes be plagued by side reactions, and the yields can be variable. However, it remains a viable and well-established method in the synthetic chemist's toolbox. A similar procedure for the synthesis of the isomeric 2-bromo-5-methylphenol from 6-amino-m-cresol resulted in a 20% yield, highlighting the potential for lower efficiency with this method.[7]

Route 4: Direct Bromination of m-Cresol - A Question of Regioselectivity

The direct electrophilic bromination of a phenol is a common method for introducing bromine atoms onto an aromatic ring. In the case of this compound, the starting material would be m-cresol (3-methylphenol).

Reaction Principle

The hydroxyl and methyl groups of m-cresol are both ortho-, para-directing activators. This means that incoming electrophiles, such as bromine, will be directed to the positions ortho and para to these groups. The positions available for substitution are C2, C4, C5, and C6. The C5 position is sterically hindered by the two meta-substituents, and electronically, the positions ortho and para to the powerful activating hydroxyl group (C2, C4, and C6) are favored. Therefore, achieving selective bromination at the C5 position to obtain this compound is expected to be challenging. The synthesis of the regioisomer 4-Bromo-3-methylphenol often involves the bromination of m-cresol, indicating that substitution at the C4 position is a major pathway.

Performance Analysis

Due to the directing group effects, the direct bromination of m-cresol is unlikely to be a high-yielding method for the synthesis of this compound. The reaction would likely produce a mixture of isomers, requiring challenging purification. This route is therefore considered less practical for the specific synthesis of this compound.

Comparative Summary of Synthesis Routes

Route Starting Material Key Reagents Yield Advantages Disadvantages
1. C-H Activation/ Borylation/Oxidation 3-Bromotoluene[Ir(cod)OMe]₂, B₂pin₂, Oxidizing agentHigh[3]One-pot, high yield, mild conditions, step-economic[3]Requires specialized iridium catalyst
2. Oxidation of Boronic Acid (3-bromo-5-methylphenyl)boronic acidH₂O₂, KOH86.5%[4]High yield in the final step, allows for intermediate purification[4]Requires prior synthesis of the boronic acid
3. Sandmeyer Reaction 3-Amino-5-methylphenolNaNO₂, HBr, CuBrVariable (Potentially low, e.g., 20% for an isomer[7])Utilizes classical, well-established chemistry[5][6]Multi-step, potential for side reactions, requires specific amino precursor
4. Direct Bromination m-Cresol (3-methylphenol)Brominating agent (e.g., Br₂)Low (for the desired isomer)Inexpensive starting materialPoor regioselectivity, formation of isomeric mixtures

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the core transformations.

G cluster_0 Route 1: C-H Activation/Borylation/Oxidation cluster_1 Route 2: Oxidation of Boronic Acid A 3-Bromotoluene B [Ir], B₂pin₂ A->B C (3-bromo-5-methylphenyl)boronic ester B->C D Oxidation C->D E This compound D->E F (3-bromo-5-methylphenyl)boronic acid G H₂O₂, KOH F->G H This compound G->H

Caption: Modern organometallic routes to this compound.

G cluster_2 Route 3: Sandmeyer Reaction cluster_3 Route 4: Direct Bromination I 3-Amino-5-methylphenol J NaNO₂, HBr I->J K Diazonium Salt J->K L CuBr K->L M This compound L->M N m-Cresol O Br₂ N->O P Mixture of Isomers (including this compound) O->P

Caption: Classical synthetic approaches to this compound.

Conclusion and Recommendations

For the synthesis of this compound, modern C-H activation/borylation/oxidation methodology stands out as the superior strategy.[3] Its one-pot nature, high yield, and mild conditions make it the most efficient and elegant approach. For laboratories equipped with the necessary organometallic reagents, this is the recommended route.

The oxidation of a pre-formed boronic acid is also an excellent, high-yielding option, particularly if the boronic acid is readily available or if purification of this intermediate is desired.[4]

The Sandmeyer reaction remains a viable, albeit likely lower-yielding, alternative. It is a valuable tool if the corresponding amino-phenol is the most accessible starting material.

Direct bromination of m-cresol is not recommended for the targeted synthesis of this compound due to the high probability of forming a complex mixture of isomers.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including scale, purity requirements, and the availability of starting materials and specialized reagents.

References

Safety Operating Guide

Navigating the Disposal of 3-Bromo-5-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-5-methylphenol, moving beyond simple instructions to explain the critical reasoning behind each procedural choice. Our commitment is to empower you with the knowledge to manage chemical waste with confidence and scientific integrity.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the subject chemical's intrinsic hazards is paramount. This compound (CAS No. 74204-00-5) is a halogenated aromatic compound with a distinct toxicological profile that dictates its handling and disposal requirements.

Key Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritant: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Irritant: May cause respiratory irritation.[2]

These classifications, summarized in the Globally Harmonized System (GHS), underscore the necessity of stringent safety measures to prevent accidental exposure during handling and disposal.

PropertyValueSource
CAS Number 74204-00-5[1][2][3][4]
Molecular Formula C₇H₇BrO[1][2][3][4][5]
Molecular Weight 187.03 g/mol [1][2][4]
Appearance Colorless crystalline solid[5]
Melting Point 61-62 °C[5]
Boiling Point 249 °C[5]
Solubility Soluble in alcohol, ether, and chlorinated solvents; slightly soluble in water.[5]
Hazard Statements H302, H315, H319, H332, H335[2][3]
Precautionary Statements P280, P305+P351+P338, P310, P501[3][6]

The Core Principle: Segregation of Halogenated Organic Waste

The presence of a bromine atom in the molecular structure of this compound places it unequivocally in the category of halogenated organic waste .[7][8] This is the single most critical factor influencing its disposal pathway. The rationale for this strict segregation is twofold:

  • Environmental Protection: Improper disposal of halogenated compounds can lead to the formation of persistent and toxic byproducts in the environment.[9]

  • Disposal Technology: Halogenated waste streams often require specialized high-temperature incineration to ensure the complete destruction of the molecule and to scrub acidic halogenated byproducts (like hydrogen bromide) from the effluent gas.[10] Mixing halogenated and non-halogenated waste streams unnecessarily complicates and increases the cost of disposal for the entire volume of waste.[8]

The following workflow diagram illustrates the critical decision-making process for waste segregation.

start Chemical Waste Generated is_halogenated Does the waste contain a halogenated compound (F, Cl, Br, I)? start->is_halogenated halogenated_waste Segregate as HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste  Yes non_halogenated_waste Segregate as NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_waste No   disposal Transfer to appropriate, labeled waste container halogenated_waste->disposal non_halogenated_waste->disposal

Caption: Waste Segregation Workflow

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide clear, actionable steps for the safe disposal of this compound and associated waste.

Immediate Safety Precautions

Before initiating any waste handling procedures, the following personal protective equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) are required.[1]

  • Eye Protection: Safety goggles are essential to protect against splashes.[1]

  • Laboratory Coat: A fully buttoned lab coat provides a necessary barrier.

  • Ventilation: All waste handling and transfers must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Preparing for Disposal
  • Identify the Correct Waste Container: Locate the designated container for "Halogenated Organic Waste." This container should be clearly labeled and in good condition, with a secure-fitting lid.[11][12]

  • Ensure Compatibility: Never mix this compound waste with incompatible materials such as strong oxidizing agents or bases.[1][13] Incompatible mixtures can lead to dangerous chemical reactions.[11]

Disposal of Solid this compound
  • Weigh and Document: If required by your institution's waste management plan, record the approximate amount of solid waste being disposed of.

  • Transfer: Carefully transfer the solid this compound into the designated halogenated waste container. Use a dedicated scoop or spatula for the transfer.

  • Secure the Container: Tightly close the waste container lid immediately after adding the waste to prevent the release of any potential vapors.[12]

Disposal of Solutions Containing this compound
  • Aqueous Solutions: Aqueous solutions containing this compound should be disposed of in the halogenated organic waste container. Do not dispose of them down the drain, as the compound is only slightly soluble in water and can have a negative environmental impact.[5][14]

  • Organic Solvent Solutions: Solutions of this compound in organic solvents should also be transferred to the halogenated organic waste container.

Disposal of Contaminated Materials
  • Personal Protective Equipment (PPE): Contaminated gloves, disposable lab coats, and other PPE should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Labware: Glassware and other lab equipment contaminated with this compound should be decontaminated by rinsing with a suitable solvent (such as ethanol or acetone). The first rinseate must be collected and disposed of as halogenated organic waste.[8]

  • Spill Debris: In the event of a spill, the material should be absorbed with an inert material like sand or vermiculite.[1] The resulting mixture should be swept up and placed in a tightly closed container for disposal as halogenated organic waste.[1][13]

The following diagram outlines the complete disposal workflow, from initial handling to final container management.

start Begin Disposal Process ppe Don appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work inside a certified chemical fume hood ppe->fume_hood identify_container Identify designated 'Halogenated Organic Waste' container fume_hood->identify_container transfer_waste Carefully transfer this compound waste into the container identify_container->transfer_waste contaminated_materials Dispose of contaminated labware, PPE, and spill debris as halogenated waste transfer_waste->contaminated_materials secure_container Tightly close the waste container lid contaminated_materials->secure_container label_container Ensure the container is accurately labeled with contents and hazards secure_container->label_container request_pickup Arrange for waste pickup by Environmental Health and Safety (EHS) label_container->request_pickup

Caption: Disposal Workflow for this compound

Regulatory Context and Final Disposition

All hazardous waste, including this compound, is subject to stringent regulation by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[11][15] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, meaning the generator of the waste is responsible for it until its final, safe disposal.

The ultimate disposal of halogenated organic waste typically involves high-temperature incineration at a licensed hazardous waste facility.[10][16] This process is designed to destroy the organic compounds and manage the resulting byproducts in an environmentally sound manner.

By adhering to the procedures outlined in this guide, you are not only ensuring the safety of yourself and your colleagues but also contributing to the broader mission of environmental stewardship that is incumbent upon the scientific community.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.